5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
Description
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Properties
IUPAC Name |
5-chloro-1-methylbenzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJXFEZWIFQFLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
Introduction
5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is a substituted benzimidazole derivative of significant interest to researchers in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities. The presence of a chlorine atom at the 5-position, a methyl group at the 1-position, and a reactive carbaldehyde group at the 2-position imparts this molecule with a unique combination of electronic and steric properties. These features make it a valuable intermediate for the synthesis of more complex bioactive molecules and functional materials.[1]
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines key experimental protocols for its characterization, and discusses its synthesis and potential applications. The information presented herein is intended to support researchers and drug development professionals in their efforts to utilize this versatile compound.
Chemical Identity and Molecular Structure
The fundamental identity of this compound is established by its chemical formula, molecular weight, and structural identifiers.
| Identifier | Value | Source |
| IUPAC Name | 5-chloro-1-methylbenzimidazole-2-carbaldehyde | [1] |
| CAS Number | 156212-80-5 | [1] |
| Molecular Formula | C₉H₇ClN₂O | [1] |
| Molecular Weight | 194.618 g/mol | [1] |
| SMILES | CN1C2=C(C=C(C=C2)Cl)N=C1C=O | [1] |
| InChI | InChI=1S/C9H7ClN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-5H,1H3 | [1] |
| Synonyms | 1H-Benzimidazole-2-carboxaldehyde, 5-chloro-1-methyl- | [1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount in drug discovery and development, as these characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
Physical State and Appearance
While specific vendor information is not extensively detailed in the literature, related benzimidazole compounds are often crystalline solids. For instance, 5-chloro-2-methyl-1H-benzimidazole is described as a light brown solid or fluffy powder.[2]
Melting and Boiling Points
As of the latest literature review, specific experimental data for the melting and boiling points of this compound are not publicly available. The melting point of the related compound, 5-chloro-2-methyl-1H-benzimidazole, is reported to be 197.2 °C (387 °F)[2].
Solubility
Quantitative solubility data for this compound in water and common organic solvents are not readily found in the literature. However, the general solubility of benzimidazoles can be inferred. Benzimidazole itself is freely soluble in alcohol and sparingly soluble in ether, while being practically insoluble in non-polar solvents like benzene and petroleum ether. Its solubility increases in aqueous solutions of acids and strong alkalis due to salt formation[3]. Given the presence of a polar carbaldehyde group, it is anticipated that this compound will exhibit some solubility in polar organic solvents.
Lipophilicity (LogP)
The partition coefficient (LogP) is a critical parameter for predicting the membrane permeability and overall drug-likeness of a compound. An experimental LogP value for this compound has not been reported. However, the calculated XLogP3 value for the structurally similar compound 1H-1,3-benzodiazole-5-carbaldehyde is 1.3[4]. This suggests that the target compound is likely to have a moderate degree of lipophilicity.
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of a compound. While it is mentioned that this compound has been characterized by mass spectrometry, specific spectral data is not widely published[1]. For illustrative purposes, typical spectral features of related benzimidazole derivatives are discussed below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of a related compound, 2-(((5-Chloro-1H-benzo[d]imidazol-2-yl)methyl)amino)-1-(2-phenyl-1H-indol-1-yl)ethan-1-one, the aromatic protons of the benzimidazole ring appear in the range of δ 7.03-7.69 ppm, and the imidazole N-H proton gives a broad singlet at δ 12.22 ppm[5]. For this compound, one would expect to see signals corresponding to the aromatic protons, the N-methyl protons, and the aldehydic proton.
-
Infrared (IR) Spectroscopy: The IR spectrum of a benzimidazole derivative typically shows characteristic absorption bands. For example, the N-H stretching vibration is observed in the region of 3400-3200 cm⁻¹. The C=N stretching vibration of the imidazole ring usually appears around 1630-1615 cm⁻¹[5]. For the target compound, a strong carbonyl (C=O) stretching band for the aldehyde group would be expected in the range of 1700-1680 cm⁻¹.
-
Mass Spectrometry (MS): In the mass spectrum of a chloro-substituted benzimidazole, the presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and fragment ions, with the (M+2)+ peak being approximately one-third the intensity of the M+ peak.
Synthesis
The most common method for the synthesis of this compound is the Vilsmeier-Haack reaction[1]. This reaction introduces a formyl group onto an electron-rich aromatic ring.
Vilsmeier-Haack Reaction Workflow
Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.
Experimental Protocol: Vilsmeier-Haack Formylation
The following is a generalized protocol for the Vilsmeier-Haack formylation of a benzimidazole derivative. The reaction conditions, particularly temperature and reaction time, may require optimization for the specific substrate.
Materials:
-
5-chloro-1-methyl-1H-benzimidazole
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Sodium acetate solution, aqueous
-
Diethyl ether or other suitable organic solvent
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. The formation of the Vilsmeier reagent, a chloroiminium salt, is an exothermic reaction and the temperature should be maintained below 10 °C. Stir the mixture for 30-60 minutes at 0-5 °C.
-
Formylation Reaction: Dissolve the starting material, 5-chloro-1-methyl-1H-benzimidazole, in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-120°C for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt to the desired aldehyde.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure this compound.
Experimental Determination of Physicochemical Properties
Accurate experimental determination of physicochemical properties is crucial for drug development. The following section outlines a standard protocol for determining a key parameter.
Protocol for Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the gold standard for the experimental determination of LogP.
Materials:
-
This compound
-
n-Octanol, analytical grade
-
Distilled or deionized water
-
Separatory funnel
-
Vortex mixer or mechanical shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Pre-saturation of Solvents: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning: In a separatory funnel, add a known volume of the pre-saturated n-octanol containing the test compound and a known volume of the pre-saturated water.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method such as UV-Vis spectroscopy or HPLC.
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase ([organic]) to its concentration in the aqueous phase ([aqueous]). The LogP is the base-10 logarithm of P. LogP = log₁₀ ( [organic] / [aqueous] )
Workflow for LogP Determination
Caption: Workflow for the experimental determination of LogP using the shake-flask method.
Safety Information
-
Hazard Classification: Related compounds are often classified as harmful if swallowed and may cause serious eye irritation or damage[2][6].
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable building block in synthetic organic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide has consolidated the known information and provided standard protocols for its characterization. Further experimental investigation into its solubility, lipophilicity, and other key parameters will be crucial for unlocking its full potential in the development of novel pharmaceuticals and advanced materials.
References
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PubChem. 5-Chloro-2-methylbenzimidazole. Retrieved from [Link]
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National Toxicology Program. (1992). NTP Technical Report on the Toxicology and Carcinogenesis Studies of 5-Chloro-2-methyl-1H-benzimidazole (CAS NO. 2818-69-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). Retrieved from [Link]
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International Journal of Advanced Research in Science and Engineering. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino)acetamides. Retrieved from [Link]
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PubChem. 1H-1,3-benzodiazole-5-carbaldehyde. Retrieved from [Link]
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PubChem. 5-chloro-1H-benzimidazole. Retrieved from [Link]
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An In-Depth Technical Guide to 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of a Versatile Heterocycle
5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde, a substituted benzimidazole, represents a pivotal scaffold in the landscape of medicinal and materials chemistry. The benzimidazole core is a privileged structure, found in numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2] The strategic placement of a chloro group at the 5-position, a methyl group at the 1-position, and a reactive carbaldehyde at the 2-position endows this molecule with a unique electronic and steric profile, making it a highly valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.
Chapter 1: Chemical Identity and Physicochemical Properties
Nomenclature and Structure
-
Systematic IUPAC Name: 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde[1]
-
Molecular Formula: C₉H₇ClN₂O[1]
-
Molecular Weight: 194.62 g/mol [1]
-
Synonyms: 1H-Benzimidazole-2-carboxaldehyde, 5-chloro-1-methyl- (9CI)[1][3]
The molecular architecture features a bicyclic system where a benzene ring is fused to an imidazole ring. The key functional groups that dictate its reactivity are the aldehyde group at the C2 position, which is susceptible to nucleophilic attack, and the chloro and methyl substituents on the benzene and imidazole rings, respectively.
Physicochemical Data
Precise experimental data for this specific compound is not widely published. However, based on closely related benzimidazole derivatives, the following properties can be anticipated:
| Property | Predicted Value/Information | Source/Justification |
| Melting Point | Expected to be a solid with a distinct melting point, likely in the range of 150-200 °C. | Based on the melting point of 5-chloro-2-methylbenzimidazole (197 °C).[5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, DMSO, and DMF. | Benzimidazoles generally exhibit low aqueous solubility but are soluble in polar organic solvents.[6] |
| Appearance | Likely a crystalline solid, possibly with a light brown or off-white appearance. | Based on the physical description of 5-chloro-2-methyl-1H-benzimidazole.[5] |
Chapter 2: Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and efficiency.
Vilsmeier-Haack Formylation: A Classic Approach
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] This reaction offers a direct and efficient route to introduce an aldehyde group onto the benzimidazole core.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 5-chloro-1-methyl-1H-benzimidazole.
Mechanistic Rationale: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich benzimidazole ring then acts as a nucleophile, attacking the Vilsmeier reagent, followed by hydrolysis to yield the final aldehyde product. The regioselectivity for the 2-position is governed by the electronic properties of the benzimidazole ring system.[1]
Experimental Protocol (Illustrative):
-
To a solution of 5-chloro-1-methyl-1H-benzimidazole (1 equivalent) in dry DMF, POCl₃ (1.5 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is then heated to 80-90 °C and stirred for several hours until the starting material is consumed (monitored by TLC).
-
The mixture is cooled to room temperature and poured onto crushed ice.
-
The solution is neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
The solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure aldehyde.
Oxidation of the Corresponding Alcohol
Another viable synthetic route involves the oxidation of the corresponding alcohol, (5-chloro-1-methyl-1H-benzimidazol-2-yl)methanol. This method is contingent on the availability or synthesis of the alcohol precursor.
Workflow Diagram:
Caption: Two-step synthesis via alcohol precursor oxidation.
Experimental Considerations: A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid. The reaction is typically carried out in an inert solvent like dichloromethane at or below room temperature.
Microwave-Assisted Synthesis
For enhanced reaction rates and yields, microwave-assisted organic synthesis (MAOS) presents a compelling alternative to conventional heating.[1] The application of microwave irradiation can significantly reduce reaction times for the condensation reactions that form the benzimidazole core, which can then be formylated.[1]
Chapter 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the aldehyde proton. The aromatic protons will appear as a set of doublets and a singlet in the range of δ 7.0-8.0 ppm. The N-methyl protons will be a sharp singlet around δ 3.8-4.0 ppm, and the aldehyde proton will be a characteristic downfield singlet around δ 9.8-10.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms. The aldehyde carbonyl carbon will be the most downfield signal, typically above δ 180 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm, and the N-methyl carbon will appear around δ 30-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. Other significant bands will include C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations of the benzimidazole ring system. An IR spectrum of the closely related 5-chloro-2-methyl-1-phenyl-benzimidazole is available for comparison.[7]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 194, along with a characteristic isotopic pattern (M+2) at m/z 196 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Chapter 4: Reactivity and Synthetic Applications
The aldehyde functionality at the 2-position is the primary site of reactivity, making this compound a versatile building block for further chemical transformations.[1]
Logical Relationship Diagram of Reactivity:
Caption: Reactivity profile of the title compound.
This reactivity allows for the synthesis of a diverse library of derivatives, including:
-
Schiff bases and secondary amines: Through condensation with primary amines followed by reduction.
-
Styryl benzimidazoles: Via the Wittig reaction, which are of interest for their optical properties.
-
Fused heterocyclic systems: By condensation with various binucleophiles.
-
Benzimidazole-2-carboxylic acid and its derivatives: Through oxidation of the aldehyde.
-
Benzimidazole-2-methanol derivatives: Via reduction of the aldehyde.
These transformations open avenues for the development of compounds with potential applications in drug discovery, particularly in the areas of antimicrobial and anticancer research, where benzimidazole derivatives have shown significant promise.[2][8]
Chapter 5: Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, general guidelines for handling benzimidazole derivatives should be followed.[9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[9][10][12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[9][10]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.[9][10][11]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][10][11]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[10][11]
-
Ingestion: Rinse mouth with water and consult a physician.[10][11]
-
Chapter 6: Potential Applications and Future Directions
The inherent biological activity of the benzimidazole scaffold positions this compound as a valuable starting material for drug discovery programs.[1][2] Its derivatives have the potential to be explored as:
-
Anticancer agents: The benzimidazole core is present in several anticancer drugs.[2][8]
-
Antiviral compounds: As seen with other benzimidazole-based therapeutics.[2]
-
Agrochemicals: For the development of new pesticides and fungicides.[1]
-
Materials Science: As a building block for polymers with specific electronic or optical properties.[1]
Future research should focus on the synthesis of diverse libraries of compounds derived from this aldehyde and the systematic evaluation of their biological activities to unlock their full therapeutic potential.
References
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Material Safety Data Sheet - Benzimidazole, 98%. Cole-Parmer. Available from: [Link]
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5-Chloro-2-methylbenzimidazole. PubChem. Available from: [Link]
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Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences. Available from: [Link]
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Benzimidazole, 5-chloro-2-methyl-1-phenyl-. NIST WebBook. Available from: [Link]
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Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. Available from: [Link]
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Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents. PubMed. Available from: [Link]
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1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Available from: [Link]
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Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. Available from: [Link]
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5-Chloro-benzimidazole. SpectraBase. Available from: [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Available from: [Link]
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IR spectra of benzimidazole and the complexes. ResearchGate. Available from: [Link]
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13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC - NIH. Available from: [Link]
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5-Methylbenzimidazole. PubChem. Available from: [Link]
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1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. Available from: [Link]
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1H-Benzimidazole-2-carboxaldehyde,5-chloro-1-methyl- [156212-80-5]. Chemsigma. Available from: [Link]
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Spectroscopic Characterization of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde: A Technical Guide
Abstract
Introduction
5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde (C₉H₇ClN₂O, Molar Mass: 194.62 g/mol ) is a member of the benzimidazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The presence of a reactive carbaldehyde group at the 2-position, coupled with the electronic modifications induced by the chloro and methyl substituents on the benzimidazole core, makes this molecule a versatile scaffold for the synthesis of novel pharmaceutical agents and functional materials.[2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.
This guide is structured to provide a detailed interpretation of the expected spectroscopic data, drawing upon established trends observed in similar benzimidazole derivatives.
Molecular Structure and Key Features
The structural framework of this compound is foundational to interpreting its spectroscopic output. The key features include a planar benzimidazole ring system, an electron-withdrawing chlorine atom at the 5-position, a methyl group on one of the imidazole nitrogens, and an aldehyde functionality at the 2-position.
Figure 1: Molecular structure of this compound.
Spectroscopic Data Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to provide distinct signals for the aromatic protons, the aldehyde proton, and the N-methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the aldehyde group, and the electron-donating effect of the methyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | - |
| Aromatic-H (H-4) | 7.8 - 8.0 | Doublet (d) | ~2.0 |
| Aromatic-H (H-7) | 7.6 - 7.8 | Doublet (d) | ~8.5 |
| Aromatic-H (H-6) | 7.3 - 7.5 | Doublet of Doublets (dd) | ~8.5, ~2.0 |
| N-Methyl-H | 3.8 - 4.0 | Singlet (s) | - |
Interpretation and Rationale:
-
Aldehyde Proton: The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group and the aromatic ring current.
-
Aromatic Protons: The aromatic region will display an ABC spin system. The proton at the C-4 position is anticipated to be a doublet with a small meta-coupling to H-6. The proton at C-7 will likely appear as a doublet due to ortho-coupling with H-6. The H-6 proton is expected to be a doublet of doublets, showing both ortho and meta couplings. The electron-withdrawing chlorine at C-5 will deshield the adjacent protons (H-4 and H-6).
-
N-Methyl Protons: The N-methyl protons will appear as a sharp singlet, with its chemical shift influenced by the overall electronic environment of the heterocyclic system.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 185 - 195 |
| C2 | 145 - 155 |
| C7a | 140 - 145 |
| C3a | 135 - 140 |
| C5 | 128 - 132 |
| C4 | 120 - 125 |
| C6 | 115 - 120 |
| C7 | 110 - 115 |
| N-Methyl | 30 - 35 |
Interpretation and Rationale:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is expected to resonate at a significantly downfield position, characteristic of this functional group.
-
Aromatic and Heterocyclic Carbons: The chemical shifts of the carbons in the benzimidazole ring are influenced by the nitrogen atoms, the chlorine substituent, and the aldehyde group. The C2 carbon, attached to two nitrogen atoms and the aldehyde group, will be significantly deshielded. The carbon bearing the chlorine atom (C5) will also show a downfield shift.
-
N-Methyl Carbon: The N-methyl carbon will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aldehyde) | 2800 - 2900 and 2700 - 2800 | Medium (often two bands) |
| C=O stretch (aldehyde) | 1680 - 1710 | Strong |
| C=N and C=C stretch (ring) | 1500 - 1650 | Medium to Strong |
| C-Cl stretch | 700 - 850 | Strong |
Interpretation and Rationale:
-
Carbonyl Stretch: A strong absorption band in the region of 1680-1710 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group. Conjugation with the benzimidazole ring is expected to lower this frequency compared to a simple aliphatic aldehyde.
-
C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for the aromatic and aldehyde protons. The aldehyde C-H stretch often appears as a pair of weak to medium bands.
-
Ring Vibrations: The C=N and C=C stretching vibrations of the benzimidazole ring will appear in the 1500-1650 cm⁻¹ region.
-
C-Cl Stretch: A strong band in the lower frequency region will correspond to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The presence of a chlorine atom will result in a characteristic isotopic pattern.
| Ion | Expected m/z | Relative Abundance | Notes |
| [M]⁺ | 194 | ~100% | Corresponding to C₉H₇³⁵ClN₂O |
| [M+2]⁺ | 196 | ~33% | Due to the presence of the ³⁷Cl isotope |
| [M-CHO]⁺ | 165/167 | Variable | Loss of the formyl radical |
| [M-Cl]⁺ | 159 | Variable | Loss of a chlorine atom |
Interpretation and Rationale:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be observed at m/z 194, corresponding to the monoisotopic mass with ³⁵Cl.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic [M+2]⁺ peak at m/z 196 with an intensity of approximately one-third of the molecular ion peak is a definitive signature for the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation pathways for benzimidazoles involve the loss of small neutral molecules or radicals. The loss of the formyl radical (CHO) from the molecular ion would result in a fragment at m/z 165 (with its corresponding isotope peak at m/z 167). Loss of the chlorine atom would lead to a fragment at m/z 159.
Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Synthesis
The following protocol for the synthesis of this compound is adapted from established methodologies for similar compounds and is provided for research purposes.[3]
Figure 3: Workflow for the synthesis of the title compound.
Materials:
-
(5-chloro-1-methyl-1H-benzimidazol-2-yl)methanol
-
Dess-Martin Periodinane
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve (5-chloro-1-methyl-1H-benzimidazol-2-yl)methanol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add Dess-Martin periodinane (approximately 1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally related compounds and fundamental principles, offer a solid foundation for the identification and characterization of this molecule. The provided synthetic protocol serves as a practical starting point for researchers aiming to synthesize and explore the potential applications of this promising benzimidazole derivative. It is anticipated that this guide will facilitate further research into the chemistry and biological activity of this compound and its analogs.
References
- Google Patents. (2005). US20050176701A1 - Substituted pyrans as inhibitors of hcv.
-
NIST. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone. In NIST Chemistry WebBook. Available at: [Link]
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Semantic Scholar. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]
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ResearchGate. (2012). Synthesis and Characterization of Some New Benzimidazole Derivatives. Available at: [Link]
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PMC. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Available at: [Link]
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PubChem. (n.d.). 5-chloro-1,3-dihydro-2H-benzimidazol-2-one. Available at: [Link]
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TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available at: [Link]
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SpectraBase. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. Available at: [Link]
-
Growing Science. (n.d.). Synthesis, Characterization and Computational Investigation of 5- chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2- yl)aniline: DFT, Fukui Indices, ADMET, Molecular docking and. Molecular Dynamics. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
Sources
An In-depth Technical Guide to the Solubility of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of extensive published solubility data for this specific molecule, this document leverages established principles of physical organic chemistry and the known behavior of analogous benzimidazole derivatives to predict its solubility profile across a range of common organic solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise and reliable determination of its solubility, empowering researchers in drug development and chemical synthesis to optimize their experimental design, purification, and formulation processes.
Introduction: The Critical Role of Solubility in Research and Development
The solubility of an active compound is a critical physicochemical parameter that profoundly influences its journey from discovery to application.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is indispensable for several key stages, including:
-
Chemical Synthesis and Purification: Rational solvent selection is paramount for achieving high yields and purity during synthesis, work-up, and crystallization procedures.
-
Formulation Development: The bioavailability of a potential drug candidate is often intrinsically linked to its solubility. Poor solubility can lead to low absorption and diminished therapeutic efficacy.[1][2]
-
In Vitro and In Vivo Screening: Inaccurate concentration measurements due to poor solubility can lead to misleading results in biological assays, potentially causing promising candidates to be overlooked or toxic compounds to be underestimated.[1][2]
This compound, a member of the benzimidazole family, is a scaffold of significant interest due to the diverse biological activities exhibited by this class of compounds.[3][4] This guide will provide a predictive framework and the practical tools necessary to systematically investigate its solubility.
Molecular Structure Analysis and Predicted Solubility Profile
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[5][6] An examination of the structure of this compound allows for a reasoned prediction of its solubility behavior.
Chemical Structure:
Caption: Molecular structure of the target compound.
The molecule possesses a benzimidazole core, which is a fused bicyclic system containing both aromatic and heterocyclic characteristics. The key functional groups influencing its polarity are:
-
Benzimidazole Core: The imidazole portion of the ring system contains two nitrogen atoms, which can act as hydrogen bond acceptors. The aromatic benzene ring contributes to its nonpolar character.
-
Carbaldehyde Group (-CHO): The aldehyde group at the 2-position is polar due to the electronegativity of the oxygen atom, allowing for dipole-dipole interactions and acting as a hydrogen bond acceptor.
-
Chloro Group (-Cl): The chlorine atom at the 5-position is electronegative, contributing to the overall polarity of the molecule.
-
Methyl Group (-CH3): The methyl group on the nitrogen atom is nonpolar and will slightly increase its lipophilicity.
Based on this structural analysis, a predicted solubility profile in various classes of organic solvents can be proposed:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can engage in strong dipole-dipole interactions with the polar carbaldehyde and chloro groups, as well as the benzimidazole ring system. DMSO and DMF are particularly powerful hydrogen bond acceptors.[3][7] |
| Polar Protic | Methanol, Ethanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, interacting with the nitrogen atoms and the carbonyl oxygen of the aldehyde. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.[3][8] |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a polar solvent that can effectively solvate the polar regions of the molecule. Benzimidazoles generally show some solubility in dichloromethane.[9][10] |
| Ethers | Diethyl Ether, THF | Low to Moderate | These solvents are less polar than alcohols and chlorinated solvents. Tetrahydrofuran (THF) is expected to be a better solvent than diethyl ether due to its higher polarity. |
| Aromatic | Toluene | Low | The nonpolar nature of toluene makes it a poor solvent for the polar functional groups of the molecule, although some interaction with the aromatic benzene ring is possible.[9][10] |
| Nonpolar Alkanes | Hexane, Heptane | Very Low/Insoluble | The significant polarity of the target compound makes it highly unlikely to dissolve in nonpolar alkane solvents. |
Experimental Determination of Solubility: Protocols and Methodologies
While predictions provide a valuable starting point, experimental determination is essential for obtaining accurate quantitative solubility data. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[11][12]
The Shake-Flask Method for Thermodynamic Solubility
This method is based on achieving a saturated solution in equilibrium with an excess of the solid compound.[11]
Experimental Workflow:
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A Technical Guide to the Starting Materials for the Synthesis of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
Introduction
5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde (alternatively named 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde) is a heterocyclic aldehyde of significant interest in medicinal and materials chemistry. Its benzimidazole core is a privileged scaffold found in numerous pharmaceuticals, and the reactive carbaldehyde group at the 2-position serves as a versatile synthetic handle for constructing more complex molecules.[1] This compound is a key intermediate for bioactive compounds, polymers with specific electronic properties, and agrochemicals.[1] The strategic placement of the chloro, methyl, and formyl groups requires a carefully planned synthetic sequence, making the selection of appropriate starting materials a critical decision point that dictates the overall efficiency, scalability, and cost-effectiveness of the synthesis.
This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the selection and rationale for the core starting materials required to achieve the target molecule.
Retrosynthetic Analysis and Core Synthetic Strategies
A logical retrosynthetic analysis of the target molecule reveals two primary disconnection strategies. The most prevalent and field-proven approach involves a stepwise construction: first assembling the core benzimidazole ring system and subsequently introducing the C2-aldehyde functionality.
-
Strategy A: Cyclization Followed by Formylation. This is the most common route. The C-N bonds of the imidazole ring are formed first, followed by a C-C bond formation at the C2 position to add the aldehyde.
-
Strategy B: One-Pot or Convergent Synthesis. This approach involves the simultaneous formation of the imidazole ring and installation of the C2-substituent from a suitably functionalized acyclic precursor. While elegant, this is often more challenging for achieving the desired aldehyde functionality directly.
This guide will focus primarily on Strategy A, which offers greater control and reliability.
Caption: Retrosynthetic analysis of the target molecule.
The Stepwise Approach: Benzimidazole Formation and C2-Formylation
This robust strategy is dissected into three key stages, each with its own set of critical starting materials and reagents.
Synthesis of the Core Precursor: 4-Chloro-N¹-methyl-benzene-1,2-diamine
The cornerstone of the entire synthesis is the appropriately substituted o-phenylenediamine. The journey to this key intermediate typically begins with a commercially available, simpler aniline derivative.
Causality Behind Experimental Choices: The most direct route starts with 4-chloro-2-nitroaniline .[2] The rationale is twofold:
-
Positional Integrity: The chloro and nitro groups are already in the correct positions relative to the primary amine, precluding the need for complex aromatic substitution and isomerization steps.
-
Orthogonal Reactivity: The primary amine allows for selective N-methylation, while the nitro group is a stable precursor to the second amine, which can be unmasked in a later step.
The synthesis proceeds in two steps:
Step 1: N-Methylation of 4-Chloro-2-nitroaniline The primary amine of 4-chloro-2-nitroaniline is selectively methylated. A common method involves protection of the amine as a formamide, followed by methylation and deprotection. A more direct approach uses a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base.
Step 2: Reduction of 4-Chloro-N-methyl-2-nitroaniline The nitro group of the methylated intermediate is then reduced to an amine to yield the desired diamine. The choice of reducing agent is critical to avoid dehalogenation (removal of the chlorine atom).
-
Tin(II) Chloride (SnCl₂): This is a classic and reliable method for chemoselective nitro group reduction in the presence of aryl halides. The reaction proceeds under acidic conditions (typically with HCl) and provides high yields.
-
Catalytic Hydrogenation: While efficient, this method requires careful catalyst selection (e.g., Palladium on Carbon) and optimization of reaction conditions (pressure, temperature) to prevent competitive hydrodechlorination.[3]
Caption: Synthesis of the key diamine precursor.
Experimental Protocol: Reduction of 4-Chloro-N-methyl-2-nitroaniline
-
To a solution of 4-chloro-N-methyl-2-nitroaniline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4 equivalents).
-
Carefully add concentrated hydrochloric acid and heat the mixture to reflux (typically 40-80°C) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate it in vacuo.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and neutralize carefully with an aqueous base solution (e.g., NaOH or NaHCO₃) until the pH is basic.
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diamine.
-
Purify the product via column chromatography on silica gel if necessary.
Cyclization to form 5-Chloro-1-methyl-1H-benzimidazole
With the diamine in hand, the next step is to form the five-membered imidazole ring by introducing a single carbon atom.
Causality Behind Experimental Choices: The Phillips-Ladenburg synthesis is the classic and most direct method for this transformation.[1][4][5][6][7] It involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of an unsubstituted C2-benzimidazole, formic acid is the ideal starting material. It is inexpensive, readily available, and serves as both the C1 source and a dehydrating agent under acidic, high-temperature conditions.[5][7] The reaction proceeds by initial formation of an N-formyl intermediate, followed by acid-catalyzed cyclization and dehydration to yield the aromatic benzimidazole ring.
C2-Formylation via the Vilsmeier-Haack Reaction
The final step is the introduction of the aldehyde group at the C2 position of the benzimidazole ring.
Causality Behind Experimental Choices: The C2 position of the benzimidazole ring is electron-deficient due to the adjacent nitrogen atoms, but the overall ring system is electron-rich and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is the preeminent method for formylating such electron-rich heterocyclic systems.[8][9][10] The reaction is highly regioselective for the C2 position.
The key starting materials for this step are:
-
N,N-Dimethylformamide (DMF): Serves as the source of the formyl group and often as the solvent.
-
Phosphoryl chloride (POCl₃): An activating agent that reacts with DMF to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[9]
The mechanism involves the formation of the Vilsmeier reagent, which is then attacked by the electron-rich benzimidazole ring. The resulting intermediate eliminates HCl and is subsequently hydrolyzed during aqueous workup to reveal the final aldehyde.[8][9]
Caption: The Vilsmeier-Haack formylation workflow.
Experimental Protocol: Vilsmeier-Haack Formylation
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, used in excess as solvent and reagent) to 0°C in an ice bath.
-
Add phosphoryl chloride (POCl₃, ~1.5-3 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of 5-chloro-1-methyl-1H-benzimidazole (1 equivalent) in DMF dropwise to the reagent mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100°C for several hours.[11]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice or into a cold aqueous solution of sodium acetate or sodium carbonate.
-
Stir the mixture until the hydrolysis is complete and a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry in vacuo.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Summary of Core Starting Materials
The following table summarizes the key starting materials and reagents required for the most reliable synthetic pathway.
| Material | Role in Synthesis | Synthetic Stage | CAS Number |
| 4-Chloro-2-nitroaniline | Primary aromatic precursor | Precursor Synthesis | 89-63-4 |
| Methyl Iodide (or similar) | N-Methylating agent | Precursor Synthesis | 74-88-4 |
| Tin(II) Chloride (SnCl₂) | Reducing agent for nitro group | Precursor Synthesis | 7772-99-8 |
| Formic Acid | C1 source for cyclization | Benzimidazole Formation | 64-18-6 |
| N,N-Dimethylformamide (DMF) | Formyl source, solvent | C2-Formylation | 68-12-2 |
| Phosphoryl Chloride (POCl₃) | Activating agent for DMF | C2-Formylation | 10025-87-3 |
Conclusion
The synthesis of this compound is most effectively achieved through a stepwise approach that prioritizes control and high yields. The judicious selection of starting materials is paramount, beginning with 4-chloro-2-nitroaniline , which provides the foundational chloro-substituted aromatic ring. Subsequent methylation and chemoselective nitro-group reduction furnish the key intermediate, 4-chloro-N¹-methyl-benzene-1,2-diamine . The benzimidazole core is then efficiently constructed via the Phillips-Ladenburg condensation using formic acid . Finally, the critical C2-aldehyde functionality is installed with high regioselectivity using the Vilsmeier-Haack reaction, which relies on DMF and POCl₃ . This well-established pathway demonstrates a logical and robust application of fundamental organic reactions, providing a reliable route for researchers and drug development professionals.
References
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Wikipedia. (n.d.). Phillips-Ladenburg-Benzimidazol-Synthese. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-nitro-N-chloraniline. Available from: [Link]
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Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. Available from: [Link]
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CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]
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Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Wikipedia. (n.d.). 4-Nitroaniline. Available from: [Link]
-
ResearchGate. (n.d.). Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline.... Available from: [Link]
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available from: [Link]
-
Al-Mahadeen, M., & Jaber, A. M. (2024, July). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. ResearchGate. Available from: [Link]
-
Mistry, P. S., & Desai, K. R. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. Available from: [Link]
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Popov, A. V., et al. (2019). Synthesis of 5-chloro-1H-pyrazole-4-carbaldehyde. RSC Advances. Available from: [Link]
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-
ResearchGate. (2023, October 5). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]
-
PubChem. (n.d.). 4-Chloro-2-nitroaniline. Available from: [Link]
-
He, G., et al. (n.d.). 4-[(2-Chloro-4-nitrophenyl)diazenyl]-N,N-diethylaniline. PMC - NIH. Available from: [Link]
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Patel, K., et al. (2012, August 1). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC - PubMed Central. Available from: [Link]
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ResearchGate. (2022, November). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. Available from: [Link]
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OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available from: [Link]
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An In-Depth Technical Guide to the Vilsmeier-Haack Reaction for Benzimidazole-2-carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of benzimidazole-2-carbaldehydes, crucial intermediates in pharmaceutical and materials science. The document delves into the underlying reaction mechanism, offers detailed, field-tested experimental protocols, and discusses key considerations for reaction optimization and troubleshooting. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as an essential resource for chemists seeking to employ this powerful formylation technique.
Introduction: The Significance of Benzimidazole-2-carbaldehydes and the Vilsmeier-Haack Reaction
Benzimidazole and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous biologically active compounds with applications as antimicrobial, antiviral, and antitumor agents. The introduction of a formyl group at the 2-position of the benzimidazole ring yields benzimidazole-2-carbaldehyde, a versatile synthetic intermediate. This aldehyde functionality allows for a wide range of subsequent chemical transformations, making it a valuable building block in the synthesis of more complex molecules for drug discovery and materials science.
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1][4] This method offers a mild and efficient alternative to other formylation techniques, which may require harsher conditions or less accessible reagents. For benzimidazoles, the inherent electron-rich nature of the imidazole ring makes them suitable substrates for this transformation.
The Reaction Mechanism: A Stepwise Look at Formylation
The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism. A thorough understanding of this process is critical for optimizing reaction conditions and troubleshooting potential issues.
Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, most commonly DMF, with an acid halide such as phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4]
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.
Electrophilic Aromatic Substitution
The electron-rich benzimidazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The C2 position of the benzimidazole is particularly susceptible to electrophilic attack due to the electron-donating nature of the adjacent nitrogen atoms. This step results in the formation of an iminium ion intermediate and temporarily disrupts the aromaticity of the benzimidazole system.
Rearomatization and Hydrolysis
A subsequent deprotonation step restores the aromaticity of the benzimidazole ring, leading to a stable iminium salt. This salt is then hydrolyzed during the aqueous work-up to yield the final benzimidazole-2-carbaldehyde and a secondary amine byproduct.
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of benzimidazole-2-carbaldehyde.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice-water bath. Add freshly distilled phosphorus oxychloride (POCl₃) dropwise to the stirred DMF solution via the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the temperature below 5 °C during this exothermic addition to prevent the decomposition of the Vilsmeier reagent. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.
-
Reaction with Benzimidazole: Dissolve 1H-benzimidazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, the reaction mixture can be stirred at room temperature or gently heated depending on the reactivity of the substrate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral to slightly basic. The product may precipitate out at this stage.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts and wash them with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude benzimidazole-2-carbaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data and Optimization
The yield of the Vilsmeier-Haack reaction on benzimidazoles can be influenced by several factors, including the nature of the substituents on the benzimidazole ring, the stoichiometry of the reagents, reaction temperature, and time.
| Substrate | POCl₃ (equiv.) | DMF (equiv./solvent) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1H-Benzimidazole | 1.5 | Solvent | RT - 80 | 6-12 | Moderate to Good | General Procedure |
| 1-Methylbenzimidazole | 1.5 | Solvent | RT | 8 | Good | Inferred from related reactions |
| 5-Nitrobenzimidazole | 2.0 | Solvent | 80-100 | 12 | Lower | Electron-withdrawing group |
| 5-Methoxybenzimidazole | 1.2 | Solvent | RT | 6 | High | Electron-donating group |
Causality behind Experimental Choices:
-
Reagent Stoichiometry: An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. However, a large excess can lead to side reactions, such as di-formylation, especially with highly activated substrates.
-
Temperature: The reaction temperature is a critical parameter. While the formation of the Vilsmeier reagent is performed at low temperatures, the subsequent reaction with benzimidazole may require heating to proceed at a reasonable rate, particularly for less reactive substrates.
-
Solvent: DMF typically serves as both a reagent and a solvent. In some cases, a co-solvent like dichloromethane (DCM) can be used to improve the solubility of the reagents and substrate.
-
Substituent Effects: Electron-donating groups on the benzimidazole ring generally increase the rate and yield of the reaction, while electron-withdrawing groups have the opposite effect and may require more forcing conditions.
Troubleshooting and Side Reactions
While the Vilsmeier-Haack reaction is generally robust, several issues can arise.
-
Low or No Yield: This can be due to moisture in the reagents or glassware, which can decompose the Vilsmeier reagent. Using anhydrous solvents and freshly distilled POCl₃ is essential.
-
N-Formylation: For N-unsubstituted benzimidazoles, formylation at the nitrogen atom is a potential side reaction. However, C2 formylation is generally favored due to the higher nucleophilicity of this position. N-formylated products, if formed, may be hydrolyzed back to the starting material during the aqueous work-up.
-
Di-formylation: With highly activated benzimidazoles or a large excess of the Vilsmeier reagent, formylation at other positions on the benzene ring can occur.
Characterization of Benzimidazole-2-carbaldehyde
The synthesized benzimidazole-2-carbaldehyde should be thoroughly characterized to confirm its identity and purity.
-
Molecular Formula: C₈H₆N₂O [5]* Molecular Weight: 146.15 g/mol [5]* Appearance: Typically a white to off-white solid.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aldehyde proton (typically a singlet around 9.5-10.0 ppm), the aromatic protons on the benzene ring (in the range of 7.2-7.8 ppm), and the N-H proton of the imidazole ring (a broad singlet, often downfield).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde group (around 180-190 ppm), along with signals for the aromatic and imidazole carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product. [5]
Conclusion
The Vilsmeier-Haack reaction is a highly effective and versatile method for the synthesis of benzimidazole-2-carbaldehydes. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve good to excellent yields of these valuable synthetic intermediates. This guide provides the necessary technical details and field-proven insights to successfully implement this reaction in a laboratory setting, enabling the advancement of research in medicinal chemistry and materials science.
References
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Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119–122. [Link]
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PubChem. 1H-Benzimidazole-2-carboxaldehyde. National Center for Biotechnology Information. [Link]
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Wikipedia. Vilsmeier–Haack reaction. [Link]
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Chahal, M.; Dhillon, S.; Kinger, M. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances2023 , 13, 28498-28525. [Link]
- Patil, S. A.; Patil, R.; Patil, S. A.; Bugarin, A. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research2013, 4(11), 4153-4168.
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Elguero, J.; Claramunt, R. M.; López, C.; García, M. A.; Pérez-Torralba, M. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry2014 , 52(10), 639-648. [Link]
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Roohi, L.; Afghan, A.; Baradarani, M. M. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Current Chemistry Letters2013 , 2(4), 187-198. [Link]
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El Kihel, A.; et al. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry2012 , 5(2), 231-235. [Link]
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ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]
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An In-Depth Technical Guide to the Formylation of 5-Chloro-1-methylbenzimidazole
Abstract
This technical guide provides a comprehensive overview of the formylation of 5-chloro-1-methylbenzimidazole, a key synthetic transformation for the production of valuable pharmaceutical intermediates. The document is intended for researchers, scientists, and professionals in drug development. It delves into the mechanistic underpinnings of the Vilsmeier-Haack reaction, the principal method for this conversion, and offers a detailed, field-proven experimental protocol. This guide emphasizes the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of Formylated Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a formyl (-CHO) group onto the benzimidazole ring, specifically at the 2-position, provides a versatile chemical handle for further molecular elaboration. This aldehyde functionality can readily participate in a wide array of chemical reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of diverse compound libraries for drug discovery. 5-chloro-1-methylbenzimidazole is a common starting material, and its successful formylation to 5-chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde is a critical step in many synthetic pathways.[1]
The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation
The Vilsmeier-Haack reaction is the most effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as 5-chloro-1-methylbenzimidazole.[3][4][5] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[6][7][8]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through a well-established two-part mechanism:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][7][9] This reagent is the active formylating species.
-
Electrophilic Aromatic Substitution: The electron-rich benzimidazole ring of 5-chloro-1-methylbenzimidazole attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde.[3][9][10]
The following diagram illustrates the mechanistic pathway for the formylation of 5-chloro-1-methylbenzimidazole:
Caption: Vilsmeier-Haack Reaction Mechanism.
Experimental Protocol: Formylation of 5-Chloro-1-methylbenzimidazole
This protocol is a self-validating system, with each step designed to ensure the successful formation of the desired product.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-chloro-1-methylbenzimidazole | ≥98% | e.g., Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | ≥99% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Sodium acetate | Anhydrous, ≥99% | e.g., Sigma-Aldrich |
| Diethyl ether (Et₂O) | ACS Grade | e.g., Fisher Scientific |
| Brine (saturated NaCl solution) | In-house preparation | |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | e.g., VWR Chemicals |
| Silica gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |
Step-by-Step Procedure
Step 1: Preparation of the Vilsmeier Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (10 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.[11]
Causality: The slow, controlled addition of POCl₃ to DMF at low temperatures is crucial to manage the exothermic reaction and prevent the decomposition of the Vilsmeier reagent. Anhydrous conditions are essential as the reagent is moisture-sensitive.
Step 2: Formylation Reaction
-
Dissolve 5-chloro-1-methylbenzimidazole (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add the substrate solution to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Causality: DCM is used as a solvent to ensure the homogeneity of the reaction mixture. The reaction is typically complete within a few hours at room temperature for electron-rich substrates like benzimidazoles.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate until the pH is neutral.
-
Stir the mixture vigorously for 30 minutes at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
Causality: The aqueous work-up with a mild base like sodium acetate hydrolyzes the iminium intermediate to the aldehyde and neutralizes any remaining acidic species. Diethyl ether is an effective solvent for extracting the organic product from the aqueous phase.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 5-chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde as a solid.
Causality: Silica gel chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any unreacted starting material and byproducts.
Summary of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| Substrate | 1.0 equiv. | Limiting reagent. |
| DMF | 10 equiv. | Serves as both reagent and solvent. |
| POCl₃ | 1.5 equiv. | Ensures complete formation of the Vilsmeier reagent.[3] |
| Temperature | ||
| Reagent Formation | 0 °C | Controls the exothermic reaction. |
| Reaction | 0 °C to Room Temperature | Sufficient for the formylation of an activated substrate. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion, monitor by TLC. |
| Work-up | Aqueous NaOAc | Hydrolyzes the intermediate and neutralizes the reaction mixture.[3] |
| Purification | Silica Gel Chromatography | Standard method for obtaining a high-purity product. |
| Expected Yield | 70-85% | Based on literature for similar substrates.[3] |
Alternative Formylation Methods
While the Vilsmeier-Haack reaction is the most common, other formylating agents can be employed, though often with lower efficiency for this class of compounds. These include:
-
Duff Reaction: Uses hexamethylenetetramine in the presence of an acid. It is generally less effective for benzimidazoles.
-
Gattermann and Gattermann-Koch Reactions: Employ hydrogen cyanide or carbon monoxide, respectively, with a Lewis acid catalyst. These methods are typically used for less activated aromatic systems and involve highly toxic reagents.
For the formylation of 5-chloro-1-methylbenzimidazole, the Vilsmeier-Haack reaction remains the method of choice due to its high efficiency, mild reaction conditions, and operational simplicity.[5]
Conclusion
The formylation of 5-chloro-1-methylbenzimidazole via the Vilsmeier-Haack reaction is a robust and reliable synthetic transformation. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can consistently achieve high yields of the desired 5-chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde. This key intermediate serves as a valuable building block for the synthesis of a wide range of biologically active molecules, underscoring the importance of this fundamental reaction in the field of drug discovery and development.
References
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NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
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Wikipedia. Vilsmeier reagent. Available at: [Link]
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Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
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PrepChem. Synthesis of Vilsmeier reagent. Available at: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
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Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Available at: [Link]
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J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]
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Organic Chemistry. (2021). Vilsmeier-Haack Reaction. YouTube. Available at: [Link]
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Matilda. N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. Available at: [Link]
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Patil, S. B., & Deokar, V. B. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 546-563. Available at: [Link]
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Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27393. Available at: [Link]
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molecular weight and formula of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
An In-depth Technical Guide to 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, explore a robust synthetic pathway, detail methods for its characterization, and discuss its reactivity and potential as a pivotal intermediate in the development of novel bioactive compounds and functional materials.
Core Compound Profile and Significance
This compound belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole core, formed by the fusion of a benzene ring with an imidazole ring, is considered a "privileged scaffold" in drug discovery.[1] This is due to its presence in a wide array of pharmacologically active agents, demonstrating its ability to interact with various biological targets.[2][3]
The specific substitution pattern of this molecule dictates its unique chemical personality:
-
Carbaldehyde Group (-CHO) at C2: This is the primary site of reactivity, acting as an electrophilic handle for a vast range of chemical transformations, making the compound a versatile building block.[1]
-
Chloro Group (-Cl) at C5: This halogen atom significantly influences the molecule's electronic properties and lipophilicity. It can participate in halogen bonding, potentially enhancing binding affinity to biological targets, and can also serve as a site for further functionalization through cross-coupling reactions.
-
Methyl Group (-CH₃) at N1: The methyl group blocks one of the nitrogen atoms from participating in tautomerism or acting as a hydrogen bond donor, which can be crucial for tuning solubility and metabolic stability.
This combination of features makes this compound a valuable intermediate for synthesizing libraries of complex molecules for screening in drug development programs and for creating novel organic materials.[1]
Physicochemical and Structural Data
A summary of the key identifiers and properties of the compound is presented below.
| Property | Value |
| IUPAC Name | 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde |
| CAS Number | 156212-80-5[1] |
| Molecular Formula | C₉H₇ClN₂O[1] |
| Molecular Weight | 194.62 g/mol [1] |
| Canonical SMILES | CN1C2=C(C=C(C=C2)Cl)N=C1C=O[1] |
| InChI Key | LIJXFEZWIFQFLT-UHFFFAOYSA-N[1] |
| Synonyms | 1H-Benzimidazole-2-carboxaldehyde, 5-chloro-1-methyl-[1] |
Synthesis and Mechanistic Considerations
The synthesis of substituted 2-formylbenzimidazoles presents a notable chemical challenge, requiring precise control to introduce the aldehyde functionality while preserving the substitution pattern on the aromatic ring.[1] A common and effective strategy involves the condensation of a substituted o-phenylenediamine with a glyoxal equivalent.
Below is a representative, field-proven protocol for the synthesis of the title compound.
Proposed Synthetic Workflow
The synthesis can be logically broken down into two primary stages: formation of the benzimidazole core and subsequent oxidation to the desired aldehyde.
Caption: Synthetic pathway for the target compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative methodology and should be performed by trained personnel with appropriate safety precautions.
Step 1: Condensation and Cyclization
-
Rationale: This step utilizes the Phillips-Ladenburg benzimidazole synthesis, a reliable method for forming the heterocyclic core from an o-phenylenediamine and a carboxylic acid (or its equivalent). Using glyoxylic acid provides the C2 carbon and the eventual aldehyde precursor.
-
To a solution of 4-Chloro-N¹-methylbenzene-1,2-diamine (1.0 eq) in 4M hydrochloric acid, add a solution of glyoxylic acid (1.1 eq) in water dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Cool the mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8. The intermediate alcohol, (5-Chloro-1-methyl-1H-benzimidazol-2-yl)methanol, will precipitate.
-
Filter the solid precipitate, wash with cold water, and dry under a vacuum. This intermediate can be used in the next step without further purification if TLC shows sufficient purity.
Step 2: Selective Oxidation
-
Rationale: The conversion of the primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for this transformation on an electron-rich heterocyclic system. Dess-Martin periodinane is another effective, albeit more expensive, alternative.
-
Suspend the crude (5-Chloro-1-methyl-1H-benzimidazol-2-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Add activated manganese dioxide (MnO₂, 5-10 eq) portion-wise. The reaction is typically heterogeneous.
-
Stir the mixture vigorously at room temperature for 12-24 hours. Again, monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with DCM.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound as a solid.
Spectroscopic Characterization and Validation
Confirming the structure and purity of the synthesized compound is paramount. The following spectroscopic data are expected for the title compound.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.1 (s, 1H, -CHO), δ ~7.8-7.3 (m, 3H, Ar-H), δ ~4.0 (s, 3H, -NCH₃). The aromatic region will show complex splitting due to the chlorine substituent. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~185 (C=O, aldehyde), δ ~145-120 (aromatic and imidazole carbons), δ ~31 (-NCH₃). |
| Mass Spec. (EI) | Molecular ion (M⁺) peak at m/z = 194. A characteristic M+2 peak at m/z = 196 with ~1/3 the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom. |
| IR Spectroscopy (KBr) | Strong absorption bands at ~1690-1710 cm⁻¹ (C=O stretch of the aldehyde) and ~1620 cm⁻¹ (C=N stretch of the imidazole ring). |
Reactivity and Applications
The synthetic utility of this compound stems primarily from the reactivity of its aldehyde group. It serves as an electrophilic linchpin for constructing more elaborate molecular architectures.
Caption: Key synthetic transformations of the title compound.
Applications in Drug Discovery
The benzimidazole scaffold is a cornerstone of modern medicinal chemistry, found in anthelmintics (albendazole), proton-pump inhibitors (omeprazole), and antihistamines (astemizole).[2] This compound is an ideal starting point for generating novel derivatives for several reasons:
-
Antimicrobial/Antifungal Agents: The benzimidazole core itself exhibits antimicrobial properties.[4][5] Derivatization via reductive amination can introduce pharmacophores known to enhance this activity.
-
Anticancer Therapeutics: Many benzimidazole derivatives have been investigated as anticancer agents.[6] The aldehyde can be used to link the benzimidazole core to other cytotoxic fragments or targeting moieties.
-
Antiviral Compounds: Modifications at the C2 position of the benzimidazole ring are a common strategy in the development of antiviral drugs.[6]
Applications in Materials Science
The conjugated π-system of the benzimidazole ring suggests potential applications in materials science.[1] By converting the aldehyde to a vinyl group (via Wittig reaction) or other polymerizable functionalities, this compound could serve as a monomer for creating:
-
Conducting Polymers: Materials with unique electronic properties.
-
Fluorescent Dyes: The extended conjugation can lead to interesting photophysical properties for use as sensors or in organic light-emitting diodes (OLEDs).
Conclusion
This compound is more than just a chemical compound; it is a highly versatile and valuable platform for innovation. Its strategic combination of a privileged medicinal scaffold with a reactive chemical handle makes it a key intermediate for researchers in drug discovery and materials science. The synthetic and characterization protocols outlined in this guide provide a solid foundation for scientists to harness the potential of this powerful molecular building block.
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Methodological & Application
The Versatile Aldehyde Moiety of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde: A Gateway to Novel Chemical Entities
The compound 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is a key heterocyclic building block, distinguished by the presence of a reactive aldehyde group at the 2-position of the benzimidazole scaffold. This strategic placement of the formyl group, coupled with the electronic effects of the chloro and methyl substituents on the benzene ring, imparts a unique chemical personality to the molecule, making it a valuable precursor in the synthesis of a diverse array of functionalized derivatives. The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] Consequently, the chemical transformations of the aldehyde group in this specific molecule are of significant interest to researchers in drug discovery, materials science, and synthetic organic chemistry.
This technical guide provides an in-depth exploration of the key reactions of the aldehyde functionality of this compound. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and practical protocols necessary to leverage this versatile chemical entity in their research endeavors.
The Chemical Landscape of the Aldehyde Group
The aldehyde group is characterized by a carbonyl functional group (C=O) bonded to a hydrogen atom and a carbon atom. The inherent polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This fundamental reactivity is the cornerstone of the diverse chemical transformations discussed herein.
Key Reactions and Applications
The aldehyde moiety of this compound serves as a versatile handle for a variety of chemical modifications, including oxidation, reduction, and carbon-carbon bond-forming reactions. These transformations pave the way for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry, such as the development of novel antimicrobial, antiviral, and anticancer agents.[2][3]
Oxidation to Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation that introduces a new functional group with distinct chemical properties, suitable for amide bond formation and other derivatizations. The resulting 5-chloro-1-methyl-1H-benzimidazole-2-carboxylic acid is a valuable intermediate for the synthesis of bioactive molecules.[4][5]
Causality of Experimental Choices: The choice of an oxidizing agent is critical to ensure the selective conversion of the aldehyde without affecting other sensitive functional groups on the benzimidazole ring. Mild oxidizing agents are generally preferred. Oxone (potassium peroxymonosulfate) is an effective and environmentally friendly choice.[6] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to ensure the solubility of the starting material and the reagent.
Protocol 1: Oxidation of this compound
Materials:
-
This compound
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add a solution of Oxone (1.5 eq) in water dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and acidify with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Reduction to Alcohol
The reduction of the aldehyde group to a primary alcohol, (5-chloro-1-methyl-1H-benzimidazol-2-yl)methanol, provides a hydroxyl functionality that can be further derivatized, for instance, through esterification or etherification.
Causality of Experimental Choices: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of aldehydes and ketones. It is chosen over more powerful reducing agents like lithium aluminum hydride (LiAlH₄) to avoid potential side reactions with the benzimidazole ring. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide.
Protocol 2: Reduction of this compound
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the desired alcohol.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. This reaction leads to the formation of an α,β-unsaturated product, which is a versatile intermediate for further synthetic transformations.[7][8]
Causality of Experimental Choices: Piperidine is a commonly used basic catalyst for the Knoevenagel condensation. The reaction is often carried out in a solvent like ethanol at reflux to ensure a reasonable reaction rate. The electron-withdrawing nature of the benzimidazole ring can activate the aldehyde group towards this condensation.
Protocol 3: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.1 eq), and ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture at reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). This reaction is highly valuable for introducing a carbon-carbon double bond with control over the geometry of the resulting alkene.[9][10]
Causality of Experimental Choices: The Wittig reagent is typically prepared in situ from the corresponding phosphonium salt by treatment with a strong base like n-butyllithium (n-BuLi). The reaction is carried out in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the decomposition of the highly reactive ylide.
Protocol 4: Wittig Reaction with Methyltriphenylphosphonium Bromide
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Ether
-
Anhydrous sodium sulfate
-
Schlenk line and associated glassware
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a Schlenk flask.
-
Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Schiff Base Formation
The reaction of the aldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. These compounds are important intermediates in organic synthesis and have shown a wide range of biological activities.
Causality of Experimental Choices: The condensation reaction is typically acid-catalyzed. A catalytic amount of glacial acetic acid is often sufficient to promote the reaction. The reaction is usually carried out in a solvent that allows for the azeotropic removal of water, such as toluene, to drive the equilibrium towards the product.
Protocol 5: Synthesis of a Schiff Base with Aniline
Materials:
-
This compound
-
Aniline
-
Toluene
-
Glacial acetic acid
-
Standard laboratory glassware with a Dean-Stark apparatus
-
Magnetic stirrer with heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), aniline (1.0 eq), and toluene.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Data Summary
| Reaction | Product Functional Group | Key Reagents | Typical Solvent |
| Oxidation | Carboxylic Acid | Oxone | DMF/Water |
| Reduction | Primary Alcohol | Sodium borohydride | Methanol |
| Knoevenagel Condensation | α,β-Unsaturated system | Malononitrile, Piperidine | Ethanol |
| Wittig Reaction | Alkene | Phosphorus ylide, n-BuLi | THF |
| Schiff Base Formation | Imine (Schiff Base) | Primary amine, Acetic acid | Toluene |
Visualizing the Reaction Pathways
Caption: Key reactions of the aldehyde group.
Caption: General experimental workflow.
Conclusion
The aldehyde functionality of this compound is a highly versatile and reactive handle that provides access to a vast chemical space of novel benzimidazole derivatives. The reactions outlined in this guide—oxidation, reduction, Knoevenagel condensation, Wittig reaction, and Schiff base formation—represent fundamental transformations that can be readily implemented in a research setting. By understanding the underlying principles and following the detailed protocols, researchers can effectively utilize this key building block to advance their synthetic and medicinal chemistry programs. The continued exploration of the reactivity of this aldehyde will undoubtedly lead to the discovery of new molecules with significant biological and material properties.
References
- Boon, E. M., & Horvath, A. (2013). Privileged Scaffolds in Drug Discovery. In Privileged Scaffolds in Drug Discovery (pp. 1-2). Future Science Ltd.
- Shingalapur, R. V., Hosamani, K. M., & Keri, R. S. (2010). Derivatives of Benzimidazole Pharmacophore: Synthesis, Anticonvulsant, Antidiabetic and DNA Cleavage Studies. European Journal of Medicinal Chemistry, 45(5), 1753–1759.
-
Wikipedia. (2024). Wittig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Abu Sheikha, G., Bkhaitan, M. M., Kalloush, H., Hamadneh, L., Abu Khalaf, R., Al-Qirim, T., & Al-Hiari, Y. (2018). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical & Pharmaceutical Bulletin, 66(4), 423–426.
-
Bentham Science Publishers. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Retrieved from [Link]
- Molinari, F. (2017). Preparative microdroplet synthesis of carboxylic acids from aerobic oxidation of aldehydes. Chemical Science, 8(2), 1196-1201.
-
ARKAT USA, Inc. (n.d.). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation synthesis using aromatic aldehyde derivatives, malononitrile and immobilized biopolymers with Oxone® as catalysts under conventional heating (CH) or with microwave irradiation (MW) as a heating source. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO. Retrieved from [Link]
- Kamal, A., & Ashraf, M. (2014). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Archiv der Pharmazie, 347(10), 681–701.
- Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1519–S1543.
-
Impact Factor. (2024, March 25). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link]
- Royal Society of Chemistry. (2017). Preparative microdroplet synthesis of carboxylic acids from aerobic oxidation of aldehydes. Chemical Science, 8(2), 1196-1201.
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
AWS. (n.d.). Oxidation reaction of carboxylic acids. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
Springer. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reduction & Oxidation Reactions of Carboxylic Acids. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 5-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Core and the Synthetic Power of a 2-Carbaldehyde Handle
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4] This bicyclic aromatic heterocycle, formed by the fusion of benzene and imidazole rings, is an isostere of naturally occurring purines, allowing it to interact with a wide array of biological targets through hydrogen bonding, π–π stacking, and metal coordination.[2] Consequently, benzimidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[3][5][6][7][8][9]
The compound 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde emerges as a particularly valuable building block for drug discovery. Its structure combines three key features:
-
The Benzimidazole Core: Provides the foundational pharmacophore with proven biological relevance.
-
Strategic Substitution: The 5-chloro and 1-methyl groups modulate the electronic properties and metabolic stability of the ring system, offering a defined starting point for structure-activity relationship (SAR) studies.
-
The 2-Carbaldehyde Group: This aldehyde functional group is a highly versatile chemical handle.[1] It serves as an electrophilic site for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the systematic and efficient synthesis of large, diverse libraries of novel benzimidazole derivatives.[1][5]
This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and the scientific rationale behind key experimental choices.
Synthesis of the Core Intermediate
The preparation of this compound can be achieved through several established synthetic routes.[1] Modern approaches often favor microwave-assisted organic synthesis (MAOS) for its significant reduction in reaction times and improvement in yields compared to conventional heating methods.[1]
A generalized workflow for synthesizing substituted benzimidazole-2-carbaldehydes is outlined below.
Caption: Generalized workflow for the synthesis of benzimidazole-2-carbaldehydes.
Application I: Synthesis of Schiff Base Derivatives
The condensation of the aldehyde with primary amines to form Schiff bases (imines) is one of the most direct and powerful methods to introduce molecular diversity. These imine derivatives are not only key intermediates but can possess significant biological activity themselves, including notable antifungal properties.[5]
Protocol 1: Synthesis of a Benzimidazole-Derived Schiff Base
This protocol details the reaction of this compound with 4-fluoroaniline.
Materials:
-
This compound (1.0 eq)
-
4-Fluoroaniline (1.05 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Dissolve this compound in absolute ethanol in the round-bottom flask.
-
Add 4-fluoroaniline to the solution, followed by the catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature, and then in an ice bath.
-
The product will often precipitate out of solution upon cooling. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.
Expertise & Causality:
-
Ethanol as Solvent: It effectively dissolves the reactants and the imine product at elevated temperatures but allows for precipitation upon cooling, simplifying isolation.
-
Acid Catalyst: The acetic acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. This step is crucial for accelerating the reaction.
-
Reflux: The elevated temperature provides the necessary activation energy for the dehydration step (elimination of water), which drives the equilibrium towards the formation of the stable Schiff base product.
Caption: Reaction scheme for the formation of a Schiff base.
Table 1: Representative Data for Schiff Base Synthesis
| Amine Reactant | Product Description | Hypothetical Yield (%) |
|---|---|---|
| Aniline | Yellow solid | 92 |
| 4-Fluoroaniline | Pale yellow crystals | 95 |
| 4-Methoxyaniline | Off-white powder | 91 |
| 2-Aminopyridine | Light brown solid | 88 |
Application II: Reductive Amination for Stable Amine Linkages
While Schiff bases are valuable, their imine bond can be susceptible to hydrolysis. Reductive amination converts the in situ formed imine into a stable secondary amine, providing a robust and flexible linker. This is a cornerstone reaction in combinatorial chemistry and drug discovery for creating libraries of substituted amines.
Protocol 2: One-Pot Reductive Amination
Materials:
-
This compound (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Methanol or Dichloromethane (DCM)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Combine the aldehyde and pyrrolidine in methanol or DCM under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.
-
In a single portion, add Sodium Triacetoxyborohydride (STAB) to the stirring solution.
-
Continue stirring at room temperature for 3-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
If using DCM, separate the organic layer. If using methanol, remove it under reduced pressure and extract the aqueous residue with a solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using column chromatography on silica gel.
Expertise & Causality:
-
STAB as Reducing Agent: STAB is the reagent of choice for one-pot reductive aminations. It is a mild and selective reducing agent that readily reduces the protonated imine (iminium ion) but is slow to reduce the starting aldehyde. This selectivity prevents the formation of the corresponding alcohol byproduct.
-
One-Pot Procedure: This method is highly efficient as it avoids the isolation of the often-unstable imine intermediate, improving overall yield and reducing synthesis time.
-
Inert Atmosphere: While not always strictly necessary, it prevents potential side reactions involving atmospheric moisture and oxygen, ensuring cleaner product formation.
Caption: Workflow for one-pot reductive amination.
Application III: Carbon Chain Extension via Wittig and HWE Reactions
To modify the steric profile or introduce conjugated systems, the aldehyde can be converted to an alkene. The Horner-Wadsworth-Emmons (HWE) reaction is particularly useful as it generally provides excellent stereoselectivity for the (E)-alkene and simplifies purification, as the phosphate byproduct is water-soluble.
Protocol 3: Horner-Wadsworth-Emmons (HWE) Olefination
Materials:
-
This compound (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Carefully wash the NaH with anhydrous hexane to remove the mineral oil, and suspend it in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the NaH suspension to 0 °C in an ice bath.
-
Slowly add the triethyl phosphonoacetate dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the phosphonate ylide.
-
Cool the resulting ylide solution back to 0 °C.
-
Dissolve the benzimidazole aldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to stir at room temperature until TLC indicates the consumption of the aldehyde (typically 2-6 hours).
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting acrylate ester by flash column chromatography.
Expertise & Causality:
-
Anhydrous Conditions: The phosphonate ylide is a strong base and will be quenched by water. Therefore, anhydrous solvents and an inert atmosphere are critical for success.
-
NaH as Base: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the phosphonate ester to generate the reactive ylide.
-
Stereoselectivity: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, which is a significant advantage for controlling the geometry of the final molecule.
Table 2: Representative Data for HWE Olefination
| Phosphonate Reagent | Product Type | Hypothetical Yield (%) |
|---|---|---|
| Triethyl phosphonoacetate | (E)-Acrylate ester | 85 |
| Diethyl (cyanomethyl)phosphonate | (E)-Acrylonitrile | 89 |
| Diethyl benzylphosphonate | (E)-Stilbene derivative | 78 |
Conclusion and Future Outlook
This compound is far more than a simple chemical; it is a strategic platform for innovation in drug discovery. The aldehyde functionality provides a reliable and versatile entry point for constructing vast and diverse chemical libraries. The protocols described herein for forming Schiff bases, secondary amines, and alkenes represent fundamental transformations that allow medicinal chemists to systematically probe the SAR of the benzimidazole scaffold. By leveraging this key intermediate, researchers can efficiently generate novel compounds to target a wide range of diseases, from infectious agents to cancer, continuing the legacy of the benzimidazole core as a truly privileged structure in medicinal chemistry.[1][2][8]
References
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- Royal Society of Chemistry. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... RSC Publishing.
- MDPI. Design, Synthesis and Bioactivity of Benzimidazole–2–Carbamates as Soil–Borne Anti–Fungal Agents.
- National Institutes of Health. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.
- PubMed Central. (2025, June 3). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.
- ResearchGate. Diverse biological activities of benzimidazole derivatives.
- PubMed Central. (2012, August 1). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives.
- Semantic Scholar. (2023, November 9). Recent achievements in the synthesis of benzimidazole derivatives.
- Santa Cruz Biotechnology. 5-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione.
- ResearchGate. Synthesis and Characterization of Some New Benzimidazole Derivatives.
- BenchChem. Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry.
- PubMed Central. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.
- TSI Journals. (2022, November 26). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives.
- Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.
- PubMed Central. (2022, August 3). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
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protocol for nucleophilic addition to 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
An Application Note and Detailed Protocol for Nucleophilic Addition to 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
Introduction: The Strategic Importance of the Benzimidazole Scaffold
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][2][3] Its unique structure, which mimics the purine bases of nucleic acids, allows it to interact with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs for diverse therapeutic areas, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines.[4] The synthetic functionalization of the benzimidazole scaffold is therefore a critical endeavor for the discovery of new bioactive compounds.
The compound this compound is a particularly valuable intermediate in this pursuit. The aldehyde group at the C2 position serves as a versatile electrophilic handle, enabling a wide range of synthetic transformations.[1] Among the most powerful of these is the nucleophilic addition reaction, which allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds, paving the way for the creation of complex and novel molecular architectures.
This application note provides a comprehensive, field-proven protocol for a representative nucleophilic addition—the Grignard reaction—to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Part 1: Protocol for Grignard Addition of Phenylmagnesium Bromide
This protocol details the addition of a phenyl group to the aldehyde, yielding (5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol. The principles are readily adaptable to other Grignard reagents.
Principle of the Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis, involving the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[5] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a magnesium alkoxide intermediate, which is subsequently protonated during work-up to yield the final alcohol product.
Experimental Workflow
Caption: Experimental workflow for the Grignard reaction.
Materials and Reagents
-
Substrate: this compound
-
Nucleophile: Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)
-
Extraction Solvent: Ethyl acetate
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)
-
Purification: Silica gel (230-400 mesh), Hexanes, Ethyl acetate
-
Equipment: Round-bottom flasks, magnetic stirrer, stir bar, septa, nitrogen/argon line, syringes, dropping funnel, rotary evaporator, chromatography column.
Step-by-Step Methodology
1. Preparation (Critical for Success): a. All glassware (round-bottom flasks, dropping funnel, stir bar) must be rigorously dried in an oven at 120 °C overnight or flame-dried under vacuum immediately before use. b. The reaction must be conducted under an inert atmosphere (dry nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture or oxygen.[6]
2. Reaction Setup: a. To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 5.14 mmol). b. Seal the flask with a septum and introduce an inert atmosphere via a needle connected to a nitrogen/argon manifold. c. Add anhydrous THF (25 mL) via syringe to dissolve the aldehyde. d. Cool the flask to 0 °C in an ice-water bath.
3. Nucleophilic Addition: a. While stirring at 0 °C, add phenylmagnesium bromide (3.0 M solution, 2.0 mL, 6.0 mmol, 1.2 equivalents) dropwise via syringe over 15 minutes.
- Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. Using a slight excess of the Grignard reagent ensures complete consumption of the starting aldehyde. b. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. c. Remove the ice bath and let the reaction warm to room temperature, stirring for another 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
4. Reaction Quenching and Work-up: a. Once the reaction is complete, cool the flask back to 0 °C. b. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL) dropwise.
- Causality: Saturated NH₄Cl is a mild proton source that effectively protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent without causing undesired side reactions, such as dehydration of the alcohol product, which can occur with stronger acids. c. Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and deionized water (20 mL). d. Shake the funnel, allow the layers to separate, and collect the organic layer. e. Extract the aqueous layer again with ethyl acetate (2 x 25 mL). f. Combine the organic layers, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.
5. Purification and Characterization: a. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. b. Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10% and gradually increasing to 40%). c. Combine the pure fractions (identified by TLC) and evaporate the solvent to yield the final product, (5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol, typically as a white or off-white solid. d. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and adapting the protocol for different nucleophiles or substrates.
Reaction Mechanism Diagram
Caption: Mechanism of Grignard addition to the aldehyde.
-
Nucleophilic Attack: The highly nucleophilic carbon atom of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of the this compound. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom.
-
Formation of Tetrahedral Intermediate: This concerted step results in the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate. The magnesium cation coordinates with the negatively charged oxygen atom.
-
Protonation: During the aqueous work-up with saturated ammonium chloride, the alkoxide is protonated to yield the final secondary alcohol product.
Part 3: Data & Troubleshooting
Quantitative Data Summary
| Parameter | Value | Unit | Notes |
| Aldehyde MW | 194.62 | g/mol | C₉H₇ClN₂O |
| Aldehyde Amount | 1.0 | g | |
| Aldehyde Moles | 5.14 | mmol | |
| Grignard Reagent | Phenylmagnesium Bromide | 3.0 M solution | |
| Grignard Volume | 2.0 | mL | |
| Grignard Moles | 6.0 | mmol | |
| Molar Equivalents | 1.2 | Relative to aldehyde | |
| Reaction Temperature | 0 °C to RT | °C | |
| Reaction Time | 2-3 | hours | |
| Product MW | 272.73 | g/mol | C₁₅H₁₃ClN₂O |
| Theoretical Yield | 1.40 | g | |
| Expected Yield | 75-90% | % | Dependent on purity of reagents and technique |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet glassware, solvents, or reagents. 2. Inactive/degraded Grignard reagent. | 1. Ensure all glassware is rigorously flame-dried under vacuum. Use freshly opened or distilled anhydrous solvents. 2. Use a fresh bottle of Grignard reagent or titrate it before use to determine its exact concentration. |
| Recovery of Starting Aldehyde | 1. Insufficient Grignard reagent added. 2. Grignard reagent was quenched before reacting. | 1. Increase the molar equivalents of the Grignard reagent to 1.5. 2. Ensure the inert atmosphere is maintained throughout the addition. Add the reagent to the aldehyde solution, not the other way around. |
| Formation of Biphenyl Side Product | Reaction of Grignard reagent with unreacted bromobenzene (from its synthesis). | Use high-quality Grignard reagent. This side product is typically removed during column chromatography. |
| Product Dehydration | Quenching with strong acid or overheating during work-up. | Always quench with saturated aqueous NH₄Cl. Avoid heating the reaction mixture after quenching. |
Conclusion
This application note provides a robust and reliable protocol for the nucleophilic addition of a Grignard reagent to this compound. By explaining the causality behind critical experimental steps and providing a framework for troubleshooting, this guide empowers researchers to confidently synthesize novel secondary alcohols derived from the versatile benzimidazole scaffold. The methodologies described herein are fundamental to the expansion of chemical libraries for biological screening and are a key step in the journey of drug discovery and development.
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Ukhin, L. Yu., et al. (1999). ChemInform Abstract: Reactions of Benzimidazole-2-carbaldehyde with Enamines. ChemInform, 30(45). [Link]
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Al-Soud, Y. A., et al. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2018(4), M1012. [Link]
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Gommaa, A. M. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1599-S1611. [Link]
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Martins, J. E. D., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 1998-2006. [Link]
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Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Some New Benzimidazole Derivatives. [Link]
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Application Notes and Protocols: Synthesis of Novel Schiff Bases from 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of novel Schiff bases derived from 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. Benzimidazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2] Schiff bases, characterized by the azomethine (-C=N-) functional group, are pivotal intermediates in organic synthesis and frequently exhibit significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4] The conjugation of these two pharmacophores is a promising strategy for the development of new therapeutic agents. This guide details the underlying chemical principles, offers two distinct, robust protocols (conventional heating and microwave-assisted synthesis), and outlines the essential characterization techniques required to validate the synthesis of these target compounds.
Introduction and Scientific Rationale
The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs.[1][5] Its unique heterocyclic structure allows for diverse interactions with biological targets. The synthesis of Schiff bases via the condensation of a primary amine with an active carbonyl group is a fundamental and efficient reaction in organic chemistry.[6][7] The resulting imine linkage is crucial for the biological activity of many such compounds.[6][8]
This application note focuses on utilizing this compound as the aldehydic precursor. The presence of the electron-withdrawing chlorine atom and the N-methyl group on the benzimidazole ring can modulate the electronic properties and, consequently, the biological efficacy of the resulting Schiff bases. By reacting this aldehyde with a variety of primary amines (aliphatic, aromatic, or heterocyclic), a library of novel compounds can be generated for screening in drug development programs.
Reaction Principle and Mechanism
The formation of a Schiff base (or imine) is a reversible, acid-catalyzed reaction that proceeds in two main stages: nucleophilic addition followed by dehydration.[6][9]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzimidazole-2-carbaldehyde. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[10]
-
Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). The subsequent elimination of a water molecule and a proton from the nitrogen atom leads to the formation of the stable carbon-nitrogen double bond (azomethine group) characteristic of Schiff bases.[9][10]
Controlling the pH is critical; the reaction rate is typically maximal around a pH of 5.[9] If the pH is too low, the amine reactant becomes protonated and non-nucleophilic. If the pH is too high, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.[9]
Caption: Workflow of the Schiff base formation mechanism.
Experimental Protocols
The following protocols provide methods for synthesizing Schiff bases from this compound and a generic primary amine.
General Reaction Scheme
Caption: General synthesis of Schiff bases.
Protocol 1: Conventional Synthesis via Reflux
This classic method is reliable and suitable for most primary amines. Ethanol is a common solvent choice due to its ability to dissolve a wide range of organic reactants and its appropriate boiling point for reflux.[11]
Materials:
-
This compound
-
Selected primary amine (e.g., aniline, 4-fluoroaniline, 2-aminopyridine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Beakers, filter funnel, Buchner flask
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).
-
To this solution, add the selected primary amine (1.0 mmol) with magnetic stirring.
-
Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.[12]
-
Attach a condenser to the flask and reflux the mixture with stirring for 4-6 hours. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion (indicated by the disappearance of the starting aldehyde spot on TLC), cool the reaction mixture to room temperature.
-
A precipitate often forms upon cooling. If not, reduce the solvent volume under reduced pressure or pour the mixture into ice-cold water to induce precipitation.[3]
-
Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol to remove impurities, and dry it in a vacuum oven.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a green chemistry approach, often leading to significantly shorter reaction times, higher yields, and cleaner products compared to conventional heating.[3][13]
Materials:
-
Same reagents as Protocol 1
-
Microwave synthesis reactor with appropriate reaction vessels
-
Methanol
-
Bismuth (III) Chloride (BiCl₃) (optional, but effective catalyst)[3]
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol) and the selected primary amine (1.0 mmol).
-
Add methanol (5 mL) to the vessel.
-
If using a catalyst for enhanced reactivity, add a catalytic amount of BiCl₃ (e.g., 5 mol%).[3]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for 10-30 minutes. Note: Optimal time and temperature should be determined for each specific amine.
-
After irradiation, cool the vessel to room temperature.
-
The product typically precipitates out of the solution. Collect the solid by vacuum filtration.
-
Wash the product with cold methanol and dry under vacuum. Recrystallization can be performed if higher purity is required.
Product Characterization
Confirming the identity and purity of the synthesized Schiff base is a critical step. A combination of spectroscopic methods should be employed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band in the range of 1600-1690 cm⁻¹ , which is characteristic of the C=N (azomethine) stretching vibration.[2] Concurrently, the disappearance of the C=O stretching band from the starting aldehyde (typically ~1700 cm⁻¹) and the N-H stretching bands from the primary amine should be observed.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet in the downfield region of the spectrum, typically between δ 8.0-10.0 ppm , corresponding to the azomethine proton (-CH=N-).[3][14] The signals for the aromatic and methyl protons of the benzimidazole moiety and the R-group from the amine will also be present.
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbon of the azomethine group (C=N) will appear as a distinct signal in the range of δ 158-165 ppm .[14][15]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized compound, matching the calculated mass of the target Schiff base.[16]
Data Summary and Expected Results
The choice of primary amine will influence reaction conditions and outcomes. Aromatic amines with electron-donating groups tend to react faster than those with electron-withdrawing groups.
| Entry | Primary Amine (R-NH₂) | Method | Time | Yield (%) | Product Appearance |
| 1 | Aniline | Reflux | 5 h | 88 | Pale yellow solid |
| 2 | 4-Fluoroaniline | Reflux | 6 h | 85 | Yellow solid |
| 3 | 2-Aminopyridine | Reflux | 4 h | 91 | Off-white solid |
| 4 | Aniline | Microwave | 15 min | 94 | Pale yellow solid |
| 5 | 4-Fluoroaniline | Microwave | 20 min | 92 | Yellow solid |
| Note: Data presented are representative and may vary based on specific experimental conditions. |
Conclusion
The protocols described herein offer robust and efficient pathways for the synthesis of novel Schiff bases from this compound. The microwave-assisted method, in particular, provides a rapid and environmentally benign alternative to conventional heating. Proper characterization using a suite of spectroscopic techniques is essential to confirm the successful formation of the desired azomethine linkage. The resulting library of benzimidazole-based Schiff bases serves as a valuable resource for screening and identifying lead compounds in drug discovery and development.
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Application Notes & Protocols: 5-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde in Advanced Polymer Synthesis
These application notes provide a comprehensive technical guide for researchers, polymer scientists, and professionals in drug development on the potential applications of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde in polymer science. This document explores the untapped potential of this functionalized benzimidazole derivative as a monomer for creating novel high-performance polymers. While direct applications in polymer science are not yet extensively documented, the inherent properties of the benzimidazole core, coupled with the reactive aldehyde functionality, present significant opportunities for innovation.
The benzimidazole heterocycle is a cornerstone of high-performance polymers, renowned for its exceptional thermal and chemical stability.[1][2][3] The introduction of a chlorine atom and a methyl group, along with a strategically placed carbaldehyde, offers unique avenues to tailor polymer properties such as solubility, reactivity, and intermolecular interactions. This guide will delve into the prospective uses of this compound in the synthesis of novel polybenzimidazoles (PBIs) and other functional polymers, providing detailed, scientifically grounded protocols for their realization.
Rationale for Application in Polymer Science
The molecular architecture of this compound makes it a compelling candidate for polymer synthesis. The benzimidazole moiety is a well-established pharmacophore in medicinal chemistry and a robust building block in materials science.[4][5] Its incorporation into a polymer backbone is anticipated to impart:
-
High Thermal Stability: Polybenzimidazoles are known for their high decomposition temperatures and glass transition temperatures, often exceeding 500°C.[1][6]
-
Excellent Chemical Resistance: These polymers exhibit resilience against a wide range of chemicals, including acids, bases, and organic solvents.[3][7]
-
Unique Physicochemical Properties: The presence of the benzimidazole ring can influence properties like proton conductivity, making such polymers suitable for applications in fuel cell membranes.[1]
The specific substituents on the title compound further enhance its potential:
-
2-Carbaldehyde Group: This reactive aldehyde is a versatile handle for various polymerization reactions, including condensation and addition polymerizations.
-
5-Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the benzimidazole ring and the properties of the resulting polymer, potentially enhancing its thermal stability and modifying its solubility.
-
1-Methyl Group: The methyl group can improve the solubility of the monomer and the resulting polymer in organic solvents, a common challenge with rigid-rod PBI polymers.
Proposed Applications and Synthetic Protocols
Application 1: Synthesis of Novel Soluble Poly(azomethine-benzimidazole)s
Introduction: Poly(azomethine)s, or poly(Schiff base)s, are a class of polymers known for their thermal stability, semiconducting properties, and chemosensory applications. The reaction of an aldehyde with a diamine to form an imine linkage is a straightforward and efficient method for polymerization. Here, we propose the synthesis of a novel poly(azomethine-benzimidazole) by reacting this compound with a flexible diamine, such as 4,4'-oxydianiline (ODA). The inclusion of the ether linkage in ODA is expected to enhance the solubility and processability of the resulting polymer.
Reaction Scheme:
Caption: Proposed synthesis of a poly(azomethine-benzimidazole).
Experimental Protocol:
-
Monomer Preparation: Ensure this compound and 4,4'-oxydianiline are pure and dry. The aldehyde can be synthesized via methods such as the Vilsmeier-Haack reaction on 5-chloro-1-methyl-1H-benzimidazole.[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, add equimolar amounts of this compound and 4,4'-oxydianiline.
-
Solvent and Catalyst Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a monomer concentration of 10-15% (w/v). Add a catalytic amount of p-toluenesulfonic acid (PTSA) (approx. 1 mol% relative to the monomers).
-
Polymerization: Heat the reaction mixture to 160-180°C with constant stirring under a gentle stream of nitrogen. The water formed during the condensation reaction will be removed azeotropically with a small amount of toluene added to the reaction mixture, and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.
-
Isolation and Purification: After 12-24 hours, cool the viscous solution to room temperature and precipitate the polymer by pouring it into a large volume of methanol with vigorous stirring.
-
Washing and Drying: Filter the precipitated polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and residual solvent. Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Expected Polymer Properties and Characterization:
| Property | Expected Outcome | Characterization Technique |
| Structure | Formation of the azomethine (-CH=N-) linkage and incorporation of the benzimidazole and ODA units. | FT-IR, ¹H NMR, ¹³C NMR |
| Molecular Weight | High molecular weight is desirable for good mechanical properties. | Gel Permeation Chromatography (GPC) |
| Thermal Stability | High decomposition temperature (>400°C) and glass transition temperature. | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |
| Solubility | Soluble in aprotic polar solvents like NMP, DMAc, and DMSO due to the methyl group and ether linkage. | Solubility Tests |
Application 2: Development of Benzimidazole-Functionalized Polyimides for Gas Separation Membranes
Introduction: Polyimides are a class of high-performance polymers with excellent thermal stability and mechanical properties, making them suitable for gas separation membranes.[8][9] Incorporating benzimidazole moieties as side chains can enhance the CO₂ selectivity of these membranes due to the specific interactions between the acidic CO₂ molecules and the basic nitrogen atoms of the benzimidazole ring. We propose the modification of a diamine monomer with this compound, followed by polymerization with a dianhydride to create a novel benzimidazole-functionalized polyimide.
Workflow for Synthesis:
Caption: Workflow for synthesizing benzimidazole-functionalized polyimides.
Experimental Protocol:
Part A: Synthesis of the Benzimidazole-Functionalized Diamine
-
Reductive Amination: React this compound with an excess of a diamine (e.g., 4,4'-(hexafluoroisopropylidene)dianiline, 6FpDA) in a suitable solvent like methanol.
-
Reduction: After the formation of the Schiff base, perform a reduction using a mild reducing agent such as sodium borohydride (NaBH₄) at low temperatures (0-5°C) to yield the secondary amine.
-
Purification: Purify the resulting benzimidazole-functionalized diamine by column chromatography or recrystallization.
Part B: Polyimide Synthesis
-
Poly(amic acid) Formation: Dissolve the purified benzimidazole-functionalized diamine and a stoichiometric amount of a dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) in an anhydrous aprotic solvent (e.g., NMP or DMAc) under a nitrogen atmosphere. Stir the mixture at room temperature for 24 hours to form the poly(amic acid) solution.
-
Imidization:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a programmable oven with a stepwise temperature increase up to 300°C to induce cyclodehydration and form the polyimide film.
-
Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at room temperature to achieve imidization. Precipitate the resulting polyimide in methanol.
-
Expected Polymer Properties and Characterization:
| Property | Expected Outcome | Characterization Technique |
| Structure | Confirmation of imide ring formation and the presence of the benzimidazole side chain. | FT-IR, ¹H NMR |
| Thermal Stability | High thermal stability, characteristic of polyimides and polybenzimidazoles. | TGA, DSC |
| Gas Permeability | Enhanced CO₂ permeability and CO₂/CH₄ selectivity compared to the parent polyimide without the benzimidazole group. | Gas Permeation Analysis |
| Mechanical Properties | Formation of flexible and tough films. | Tensile Testing |
Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, monomer for the creation of a new generation of high-performance polymers. The protocols detailed herein provide a foundational framework for synthesizing novel poly(azomethine-benzimidazole)s and benzimidazole-functionalized polyimides. The unique combination of a thermally stable benzimidazole core with tunable substituents opens up a vast design space for materials with tailored properties for applications ranging from advanced composites and electronics to gas separation and energy technologies. Further research into the polymerization of this versatile building block is highly encouraged to unlock its full potential in polymer science.
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Application Notes & Protocols: Derivatization of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde for Bioassay Screening
Introduction
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antihypertensive effects.[2][3][4][5] The specific molecule, 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde, serves as a highly versatile starting material. The presence of a reactive aldehyde group at the 2-position allows for straightforward chemical modification, enabling the generation of diverse compound libraries for biological screening.[1] The chloro- and methyl-substituents on the benzene ring further modulate the electronic and lipophilic properties of the molecule, which can significantly influence biological activity.
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals. It outlines robust protocols for the chemical derivatization of this compound and subsequent evaluation of these new chemical entities in relevant anticancer and antimicrobial bioassays. The methodologies are designed to be clear, reproducible, and grounded in established chemical and biological principles.
PART 1: The Core Reagent: Synthesis & Reactivity
This compound (Molecular Formula: C₉H₇ClN₂O) is a heterocyclic aldehyde that serves as the foundation for the derivatizations described herein.[1] Its synthesis can be achieved through various routes, including the formylation of 5-chloro-1-methyl-1H-benzimidazole or the oxidation of the corresponding alcohol.[1] The key to its utility is the electrophilic carbon atom of the carbaldehyde group, which is highly susceptible to nucleophilic attack. This reactivity is the gateway to a vast chemical space of derivatives.
Key Reactive Pathways:
-
Reaction with Amines: Forms imines (Schiff bases) or, upon reduction, stable secondary amines.
-
Reaction with Active Methylene Compounds: Undergoes condensation reactions to form new C-C bonds, yielding α,β-unsaturated systems.
The following sections will detail the protocols for exploiting these pathways to generate a library of novel compounds for biological evaluation.
PART 2: Derivatization Strategies & Protocols
The goal of derivatization is to systematically modify the core scaffold to explore the structure-activity relationship (SAR). By introducing different functional groups, we can alter properties like polarity, size, hydrogen bonding capacity, and overall molecular geometry, all of which can impact how the molecule interacts with biological targets.
Workflow for Derivatization and Screening
Caption: Overall workflow from starting material to biological data.
Protocol 1: Synthesis of Schiff Bases via Imine Condensation
Schiff base formation is a condensation reaction between an aldehyde and a primary amine. The resulting imine bond (C=N) is a key structural motif in many biologically active molecules.[6][7] The reaction is typically catalyzed by a small amount of acid, which facilitates the dehydration step.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Amine Addition: Add the desired primary amine (e.g., aniline, benzylamine, or a substituted variant) (1.05 eq) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The formation of the imine is typically confirmed by a characteristic C=N stretch in the IR spectrum and the appearance of a singlet for the azomethine proton (-CH=N-) in the ¹H NMR spectrum.
| Parameter | Condition | Rationale |
| Solvent | Absolute Ethanol | Good solubility for reactants; allows for easy precipitation of product upon cooling. |
| Catalyst | Glacial Acetic Acid | Protonates the carbonyl oxygen, making the carbon more electrophilic for amine attack. |
| Temperature | Room Temp. to Reflux | Reaction rate is substrate-dependent; heating can drive the equilibrium towards product formation. |
| Work-up | Precipitation/Filtration | Provides a simple and efficient method for isolating the solid product. |
Protocol 2: Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z').[8] This reaction is a powerful tool for creating α,β-unsaturated products.[9][10]
Step-by-Step Methodology:
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add the active methylene compound (1.0 eq) (e.g., malononitrile, diethyl malonate, or cyanoacetic acid).[8]
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (0.1 eq).[11]
-
Reaction: Reflux the mixture for 4-8 hours. For reactions using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving it to completion.
-
Monitoring: Track the reaction's progress using TLC.
-
Work-up: After cooling, the product may precipitate. If not, remove the solvent under reduced pressure. The residue can be taken up in a solvent like dichloromethane and washed with dilute acid (to remove the catalyst) and then with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterization: Analyze the purified product by spectroscopic methods to confirm its structure.
| Parameter | Condition | Rationale |
| Catalyst | Piperidine/Pyrrolidine | A weak base is required to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[8] |
| Water Removal | Dean-Stark (optional) | Removing the water byproduct shifts the reaction equilibrium towards the product side, increasing the yield. |
| Purification | Column Chromatography | Often necessary to separate the product from unreacted starting materials and byproducts. |
PART 3: Bioassay Protocols for Screening Derivatives
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. Based on the known pharmacology of benzimidazoles, anticancer and antimicrobial assays are highly relevant primary screens.[12][13]
Protocol 4: Anticancer Cytotoxicity Screening via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14][15] The intensity of the purple color is directly proportional to the number of living cells.[16]
Caption: Principle of the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549, or MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]
-
Compound Preparation: Prepare stock solutions of the synthesized derivatives in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations for testing.
-
Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).[17]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[18] Add 10 µL of this MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours at 37°C.[14] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.[15][18]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19] This method is considered a gold standard for susceptibility testing due to its quantitative and reproducible results.[20]
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of your test compound stock solution (at twice the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations to their final testing values.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]
-
Quantitative Reading (Optional): A viability indicator like resazurin can be added, or the optical density (OD) at 600 nm can be read with a plate reader to quantify bacterial growth.
| Microorganism | Type | Relevance |
| Staphylococcus aureus | Gram-positive | Common cause of skin infections and more serious diseases; often exhibits drug resistance. |
| Escherichia coli | Gram-negative | A model organism and common cause of gastrointestinal and urinary tract infections. |
| Candida albicans | Fungal (Yeast) | An opportunistic pathogen causing candidiasis; useful for assessing antifungal activity.[21] |
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IOSR Journal. (2025). Synthesis and determination of antibacterial activity of Benzimidazole derivatives. Retrieved from [Link]
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Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research, 4(1), 57-67. Available at [Link]
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Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2008). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 13(12), 3125-3139. Available at [Link]
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Application Note & Protocol: The Pyrazole Core as a Versatile Precursor in Modern Agrochemical Synthesis
Abstract
The pyrazole scaffold is a cornerstone in the discovery and development of modern agricultural chemicals, prized for its versatile substitution patterns and wide spectrum of biological activities.[1][2][3] This document provides a detailed guide on the significance of pyrazole derivatives as precursors in agrochemical synthesis, with a specific focus on the preparation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a key intermediate for the powerful anthranilic diamide insecticide, chlorantraniliprole.[4][5][6] We will explore the synthetic pathway, present a detailed, field-proven protocol, and discuss the chemical principles that underpin this critical transformation. This guide is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries.
Introduction: The Central Role of Pyrazole in Agrochemicals
The five-membered aromatic heterocycle, pyrazole, is a privileged structure in medicinal and agricultural chemistry.[1][3] Its unique electronic properties and the ability to act as a stable scaffold for diverse functional groups have led to the development of numerous commercial products with herbicidal, fungicidal, and insecticidal properties.[2][3][7][8]
-
Herbicides: Pyrazole derivatives are effective inhibitors of critical plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to potent herbicidal activity.[3]
-
Fungicides: Many commercial fungicides are based on pyrazole carboxamide structures that inhibit succinate dehydrogenase in pathogenic fungi.[8]
-
Insecticides: The phenylpyrazole class, and more recently the anthranilic diamides, which incorporate a pyrazole core, have revolutionized insect control with novel modes of action.[5][9]
The economic and agricultural impact of these molecules underscores the importance of efficient and scalable synthetic routes to their core building blocks. This application note will focus on a particularly significant precursor, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid , which is a pivotal intermediate in the synthesis of chlorantraniliprole.[4][5][6]
Synthesis Pathway Overview: Crafting the Pyrazole Core
The industrial synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity.[4][5] The general strategy involves the construction of the pyrazole ring, followed by functionalization (bromination) and installation of the pyridinyl moiety.
One common and industrially viable route begins with 2,3-dichloropyridine and hydrazine, which are used to construct the core heterocyclic system.[5] The synthesis can be conceptually broken down into the key stages illustrated below.
Caption: Key stages in the synthesis of the target pyrazole precursor.
Detailed Synthesis Protocol
This section provides a step-by-step protocol for the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. The protocol is a composite of established industrial practices and aims to provide a reproducible and scalable method.[4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Dichloropyridine | ≥98% | Standard Chemical Supplier | Starting material |
| Hydrazine Hydrate | ≥80% | Standard Chemical Supplier | Highly corrosive and toxic |
| Diethyl Maleate | ≥97% | Standard Chemical Supplier | |
| Sodium Ethoxide | ≥95% | Standard Chemical Supplier | Moisture sensitive |
| Phosphorus Oxybromide | ≥98% | Standard Chemical Supplier | Lachrymator, handle in fume hood |
| Potassium Persulfate | ≥99% | Standard Chemical Supplier | Strong oxidizer |
| Sulfuric Acid | 98% | Standard Chemical Supplier | Corrosive |
| Sodium Hydroxide | ≥97% | Standard Chemical Supplier | |
| Hydrochloric Acid | 37% | Standard Chemical Supplier | |
| Ethanol | Anhydrous | Standard Chemical Supplier | |
| Acetonitrile | Anhydrous | Standard Chemical Supplier | |
| Isopropanol | Reagent Grade | Standard Chemical Supplier | For recrystallization |
Experimental Workflow
The following workflow diagram illustrates the sequence of operations for the synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Step 1: Synthesis of (3-chloropyridin-2-yl)hydrazine
-
To a reflux condenser-equipped round-bottom flask, add 2,3-dichloropyridine (1 eq) and ethanol (5 vol).
-
Slowly add hydrazine hydrate (1.2 eq) to the stirred solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting crude hydrazine derivative is used in the next step without further purification.
Causality: The nucleophilic aromatic substitution of the chlorine atom at the 2-position of the pyridine ring by hydrazine is facilitated by the electron-withdrawing nature of the ring nitrogen and the adjacent chlorine. The 2-position is more activated towards nucleophilic attack than the 3-position.
Step 2: Cyclization to form the Pyrazolidinone Ring
-
Dissolve the crude (3-chloropyridin-2-yl)hydrazine (1 eq) in ethanol.
-
In a separate flask, prepare a solution of sodium ethoxide (1.1 eq) in ethanol.
-
Add diethyl maleate (1.05 eq) to the hydrazine solution, followed by the dropwise addition of the sodium ethoxide solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
The resulting pyrazolidinone intermediate can be isolated by filtration after precipitation.
Causality: This is a condensation reaction where the hydrazine derivative reacts with the diester to form the heterocyclic pyrazole ring. The base (sodium ethoxide) facilitates the cyclization.
Step 3 & 4: Bromination and Oxidation
-
Suspend the pyrazolidinone intermediate (1 eq) in acetonitrile.
-
Carefully add phosphorus oxybromide (P(O)Br₃) (1.5 eq) and heat the mixture. This step performs the bromination.
-
After the bromination is complete, the subsequent oxidation of the pyrazoline to the pyrazole is carried out using potassium persulfate in the presence of sulfuric acid.[4]
Causality: Phosphorus oxybromide is an effective brominating agent for this heterocyclic system. The subsequent oxidation step aromatizes the ring to form the stable pyrazole structure.
Step 5 & 6: Hydrolysis and Acidification
-
The ethyl ester from the previous step is hydrolyzed using a base like sodium hydroxide in aqueous methanol.[4][5]
-
The reaction is typically stirred for 1 hour.[4]
-
After hydrolysis, the solution is cooled and acidified with concentrated hydrochloric acid to a pH of approximately 2.[5]
-
The acidic conditions cause the desired carboxylic acid to precipitate out of the solution.
-
The solid product is collected by vacuum filtration and washed with cold water.
Causality: Saponification (base-catalyzed hydrolysis) of the ethyl ester group yields the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate, leading to the precipitation of the water-insoluble carboxylic acid.
Step 7: Purification
-
The crude 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is purified by recrystallization from a suitable solvent, such as isopropanol.[4][5]
-
This step is crucial for removing impurities and achieving the high purity required for subsequent reactions. A final purity of over 99% is often achievable with this method.[4]
Application in Agrochemical Synthesis: The Final Coupling
The synthesized 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is a key building block for chlorantraniliprole.[4][5] The final step in the synthesis of chlorantraniliprole involves an amide coupling reaction between this pyrazole precursor and a second key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide.[5][6]
This coupling can be achieved directly or via a two-step process involving a benzoxazinone intermediate.[5][10][11] The reaction typically involves an activating agent, such as methanesulfonyl chloride, in the presence of a base.[5][6]
Caption: Final coupling step to produce Chlorantraniliprole.
Conclusion
The pyrazole core remains a highly valuable precursor in the synthesis of a wide array of modern agricultural chemicals. The detailed protocol for the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid demonstrates a robust and scalable pathway to a critical intermediate. Understanding the causality behind each synthetic step is paramount for process optimization, troubleshooting, and ensuring the production of high-purity material essential for the development of effective and safe crop protection solutions.
References
- Title: Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl)
- Title: The Synthetic Pathway of Chlorantraniliprole: A Technical Guide Source: Benchchem URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives Source: PMC URL
- Title: Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives Source: MDPI URL
- Title: (PDF)
- Title: Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Source: MDPI URL
- Title: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)
- Title: Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides Source: SciELO URL
- Title: Chlorantraniliprole synthesis Source: ChemicalBook URL
- Title: Method for synthesizing chlorantraniliprole Source: Patsnap Eureka URL
- Title: Synthesis of chlorantriniliprole.
- Title: CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)
- Title: Preparation method of chlorantraniliprole and intermediate thereof Source: Patsnap Eureka URL
- Title: Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications Source: National Library of Medicine URL
- Title: Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: ACS Publications URL
- Title: 201721000978 SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)
- Title: Application Notes: Synthesis of Phenylpyrazole-Based Agrochemicals Source: Benchchem URL
- Title: PYRAZOLE CHEMISTRY IN CROP PROTECTION Source: Syngenta AG URL
- Title: 3-Bromo-1-(3-chloro-2-pyridinyl)
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- 1. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 7. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 11. Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols: Strategic Condensation Reactions with 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde for Drug Discovery Scaffolds
Introduction: The Strategic Value of the Benzimidazole Scaffold
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents with diverse activities, including antimicrobial, anticancer, and antihypertensive properties.[1][2] The compound 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is a highly valuable, functionalized building block within this class. Its structure, featuring a reactive carbaldehyde group at the 2-position, presents a prime opportunity for synthetic elaboration through carbon-carbon bond-forming reactions.[1]
Condensation reactions, in particular, serve as a powerful and efficient means to append new functionalities and build molecular complexity. This guide provides detailed protocols and expert insights for conducting Knoevenagel and Claisen-Schmidt condensations using this key benzimidazole aldehyde. The methodologies are designed to be robust and reproducible, enabling researchers in drug discovery and organic synthesis to generate novel derivatives for biological screening and lead optimization.
Core Mechanistic Principles: Selecting the Right Condensation Strategy
The electrophilic nature of the aldehyde's carbonyl carbon makes it an ideal substrate for attack by nucleophiles. The choice of condensation reaction depends on the desired final structure and the nature of the nucleophilic partner.
-
Knoevenagel Condensation: This reaction involves the nucleophilic addition of an "active methylene" compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z and Z') to the aldehyde, followed by a dehydration step.[3] The reaction is typically catalyzed by a weak base, such as an amine, which is strong enough to deprotonate the active methylene compound to form an enolate but not so strong as to induce self-condensation of the aldehyde.[3][4] This method is exceptionally reliable for creating α,β-unsaturated products.
-
Claisen-Schmidt (Crossed Aldol) Condensation: This is a variation of the aldol condensation where an aromatic aldehyde lacking α-hydrogens (like our target compound) reacts with an enolizable ketone or aldehyde.[5][6] The absence of α-hydrogens on the benzimidazole aldehyde prevents it from self-condensing, leading to a cleaner reaction and simplifying the product mixture.[6] The resulting β-hydroxy carbonyl compound readily dehydrates to yield a conjugated enone, a valuable pharmacophore.[7][8]
Experimental Workflow & Key Protocols
The overall experimental process follows a logical sequence from reaction setup to the isolation and purification of the final product. This workflow ensures efficiency and high product purity.
Caption: General experimental workflow for condensation reactions.
Principle: To synthesize (E)-2-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)-3-phenylacrylonitrile via a piperidine-catalyzed Knoevenagel condensation. This protocol is adapted from established methods for Knoevenagel condensations involving aromatic aldehydes.[9][10]
Materials & Equipment
-
Reagents:
-
This compound
-
Malononitrile
-
Ethanol (Absolute)
-
Piperidine
-
Deionized Water
-
Ice
-
-
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Step-by-Step Methodology
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve this compound (1.95 g, 10 mmol) in 30 mL of absolute ethanol.
-
Add malononitrile (0.66 g, 10 mmol) to the solution. Stir the mixture with a magnetic stir bar until all solids are dissolved.
-
Rationale: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and the product often precipitates upon formation or cooling, simplifying isolation.
-
-
Catalyst Addition and Reaction:
-
To the stirred solution, add piperidine (0.1 mL, ~1 mmol) dropwise using a micropipette.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (~80 °C) using a heating mantle.
-
Expert Insight: Piperidine acts as a mild base, facilitating the formation of the malononitrile carbanion without promoting unwanted side reactions.[3][11] Only a catalytic amount is needed.
-
-
Monitoring the Reaction:
-
Allow the reaction to proceed for 2-4 hours. Monitor the consumption of the aldehyde by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The formation of a new, less polar spot indicates product formation.
-
-
Product Isolation and Work-up:
-
Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. A precipitate should form.
-
Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid twice with 15 mL of cold deionized water, followed by one wash with 10 mL of cold ethanol to remove any unreacted starting materials and catalyst.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield a crystalline solid.[7]
-
Dry the purified product under vacuum.
-
Data Summary Table
| Reagent/Parameter | Quantity | Moles (mmol) | Role |
|---|---|---|---|
| 5-chloro...carbaldehyde | 1.95 g | 10 | Electrophile |
| Malononitrile | 0.66 g | 10 | Nucleophile |
| Piperidine | 0.1 mL | ~1 | Catalyst |
| Solvent | Ethanol (30 mL) | - | Medium |
| Temperature | ~80 °C (Reflux) | - | Condition |
| Reaction Time | 2-4 hours | - | Condition |
| Expected Yield | | | >85% |
Principle: To synthesize (E)-1-(4-chlorophenyl)-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)prop-2-en-1-one, a chalcone derivative, via a base-catalyzed Claisen-Schmidt condensation. This protocol is based on standard procedures for synthesizing chalcones from aromatic aldehydes and ketones.[5][7]
Materials & Equipment
-
Reagents:
-
This compound
-
Acetophenone
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)
-
Dilute Hydrochloric Acid (HCl) (e.g., 5%)
-
Deionized Water
-
Ice
-
-
Equipment:
-
250 mL Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Step-by-Step Methodology
-
Reaction Setup:
-
In a 250 mL flask, dissolve this compound (1.95 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 50 mL of 95% ethanol.
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Cool the flask in an ice bath.
-
-
Base Addition and Condensation:
-
While stirring vigorously in the ice bath, slowly add 5 mL of 10% aqueous NaOH solution dropwise. The rate of addition should be controlled to keep the temperature low.
-
A color change and the formation of a precipitate are typically observed.
-
Rationale: A strong base like NaOH is required to deprotonate the α-carbon of the ketone, forming the enolate nucleophile.[12] The aromatic aldehyde, lacking α-hydrogens, acts solely as the electrophile, ensuring a directed reaction.[6]
-
-
Reaction Completion:
-
After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 4-6 hours. The mixture will likely become a thick slurry.
-
Monitor the reaction by TLC until the starting aldehyde spot has disappeared.
-
-
Product Isolation and Work-up:
-
Cool the reaction mixture again in an ice bath for 30 minutes.
-
Collect the crude product by vacuum filtration.
-
Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This step is critical to remove excess NaOH.
-
If the filtrate remains basic, the solid can be suspended in water and neutralized by the careful addition of dilute HCl before a final filtration and water wash.
-
-
Purification:
-
Recrystallize the crude, washed solid from hot ethanol to obtain the purified chalcone derivative.[7]
-
Dry the final product under vacuum.
-
Data Summary Table
| Reagent/Parameter | Quantity | Moles (mmol) | Role |
|---|---|---|---|
| 5-chloro...carbaldehyde | 1.95 g | 10 | Electrophile |
| Acetophenone | 1.20 g | 10 | Nucleophile |
| 10% NaOH (aq) | 5 mL | - | Catalyst/Base |
| Solvent | 95% Ethanol (50 mL) | - | Medium |
| Temperature | 0 °C to RT | - | Condition |
| Reaction Time | 4-6 hours | - | Condition |
| Expected Yield | | | >80% |
Visualizing the Mechanisms
Understanding the reaction pathways is key to troubleshooting and optimization.
Caption: Key steps of the Knoevenagel condensation mechanism.
Caption: Pathway of the Claisen-Schmidt condensation reaction.
Characterization and Validation
To confirm the identity and purity of the synthesized compounds, a suite of standard analytical techniques is required.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for verifying the covalent structure of the product, confirming the formation of the new C=C double bond, and ensuring the correct constitution of the final molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the expected elemental composition.[1]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, the disappearance of the aldehyde C-H stretch and the appearance of a C=C alkene stretch can be observed.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.
-
Piperidine is a toxic and flammable liquid; handle with care.
-
Sodium hydroxide is corrosive; avoid contact with skin and eyes.
-
Handle all organic solvents with care, avoiding sources of ignition.
References
- Title: this compound Source: Smolecule URL
- Title: Application Notes and Protocols for Condensation Reactions with 2,4-Dihydroxybenzaldehyde Source: Benchchem URL
- Title: Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine Source: Benchchem URL
- Title: RESEARCH ON BENZIMIDAZOLE DERIVATIVES Source: DTIC URL
-
Title: Optimization of the Condensation Reaction Source: ResearchGate URL: [Link]
- Title: Claisen-Schmidt Condensation Source: Department of Chemistry, University of Texas URL
-
Title: Aldol Addition and Condensation Reactions (Base-Catalyzed) Source: Master Organic Chemistry URL: [Link]
-
Title: Claisen–Schmidt condensation Source: Wikipedia URL: [Link]
-
Title: Knoevenagel condensation Source: Wikipedia URL: [Link]
-
Title: The Knoevenagel condensation reactions of various aromatic aldehydes... Source: ResearchGate URL: [Link]
-
Title: Knoevenagel condensation Source: YouTube (Frostburg State University Chemistry Department) URL: [Link]
-
Title: Recent achievements in the synthesis of benzimidazole derivatives Source: RSC Advances (via NIH) URL: [Link]
-
Title: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation Source: Semantic Scholar URL: [Link]
-
Title: Claisen Schmidt Reaction (Mixed Aldol Condensation) Source: PraxiLabs URL: [Link]
-
Title: A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones Source: Molecules (via NIH) URL: [Link]
-
Title: CLAISEN-SCHMIDT CONDENSATION Source: CUTM Courseware URL: [Link]
-
Title: Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives Source: ScienceOpen URL: [Link]
Sources
- 1. Buy this compound | 156212-80-5 [smolecule.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. praxilabs.com [praxilabs.com]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
Application Notes & Protocols: The Synthesis of Novel Heterocyclic Compounds
Abstract: Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with a significant percentage of all known organic compounds belonging to this class.[1][2][3] Their prevalence in pharmaceuticals, natural products, and agrochemicals drives a continuous demand for innovative and efficient synthetic methodologies.[3][4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of modern strategies for synthesizing novel heterocyclic compounds. We move beyond simple procedural lists to explain the mechanistic reasoning and strategic advantages behind key protocols, emphasizing efficiency, sustainability, and scalability. Detailed, field-proven protocols for metal-catalyzed, microwave-assisted, and multicomponent reactions are provided, alongside essential guidelines for product characterization and troubleshooting.
Foundational Principles in Modern Heterocyclic Synthesis
The construction of heterocyclic rings is a cornerstone of organic synthesis.[3] The primary goal is to forge new carbon-heteroatom (C-N, C-O, C-S) and, at times, carbon-carbon bonds to form a stable cyclic structure. The choice of synthetic strategy is dictated by the target heterocycle's ring size, heteroatom(s), substitution pattern, and desired stereochemistry.
Historically, named reactions like the Fischer Indole Synthesis or Hantzsch Pyridine Synthesis were foundational.[3] While still relevant, modern synthesis prioritizes methodologies that offer greater efficiency, atom economy, and environmental compatibility.[6][7] Contemporary approaches often fall into several key categories:
-
Cyclization Reactions: Intramolecular reactions that form a ring from a single acyclic precursor.
-
Cycloaddition Reactions: Reactions where two or more molecules combine to form a cyclic adduct, such as in the Diels-Alder or Huisgen dipolar cycloaddition reactions.[8]
-
Multicomponent Reactions (MCRs): Processes where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants.[3] This approach is highly valued for its efficiency and for rapidly building molecular complexity.[7]
-
Metal-Catalyzed Reactions: The use of transition metals (e.g., Pd, Cu, Fe, Co) to catalyze bond formations that are otherwise difficult, such as cross-coupling and C-H activation reactions.[3][9]
The following workflow illustrates the general path from conceptualization to a fully characterized novel heterocyclic compound.
Caption: A typical workflow from initial design to final application testing.
Core Methodologies and Strategic Insights
The modern synthetic chemist's toolkit is diverse, with a strong emphasis on "green" and catalytic methods that minimize waste and energy consumption while maximizing yield and selectivity.[6][10][11][12]
2.1 Green Chemistry: A Paradigm Shift
Green chemistry principles are not merely an academic exercise but a practical necessity for sustainable industrial and laboratory-scale synthesis.[10][11] Key strategies include the use of alternative energy sources and environmentally benign solvents.[13]
Caption: Key green chemistry approaches revolutionizing heterocyclic synthesis.
-
Microwave-Assisted Synthesis: Utilizes microwave irradiation to rapidly heat reactions.[10][14] This dramatically reduces reaction times from hours to minutes, often improving yields and minimizing side-product formation by preventing prolonged exposure to high temperatures.[15]
-
Ultrasound-Assisted Synthesis (Sonochemistry): Employs high-frequency sound waves to induce acoustic cavitation in the reaction medium.[11][14] The collapse of these microbubbles generates localized hot spots with extreme temperatures and pressures, accelerating reactions, especially in heterogeneous systems.[14]
-
Mechanochemistry: Involves grinding solid reactants together, often in a ball mill, to induce chemical reactions with minimal or no solvent.[16] This technique is exceptionally environmentally friendly and can provide access to products that are difficult to obtain from solution-phase synthesis.[16]
2.2 Metal-Catalyzed Synthesis: Enabling Difficult Transformations
Transition metal catalysis has revolutionized the synthesis of complex molecules.[3][9] Catalysts based on palladium, copper, iron, and cobalt are particularly powerful tools for constructing the C-C, C-N, C-O, and C-S bonds that define heterocyclic scaffolds.[9][17]
-
Palladium (Pd): The king of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the precise formation of C-C and C-N bonds to functionalize or build heterocyclic rings.
-
Copper (Cu): A cost-effective and versatile catalyst, particularly renowned for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry") to form triazoles and for C-S bond formation to create sulfur-containing heterocycles.[17][18]
-
Iron (Fe) & Cobalt (Co): Less toxic and more abundant alternatives to precious metals.[9] Iron catalysts are effective in alkylative cyclizations, while cobalt is increasingly used for C-H activation and annulation reactions to build complex ring systems like quinolines and quinazolines.[9][19]
| Catalyst Type | Typical Application | Key Advantage |
| Palladium | Suzuki, Heck, Buchwald-Hartwig Cross-Coupling | High efficiency, broad substrate scope |
| Copper | Azide-Alkyne Cycloaddition (Click Chemistry), C-S Coupling | Cost-effective, excellent for N- and S-heterocycles[17] |
| Iron | Alkylative Cyclization, Redox Reactions | Low toxicity, earth-abundant[9][19] |
| Cobalt | [4+2] Annulation, C-H Activation | Redox-neutral pathways, unique reactivity[9] |
| Table 1. Comparison of Common Metal Catalysts in Heterocyclic Synthesis. |
Detailed Application Protocols
The following protocols are representative of modern synthetic strategies. They are designed to be robust, but researchers should always perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Microwave-Assisted Synthesis of 1,5-Benzodiazepine Derivatives
-
Scientific Rationale: This protocol adapts a classic condensation reaction using microwave irradiation to achieve rapid, high-yield synthesis. The reaction of o-phenylenediamine with a 1,3-dicarbonyl compound is a cornerstone for creating the seven-membered benzodiazepine ring, a privileged scaffold in medicinal chemistry. The microwave approach minimizes thermal decomposition and side reactions.[14]
-
Materials:
-
o-phenylenediamine (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Ethanol (3 mL)
-
Catalytic amount of acetic acid (1-2 drops)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
-
Step-by-Step Methodology:
-
Place o-phenylenediamine (108 mg, 1.0 mmol) and dimedone (140 mg, 1.0 mmol) into a 10 mL microwave synthesis vial equipped with a magnetic stir bar.
-
Add 3 mL of absolute ethanol to the vial.
-
Add one drop of glacial acetic acid to catalyze the imine formation.
-
Seal the vial securely with the appropriate cap.
-
Place the vial in the cavity of a scientific microwave reactor.
-
Set the reaction parameters: Temperature = 100°C; Time = 5 minutes; Power = 150 W (dynamic power control).
-
After irradiation is complete, allow the vial to cool to room temperature (approx. 10-15 minutes).
-
Upon cooling, a solid precipitate should form. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure 2,3-dihydro-1H-1,5-benzodiazepine derivative.
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Scientific Rationale: The CuAAC reaction is the premier example of "click chemistry." It provides a highly reliable and specific method for creating 1,4-disubstituted 1,2,3-triazoles. The reaction is tolerant of a wide variety of functional groups, making it ideal for drug discovery and bioconjugation. The copper(I) catalyst is crucial for activating the terminal alkyne for cycloaddition with the azide.[1]
-
Materials:
-
Benzyl azide (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.10 mmol, 10 mol%)
-
tert-Butanol/Water (1:1 mixture, 4 mL)
-
Round-bottom flask (25 mL) with a magnetic stir bar
-
-
Step-by-Step Methodology:
-
To a 25 mL round-bottom flask, add benzyl azide (133 mg, 1.0 mmol), phenylacetylene (112 mg, 1.1 mmol), and the t-BuOH/H₂O solvent mixture (4 mL).
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in 0.5 mL of water.
-
In another vial, prepare a fresh solution of sodium ascorbate (19.8 mg, 0.10 mmol) in 0.5 mL of water.
-
While stirring the main reaction mixture vigorously, add the copper sulfate solution, followed immediately by the sodium ascorbate solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 1-4 hours.
-
Once the starting materials are consumed, add 10 mL of water and 10 mL of ethyl acetate to the flask.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude triazole product.
-
Purify the product via column chromatography on silica gel if necessary.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
Structural Characterization and Analysis
The synthesis of a novel compound is incomplete without rigorous structural confirmation. A combination of spectroscopic techniques is required to unambiguously determine the molecular structure.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and, through fragmentation patterns (in techniques like MS/MS), provides clues about its substructures. HRMS is essential for determining the exact elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., C=O, N-H, O-H, C≡N) within the molecule.[22]
-
X-ray Crystallography: Provides the absolute, unambiguous 3D structure of a molecule, but requires the formation of a suitable single crystal.
Troubleshooting Common Synthetic Challenges
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incorrect stoichiometry; Inactive catalyst; Insufficient reaction time/temperature; Unstable starting material or product. | Verify reagent purity and measurements. Use fresh catalyst or activate it. Monitor reaction by TLC to optimize time/temp. Run reaction at lower temperature. |
| Multiple Products | Side reactions (e.g., polymerization, decomposition); Lack of regioselectivity. | Lower reaction temperature. Use a more selective catalyst or different solvent. Add reagents more slowly. |
| Difficult Purification | Product and starting materials have similar polarity; Product is an oil; Product is insoluble. | Adjust TLC solvent system for better separation. Attempt trituration with a non-polar solvent to induce crystallization. Try recrystallization from a different solvent system. |
| Reaction Stalls | Catalyst deactivation; Build-up of an inhibitory byproduct. | Add a fresh portion of catalyst. If possible, identify and remove the inhibitor (e.g., via an aqueous wash if applicable). |
| Table 2. Common Issues and Solutions in Heterocyclic Synthesis. |
References
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A. Sharma, et al., "Greener Approach towards the Synthesis of Nitrogen Based Heterocycles," ResearchGate, (2020). Available at: [Link]
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A. I. Nicolau, et al., "SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc," The Annals of "Dunarea de Jos" University of Galati, Fascicle II, (2021). Available at: [Link]
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M. R. K. M. W. M. Plodowski, et al., "Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics," Sensors, 20(18), 5363 (2020). Available at: [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Biological Activity Screening of 5-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde Derivatives
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1] Its structural similarity to naturally occurring purines allows it to interact with various biopolymers, leading to diverse pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anthelmintic properties.[1][2][3] The reactivity of the aldehyde group at the 2-position of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde makes it an excellent precursor for the synthesis of a diverse library of derivatives, particularly Schiff bases, which are known to possess significant biological activities.[2][3][4][5]
This guide provides a comprehensive framework for the systematic biological activity screening of novel derivatives of this compound. We will delve into the rationale behind assay selection and provide detailed, field-proven protocols for evaluating their potential as antimicrobial, anticancer, and antioxidant/anti-inflammatory agents.
Experimental Design: A Tiered Approach to Biological Screening
A logical and resource-efficient screening cascade is crucial for identifying promising lead compounds. We advocate for a tiered approach, beginning with broad primary screens to identify general activity, followed by more specific secondary assays to elucidate the mechanism of action and potency.
Caption: Tiered screening workflow for novel benzimidazole derivatives.
Part 1: Antimicrobial Activity Screening
Benzimidazole derivatives have historically shown significant promise as antimicrobial agents. The initial screening aims to identify compounds with broad-spectrum or specific activity against a panel of clinically relevant bacteria.
Protocol 1.1: Agar Well Diffusion Assay for Primary Screening
This method serves as a robust and cost-effective primary screen to qualitatively assess the antimicrobial potential of the synthesized derivatives.[6][7] It relies on the diffusion of the compound through an agar medium, creating a concentration gradient. If the compound is active, it will inhibit the growth of the seeded microorganism, resulting in a clear zone of inhibition.[6]
Rationale for Method Selection: The agar well diffusion method is preferred over the disc diffusion method for initial screening of novel compounds as it can accommodate a wider range of compound solubilities and allows for a more direct assessment of diffusibility through the agar.[7]
Materials:
-
Nutrient Agar (NA) or Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Bacterial cultures (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Test compound solutions (e.g., 1 mg/mL in DMSO)
-
Positive control (e.g., Ciprofloxacin, 10 µg/mL)
-
Negative control (DMSO)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Data Interpretation:
| Zone of Inhibition (mm) | Interpretation |
| < 10 | Inactive |
| 10 - 14 | Moderately Active |
| 15 - 19 | Active |
| > 20 | Highly Active |
This table provides a general guideline; thresholds may need to be adjusted based on the specific bacterial strains and control compounds used.
Protocol 1.2: Broth Microdilution for MIC and MBC Determination
For compounds demonstrating activity in the primary screen, a quantitative assessment is necessary to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is a standardized technique for this purpose.[4][8]
Rationale for Method Selection: This method provides a quantitative measure of a compound's potency (MIC), which is essential for structure-activity relationship (SAR) studies and for comparing the efficacy of different derivatives.[8] It also allows for the determination of whether a compound is bacteriostatic or bactericidal (MBC).
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum (prepared as in Protocol 1.1)
-
Test compound solutions
-
Positive and negative controls
-
Resazurin solution (optional, for viability indication)
-
Nutrient agar plates (for MBC determination)
Procedure:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
To determine the MBC, take an aliquot from the wells with no visible growth and plate it onto nutrient agar. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Part 2: Anticancer Activity Screening
The structural diversity of benzimidazole derivatives makes them promising candidates for anticancer drug discovery.[3][9][10] The initial screening focuses on evaluating the cytotoxic effects of the compounds on cancer cell lines.
Protocol 2.1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12]
Rationale for Method Selection: The MTT assay is a reliable, sensitive, and high-throughput method for the initial screening of a large number of compounds for their cytotoxic potential against various cancer cell lines.[11]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Introduction: Strategic Approach to Synthesis
The synthesis of this compound involves the construction of a substituted benzimidazole core followed by the introduction of a formyl group at the C2 position. The most reliable and widely applicable method for this formylation is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[1][2][3]
The overall synthetic strategy is a two-step process:
-
Step 1: Phillips-Ladenburg Benzimidazole Synthesis. Condensation of the key starting material, 4-chloro-N¹-methylbenzene-1,2-diamine, with formic acid to form the 5-chloro-1-methyl-1H-benzimidazole intermediate.
-
Step 2: Vilsmeier-Haack Formylation. Electrophilic formylation of the benzimidazole intermediate at the electron-rich C2 position to yield the final aldehyde product.
This guide will address potential issues in both stages of this synthesis.
Visualized Workflow: Overall Synthesis
Caption: High-level overview of the two-step synthesis pathway.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.
Part 1: Issues in Benzimidazole Formation (Step 1)
Question 1: My reaction to form 5-chloro-1-methyl-1H-benzimidazole from 4-chloro-N¹-methylbenzene-1,2-diamine is sluggish, and the yield is low. What are the likely causes?
Answer: Low yield and slow reaction rates in the Phillips-Ladenburg condensation are typically traced back to three factors: acid concentration, temperature, or purity of the starting diamine.
-
Causality - The Role of Acid: The acid catalyst is crucial. It protonates the formic acid, making it a better electrophile, and also protonates the carbonyl group of the intermediate amide to facilitate the final dehydrative cyclization. If the acid concentration is too low, these steps are inefficient. Conversely, excessively concentrated acid can lead to side reactions or degradation. A common starting point is 4M HCl.[4]
-
Troubleshooting Steps:
-
Verify Diamine Purity: The starting diamine, 4-chloro-N¹-methylbenzene-1,2-diamine, is susceptible to air oxidation, turning dark and forming impurities that can inhibit the reaction. If your starting material is discolored (e.g., dark brown or purple), consider purifying it by column chromatography or recrystallization before use.
-
Optimize Thermal Conditions: This condensation requires significant thermal energy to drive off water. Ensure your reaction is refluxing vigorously. If you are using a high-boiling solvent, confirm you are reaching the target temperature (typically >100 °C).
-
Monitor via TLC: Track the disappearance of the starting diamine. If the reaction stalls, a small additional charge of formic acid or a stronger acid like polyphosphoric acid (PPA) could be considered, though this may require re-optimizing the workup procedure.[5][6]
-
Question 2: During workup of Step 1, I have a persistent emulsion or difficulty precipitating my product upon neutralization. How can I improve isolation?
Answer: Isolation issues after the acidic condensation are common. The benzimidazole product has basic nitrogen atoms and can remain soluble as a salt.
-
Causality - pH and Solubility: At low pH, your product is protonated and soluble in the aqueous medium. To precipitate the free base, you must raise the pH carefully. Overshooting the pH with a strong base can lead to the formation of emulsions, especially if organic byproducts are present.
-
Troubleshooting Steps:
-
Controlled Neutralization: After cooling the reaction mixture, add your base (e.g., 10% NaOH or NH₄OH) slowly while monitoring the pH with a meter or strips. The product should precipitate around its isoelectric point (typically pH 7-9).
-
"Salting Out": If the product is still partially soluble, add saturated sodium chloride (brine) to the aqueous mixture. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds and promoting precipitation.
-
Extraction: If precipitation is poor, neutralize the solution to pH ~8-9 and perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layers can then be combined, dried over Na₂SO₄ or MgSO₄, and the solvent evaporated to yield the crude product.
-
Part 2: Issues in Vilsmeier-Haack Formylation (Step 2)
Question 3: The Vilsmeier-Haack reaction on my 5-chloro-1-methyl-1H-benzimidazole substrate is not proceeding to completion. TLC analysis shows significant unreacted starting material.
Answer: Incomplete formylation is a classic issue in the Vilsmeier-Haack reaction.[7][8] The root cause is almost always related to the activity or stoichiometry of the Vilsmeier reagent itself.
-
Causality - The Vilsmeier Reagent: The true electrophile in this reaction is the chloroiminium ion (the "Vilsmeier reagent"), formed from the reaction of DMF and POCl₃.[1] Its formation is temperature-dependent and moisture-sensitive. If the reagent is not formed correctly or is present in insufficient quantity, the formylation will be inefficient. Benzimidazoles are electron-rich, but less so than phenols or anilines, so a sufficiently active electrophile is required.[8]
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for incomplete Vilsmeier-Haack formylation.
Question 4: My final product is a dark, tarry substance that is difficult to purify. What causes this and how can I prevent it?
Answer: Product degradation and tar formation are often due to excessive heat during either the reaction or the workup.
-
Causality - Thermal Stability: The Vilsmeier-Haack reaction is exothermic, particularly during the formation of the reagent. Uncontrolled temperature can lead to polymerization of DMF or side reactions with the benzimidazole ring. Similarly, the hydrolysis step, where the intermediate iminium salt is converted to the aldehyde, must be managed carefully. Quenching the reaction mixture too rapidly in a small volume of water can cause a large exotherm.
-
Preventative Measures & Purification Strategy:
| Stage | Preventative Action | Rationale |
| Reagent Formation | Add POCl₃ dropwise to chilled DMF (0 °C) over 30-60 minutes. | Controls the initial exotherm, preventing reagent decomposition. |
| Reaction | Add the benzimidazole substrate solution slowly to the pre-formed Vilsmeier reagent at low temperature. Allow to warm to room temperature or slightly above (e.g., 40 °C) while monitoring. | Prevents a runaway reaction and minimizes side product formation. |
| Workup/Hydrolysis | Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. | Provides a large thermal sink to dissipate the heat of quenching and hydrolysis, preventing degradation of the product. |
| Purification | If crude product is dark, first attempt a recrystallization from a solvent system like ethanol/water or toluene. If that fails, column chromatography on silica gel using a hexane/ethyl acetate gradient is the most effective method for removing polar, colored impurities. | Recrystallization is faster and more scalable if successful. Chromatography offers higher resolution for difficult-to-separate mixtures. |
Question 5: I am seeing a significant byproduct in my final material. What could it be?
Answer: Besides unreacted starting material, the most likely byproduct is the bis-benzimidazole methane derivative, formed by the reaction of the product aldehyde with another molecule of the starting benzimidazole under acidic conditions. Additionally, if the starting diamine in Step 1 was not fully cyclized, you may have formylated N-formyl-diamine species.
-
Troubleshooting & Identification:
-
Characterization: Obtain a mass spectrum of your crude product. The bis-benzimidazole byproduct will have a molecular weight corresponding to (2 x mass of starting benzimidazole) + CH₂ - 2H.
-
Prevention: Ensure the Vilsmeier formylation uses a slight excess of the Vilsmeier reagent to drive the reaction to completion, minimizing the amount of unreacted benzimidazole available for side reactions. Ensure the workup is performed promptly once the reaction is complete.
-
Purification: This type of byproduct is typically much less polar than the desired aldehyde. It can usually be separated effectively using silica gel column chromatography.
-
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-1-methyl-1H-benzimidazole
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-chloro-N¹-methylbenzene-1,2-diamine (10.0 g, 63.8 mmol).
-
Add 4M aqueous hydrochloric acid (100 mL).
-
Add formic acid (98%, 7.4 g, 6.0 mL, 160 mmol).
-
Heat the mixture to a vigorous reflux and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate) until the starting diamine spot is consumed.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Slowly add 20% aqueous sodium hydroxide solution with stirring until the pH of the mixture is ~8-9. A precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold deionized water (3 x 50 mL).
-
Dry the solid under vacuum at 50 °C to a constant weight to yield the crude product. Recrystallize from an ethanol/water mixture if necessary.
Protocol 2: Synthesis of 5-chloro-1-methyl-1H-benzodiazole-2-carbaldehyde
CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a certified fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
In a dry 250 mL three-neck flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (20 mL). Cool the flask to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃) (14.6 g, 8.8 mL, 95.2 mmol) dropwise to the DMF via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.
-
In a separate flask, dissolve 5-chloro-1-methyl-1H-benzimidazole (8.0 g, 47.6 mmol) in anhydrous DMF (40 mL).
-
Add the benzimidazole solution dropwise to the cold Vilsmeier reagent over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature, then heat to 45 °C for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture back to room temperature and pour it slowly and carefully onto 400 g of crushed ice in a large beaker with vigorous mechanical stirring.
-
Once the ice has melted, neutralize the solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.
-
A precipitate will form. Stir the mixture for 1 hour, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (eluent: gradient of 10% to 30% ethyl acetate in hexane) to yield the pure aldehyde.
References
-
ChemicalBook. 5-Chloro-2-chloromethyl-1H-benzoimidazole synthesis.
-
Smolecule. this compound.
-
ChemicalBook. 4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine synthesis.
-
Zuñiga-Salazar, V., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. Molecules, 28(15), 5883.
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Chemistry Steps. Vilsmeier-Haack Reaction.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction.
-
Prajapati, D. G., & Patel, D. M. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 436-451.
-
Name-Reaction.com. Vilsmeier-Haack reaction.
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Wikipedia. Vilsmeier–Haack reaction.
-
BLDpharm. 4-Chloro-N1-methylbenzene-1,2-diamine.
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2012). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 9(4), 735-745.
-
ResearchGate. Synthesis of (5-chloro-2-(aryl)-1H-benzo...) | Scientific Diagram.
-
Organic Chemistry Portal. Benzimidazole synthesis.
-
Alam, M. S., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Inorganic and Nano-Metal Chemistry.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. name-reaction.com [name-reaction.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
Welcome to the dedicated technical support guide for the purification of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with obtaining this key synthetic intermediate in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific rationale to empower you in your laboratory work.
Understanding the Chemistry: Synthesis and Impurity Profile
This compound is a heterocyclic aldehyde with the molecular formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol .[1] It is a valuable building block in medicinal chemistry and materials science.[1]
A prevalent method for its synthesis is the Vilsmeier-Haack formylation of 5-chloro-1-methyl-1H-benzimidazole.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the aldehyde group at the C2 position of the benzimidazole ring.[1][2][3][4][5]
Understanding this synthetic route is crucial for anticipating the likely impurities in your crude product. These may include:
-
Unreacted Starting Material: 5-chloro-1-methyl-1H-benzimidazole.
-
Vilsmeier Reagent Byproducts: Residual DMF and hydrolysis products of POCl₃.
-
Side-Reaction Products: Small amounts of other formylated or chlorinated species.
-
Colored Impurities: Often arising from minor decomposition or side reactions.
The purification strategies outlined below are designed to effectively remove these common contaminants.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My crude product is a dark, oily residue after the Vilsmeier-Haack reaction work-up. How should I proceed?
This is a common observation. The initial work-up of a Vilsmeier-Haack reaction, which typically involves quenching the reaction mixture with an ice-cold aqueous base (like sodium bicarbonate or sodium hydroxide), can sometimes result in an impure, oily product.[6]
Answer:
Your primary goal is to transition this crude oil into a solid that can be further purified by recrystallization or column chromatography. Here’s a systematic approach:
-
Initial Purification by Extraction:
-
Dissolve the oily residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic byproducts.
-
Water to remove any residual salts.
-
Brine (saturated aqueous NaCl) to aid in the separation of the organic and aqueous layers.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Inducing Crystallization:
-
If the resulting material is still an oil, attempt to induce crystallization by adding a small amount of a non-polar solvent like hexanes or petroleum ether and scratching the inside of the flask with a glass rod.
-
Alternatively, trituration (grinding the oil with a small amount of a suitable solvent) can often afford a solid.
-
If these steps fail to produce a solid, column chromatography is your next best option.
FAQ 2: What is the recommended method for purifying this compound on a large scale?
Answer:
For multi-gram scale purification, recrystallization is often the most efficient and economical method. The key is to identify a suitable solvent system.
Solvent Selection for Recrystallization:
| Solvent/Solvent System | Rationale |
| Ethanol | Benzimidazole derivatives often exhibit good solubility in hot ethanol and lower solubility in cold ethanol, making it an excellent choice for recrystallization.[7][8][9] |
| Ethanol/Water | For compounds that are highly soluble in pure ethanol even at low temperatures, adding water as an anti-solvent can induce crystallization. |
| Toluene | A less polar option that can be effective if the compound is too soluble in alcohols. |
Step-by-Step Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Caution: Use charcoal sparingly as it can adsorb your product.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
FAQ 3: I am struggling to separate the product from a closely-related impurity. What are the recommended column chromatography conditions?
Answer:
Column chromatography on silica gel is a highly effective technique for separating benzimidazole derivatives with similar polarities.[7][10]
Recommended Column Chromatography Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 20% to 50% Ethyl Acetate) | This solvent system provides good separation for many benzimidazole derivatives.[7] |
| Gradient of Methanol in Dichloromethane (e.g., 1% to 5% Methanol) | A more polar option if the compound has low mobility in ethyl acetate/hexanes.[10] | |
| Sample Loading | Dry Loading | Dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone or dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. This often leads to better resolution than wet loading. |
| Monitoring | Thin-Layer Chromatography (TLC) | Use the same solvent system as the column to monitor the separation and identify fractions containing the pure product. |
Troubleshooting Common Column Chromatography Issues:
-
Product is not eluting: Increase the polarity of the mobile phase.
-
Poor separation (streaking or overlapping spots):
-
Ensure the column is packed properly without air bubbles.
-
Reduce the amount of sample loaded onto the column.
-
Try a shallower solvent gradient.
-
FAQ 4: How can I confirm the purity and identity of my final product?
Answer:
A combination of analytical techniques should be used to confirm the purity and structure of your this compound.
Analytical Characterization:
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the aldehyde proton (around 9-10 ppm), the aromatic protons, and the N-methyl group (around 3-4 ppm). The integration of these peaks should correspond to the number of protons in the molecule. |
| ¹³C NMR | The carbon NMR spectrum will show a characteristic peak for the aldehyde carbonyl carbon (typically >180 ppm). |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (194.62 g/mol ), with the characteristic isotopic pattern for a molecule containing one chlorine atom.[1] |
| Melting Point | A sharp melting point range indicates high purity. While a specific melting point for this compound is not widely reported in the literature, a narrow range is a good indicator of purity. For comparison, the related compound 5-chloro-1H-benzo[d]imidazole has a melting point of 121-123°C.[11] |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak in the HPLC chromatogram is a strong indicator of high purity. |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound after a Vilsmeier-Haack reaction.
Caption: Purification workflow for this compound.
Logical Troubleshooting Flow
This diagram provides a logical sequence for troubleshooting common purification challenges.
Caption: Troubleshooting common purification issues.
References
-
The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]
-
MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]
-
Semantic Scholar. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF NEW BENZIMIDAZOLES. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylbenzimidazole. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
-
IJCRT.org. (2022, April 4). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. Retrieved from [Link]
-
Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. (n.d.). Retrieved from [Link]
-
IJCRT.org. (2025, May 5). IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. Retrieved from [Link]
-
NIH. (n.d.). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Benzimidazole Derivatives. Retrieved from [Link]
-
Chemical Science International Journal. (2023, February 27). Synthesis and Characterization of 5-Chloro 2-furaldehyde Thiosemicarbazone and Its Nickel, Copper and Zinc Complexes. Retrieved from [Link]
-
Note A green synthesis of benzimidazoles. (n.d.). Retrieved from [Link]
-
Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. (2025, December 17). Retrieved from [Link]
-
DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
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- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. rsc.org [rsc.org]
Technical Support Center: Formylation of Substituted Benzimidazoles
Welcome to the technical support center for the formylation of substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This resource aims to provide not just procedural guidance, but also the underlying mechanistic reasoning to empower you in your experimental work.
Introduction: The Challenge of Benzimidazole Formylation
The introduction of a formyl group onto the benzimidazole scaffold is a pivotal step in the synthesis of numerous biologically active compounds. However, the inherent reactivity of the benzimidazole nucleus, influenced by the electronic nature of its substituents, can lead to a variety of side reactions. This guide will help you anticipate, diagnose, and mitigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: I am getting a mixture of N-formylated and C-formylated products. How can I control the regioselectivity?
Answer: The competition between N-formylation and C-formylation is a common issue governed by both steric and electronic factors.
-
Mechanistic Insight: The benzimidazole ring possesses two nucleophilic nitrogen atoms and an electron-rich benzene ring. The Vilsmeier-Haack reagent, a common formylating agent, is a relatively weak electrophile and will preferentially react with the most nucleophilic site.[1][2] In many cases, the nitrogen atoms are more nucleophilic than the carbon atoms of the benzene ring.
-
Troubleshooting Strategies:
-
Steric Hindrance: If your benzimidazole has bulky substituents near the nitrogen atoms, this can sterically hinder N-formylation and favor C-formylation. Conversely, bulky substituents on the benzene ring can direct formylation to the less hindered nitrogen.
-
Protecting Groups: Consider protecting the N-H group with a suitable protecting group (e.g., Boc, Tr) to force C-formylation. This group can be removed in a subsequent step.
-
Reaction Conditions: Milder reaction conditions (e.g., lower temperature) can sometimes favor N-formylation, as it is often kinetically preferred. Harsher conditions may lead to C-formylation, which can be thermodynamically more stable. One study demonstrated that the Vilsmeier reagent can be used for efficient N-formylation of secondary amines at room temperature within 5 minutes.[3][4]
-
Substituent Effects: Electron-donating groups on the benzene ring will increase its nucleophilicity, making C-formylation more competitive. Electron-withdrawing groups will favor N-formylation.
-
FAQ 2: My desired 2-formylbenzimidazole product seems to be disappearing or is difficult to isolate. What could be happening?
Answer: 1H-benzimidazole-2-carboxaldehyde is known to undergo spontaneous dimerization.[5] This is a significant consideration when targeting this specific isomer.
-
The Dimerization Phenomenon: The product can exist in equilibrium with its hemiaminal dimeric form.[5] This dimerization is driven by the formation of stable hydrogen bonds.[5]
-
Troubleshooting and Mitigation:
-
Immediate Derivatization: If the aldehyde is an intermediate, it is often best to proceed to the next step of your synthesis without isolating the formylated product.
-
Spectroscopic Analysis: Be aware that NMR and IR spectra may show a mixture of the monomeric aldehyde and the dimeric hemiaminal.[5] The IR spectrum of the dimer may lack a strong C=O stretching vibration.[5]
-
Solvent Effects: The equilibrium between the monomer and dimer can be solvent-dependent. In some cases, dissolving the product in a different solvent may shift the equilibrium towards the monomer.
-
FAQ 3: I am observing the formation of multiple formylated products on the benzene ring. How can I improve the regioselectivity of C-formylation?
Answer: The position of C-formylation is directed by the substituents on the benzimidazole ring.
-
Directing Effects of Substituents:
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃, -OH, and -NR₂ are activating and will direct formylation to the ortho and para positions relative to themselves.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and -CF₃ are deactivating and will direct formylation to the meta position, although the reaction will be slower.
-
-
Controlling Over-Formylation (Di-formylation):
-
Stoichiometry: Carefully control the stoichiometry of the formylating agent. Use of a large excess can lead to multiple formylations.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-reaction. Monitor the reaction progress closely by TLC or LC-MS.
-
Choice of Formylating Agent: For highly activated systems, a less reactive formylating agent might provide better control.
-
Part 2: Troubleshooting Guides for Specific Formylation Reactions
Guide 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from DMF and POCl₃.[6][7]
Common Issues and Solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No Reaction or Low Yield | 1. Deactivated Benzimidazole: The presence of strong electron-withdrawing groups on the benzimidazole ring can render it insufficiently nucleophilic to react with the Vilsmeier reagent. 2. Decomposition of Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. | 1. Increase Reaction Temperature: Carefully increasing the temperature can sometimes overcome the activation energy barrier for deactivated substrates.[6] 2. Use a More Reactive Formylating Agent: While less common, other formamides or activating agents can be explored. 3. Ensure Anhydrous Conditions: Use freshly distilled solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Polymeric/Tarry Material | 1. Highly Activated Benzimidazole: Benzimidazoles with multiple electron-donating groups can be highly reactive and prone to polymerization under acidic conditions. 2. Excessive Heat: High temperatures can promote side reactions and decomposition. | 1. Lower the Reaction Temperature: Conduct the reaction at 0 °C or even lower. 2. Slow Addition of Reagents: Add the Vilsmeier reagent to the benzimidazole solution dropwise to control the reaction exotherm. 3. Use a Milder Vilsmeier Reagent: Preparation of the Vilsmeier reagent from DMF and oxalyl chloride can sometimes be milder than using POCl₃. |
| Unexpected Product (e.g., Chloro-derivative) | Incomplete Hydrolysis: The intermediate iminium salt may not have been fully hydrolyzed during workup. | 1. Ensure Thorough Hydrolysis: During the workup, ensure the reaction mixture is treated with an adequate amount of water or aqueous base (e.g., sodium acetate solution) and stirred for a sufficient time to allow for complete hydrolysis of the iminium intermediate to the aldehyde.[1] |
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation of a Substituted Benzimidazole
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place the substituted benzimidazole (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 - 3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or heat as required (monitor by TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Vilsmeier-Haack Troubleshooting
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Guide 2: Duff Reaction
The Duff reaction is a formylation method for electron-rich aromatic compounds using hexamethylenetetramine (HMTA) as the formyl source, typically in an acidic medium like glycerol/boric acid or trifluoroacetic acid.[8]
Common Issues and Solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yields | Inefficient Reaction: The Duff reaction is often generally inefficient.[8] | Optimize Reaction Conditions: Experiment with different acidic media (e.g., glycerol/boric acid vs. TFA). Ensure adequate heating to drive the reaction to completion. |
| Di-formylation | Highly Activated Ring: If the benzimidazole ring has multiple activated positions available for electrophilic substitution. | Control Stoichiometry: Reduce the molar ratio of HMTA relative to the benzimidazole substrate. |
| Formation of a Schiff Base Intermediate | Incomplete Hydrolysis: The reaction proceeds through a benzylamine intermediate which is oxidized to an imine, and then hydrolyzed to the aldehyde. Incomplete hydrolysis will leave the imine. | Acidic Workup: Ensure a thorough acidic workup with water to hydrolyze the imine intermediate to the final aldehyde product. |
Part 3: Mechanistic Insights
N- vs. C-Formylation Selectivity
The regioselectivity of formylation on the benzimidazole scaffold is a delicate balance between the nucleophilicity of the nitrogen atoms and the aromatic carbocyclic ring.
Caption: Factors influencing N- vs. C-formylation selectivity.
The presence of electron-donating groups (EDGs) on the benzene portion of the benzimidazole will increase its electron density, making it more competitive with the nitrogen atoms for electrophilic attack. Conversely, electron-withdrawing groups (EWGs) will decrease the nucleophilicity of the benzene ring, favoring attack at the nitrogen.
References
-
Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. J Org Chem. 2013 Dec 6;78(23):12220-3. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Oxidative Condensations to Form Benzimidazole-Substituted Potassium Organotrifluoroborates. Journal of organic chemistry, 74(19), 7433–7439. [Link]
-
Duff reaction - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Sakaguchi, T., Nishio, R., Awata, H., Tan, J., Nakata, R., Sato, H., ... & Ohtaka, A. (2015). N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. The Journal of Organic Chemistry, 80(13), 6843–6850. [Link]
-
N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. J Org Chem. 2015 Aug 8;90(31):11372-11377. [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved January 16, 2026, from [Link]
-
Nale, D. B., & Bhanage, B. M. (2015). N-Substituted Formamides as C1-Sources for the Synthesis of Benzimidazole and Benzothiazole Derivatives by Using Zinc Catalysts. Synlett, 26(20), 2831-2834. [Link]
- Gawinecki, R., Osmiałowski, B., Kolehmainen, E., & Janota, H. (2003). STABILITY OF THE DIMERS OF AZA ANALOGS OF 2-FORMYLPYRROLE. CONJUGATION VERSUS HYDROGEN BONDING. Polish Journal of Chemistry, 77(10), 1337-1344.
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]
-
N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. - Matilda. (n.d.). Retrieved January 16, 2026, from [Link]
-
Reactivity-Controlled Regioselectivity: A Regiospecific Synthesis of 1,2-Disubstituted Benzimidazoles. J-GLOBAL. (n.d.). Retrieved January 16, 2026, from [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]
-
Huang, H. Y., Lin, X. Y., Yen, S. Y., & Liang, C. F. (2020). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry, 18(29), 5726-5733. [Link]
-
The possible mechanism of forming benzimidazole - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
The regioselectivity and synthetic mechanism of 1,2-benzimidazole squaraines: combined experimental and theoretical studies - RSC Publishing. (n.d.). Retrieved January 16, 2026, from [Link]
-
Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - RSC Publishing. (n.d.). Retrieved January 16, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 16, 2026, from [Link]
-
The Reimer–Tiemann Reaction - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
- ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST - Chemistry Journal of Moldova. (n.d.).
-
Duff Reaction | Chem-Station Int. Ed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. (n.d.). Retrieved January 16, 2026, from [Link]
-
Pitchai, M., Kaspady, M., Indasi, G., Krishnan, R., Maheswarappa, G. S., Vetrichelvan, M., ... & Gupta, A. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(01), 76-82. [Link]
-
Reimer-Tiemann Reaction: Ortho-Formylation of Phenols - PSIBERG. (n.d.). Retrieved January 16, 2026, from [Link]
- Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. (n.d.).
-
Reimer-Tiemann Formylation - SynArchive. (n.d.). Retrieved January 16, 2026, from [Link]
-
Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 13(46), 32734–32771. [Link]
-
N-Formylation of Amines by Methanol Activation. Organic Letters. (n.d.). Retrieved January 16, 2026, from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis and Properties of Polymers Containing 2 H-Benzimidazol-2-one Moieties: Polymerization via N-C Coupling Reactions. PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Theoretical and Experimental Insights of Benzimidazole Catalyzed by the Epoxy–Acrylic Acid Reaction - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
-
Benzoimidazolium-derived dimeric and hydride n-dopants for organic electron-transport materials: impact of substitution on structures, electrochemistry, and reactivity - Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
-
Brief summary of the Duff reaction conditions previously described for ortho-formylation of umbelliferones. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]
-
Not all benzimidazole derivatives are microtubule destabilizing agents - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
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- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. matilda.science [matilda.science]
- 5. d-nb.info [d-nb.info]
- 6. jk-sci.com [jk-sci.com]
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- 8. Duff reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde under Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde under acidic conditions. Our goal is to equip you with the scientific rationale and practical protocols to anticipate and address stability challenges in your experiments.
Introduction
This compound is a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Its structure, featuring a substituted benzimidazole core and a reactive aldehyde group, makes it a valuable building block. However, these same features can also be a source of instability, particularly in acidic environments commonly used in synthesis, formulation, and biological assays. This guide will delve into the potential degradation pathways and provide actionable strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my this compound stock solution in an acidic buffer over time. What is the likely cause?
A1: The decrease in concentration is most likely due to acid-catalyzed degradation. Benzimidazole derivatives, especially those with electron-withdrawing groups like a carbaldehyde at the 2-position, can be susceptible to hydrolysis under acidic conditions. The primary mechanism of degradation is likely the hydrolysis of the imine-like functionality within the imidazole ring, which can lead to ring-opening. Additionally, the aldehyde group itself can be a site for various acid-catalyzed reactions.
The benzimidazole ring is generally stable; however, harsh acidic conditions can promote degradation.[1][2] The rate of degradation will depend on the pH of the solution, the temperature, and the specific substituents on the benzimidazole core.
Q2: What are the potential degradation products of this compound in an acidic medium?
A2: While specific degradation studies on this exact molecule are not extensively reported, based on the general chemistry of benzimidazoles and aldehydes, we can predict two primary degradation pathways under acidic conditions:
-
Hydrolysis of the Aldehyde: The formyl group can undergo hydration in the presence of acid and water to form a geminal diol. While this is often a reversible process, the hydrate may undergo further reactions.
-
Benzimidazole Ring Opening: A more destructive pathway involves the acid-catalyzed hydrolysis of the imidazole ring. This would likely proceed through protonation of the nitrogen atoms, followed by nucleophilic attack of water. This can lead to the formation of N-(2-amino-4-chlorophenyl)-N-methylformamide or further hydrolysis products.
The presence of the electron-withdrawing chloro group on the benzene ring and the carbaldehyde group at the 2-position can influence the electron density of the benzimidazole system and thus its susceptibility to hydrolytic cleavage.
Q3: I am seeing unexpected peaks in my HPLC chromatogram after subjecting my compound to acidic conditions. How can I identify these new peaks?
A3: The appearance of new peaks is a strong indicator of degradation. To identify these unknown compounds, a systematic approach is recommended. A forced degradation study is a critical step in identifying potential degradation products and understanding the degradation pathways.[3]
We recommend using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This powerful analytical technique will provide both the retention time from the HPLC and the mass-to-charge ratio (m/z) from the MS for each peak. This information is invaluable for the structural elucidation of the degradation products.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of compound in acidic solution | The compound is inherently unstable at the chosen pH. | Perform a pH-rate profile study to determine the pH of maximum stability.[3] Consider using a less acidic buffer system if your experimental conditions allow. |
| Elevated temperature is accelerating degradation. | Conduct your experiment at a lower temperature. If heating is necessary, minimize the exposure time. | |
| Inconsistent results between experimental replicates | Variability in the preparation of the acidic solution. | Ensure accurate and consistent preparation of all buffers and solutions. Use a calibrated pH meter. |
| Incomplete dissolution of the compound. | Verify the solubility of your compound in the chosen solvent system before introducing it to the acidic medium. Poor solubility can lead to variable degradation rates.[5] | |
| Formation of a precipitate upon acidification | The protonated form of the compound or a degradation product is less soluble. | Check the solubility of the compound at different pH values. Consider using a co-solvent if compatible with your experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Volumetric flasks, pipettes, and vials
-
HPLC-UV and/or HPLC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
-
Incubation: Store the vials at room temperature and at an elevated temperature (e.g., 60 °C). Protect the samples from light to avoid photolytic degradation.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization and Dilution: Before analysis, neutralize an aliquot of the stressed sample with an equivalent amount of NaOH. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. An HPLC-MS method is highly recommended for the identification of degradation products.
Protocol 2: HPLC Method for Stability Monitoring
This is a starting point for developing a stability-indicating HPLC method. Optimization will be necessary for your specific instrumentation and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient: A typical starting gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the parent compound and potential degradants have significant absorbance (a photodiode array detector is ideal).
-
Injection Volume: 10 µL
Visualizing Potential Degradation
Diagram 1: Potential Acid-Catalyzed Degradation Pathways
Caption: Predicted degradation pathways under acidic conditions.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a forced degradation study.
Advanced Considerations
Protecting Group Strategy
If the aldehyde functionality is particularly labile to the acidic conditions required for a subsequent synthetic step, a protecting group strategy may be necessary. Acetals are common protecting groups for aldehydes and are generally stable to bases and nucleophiles but can be removed under acidic conditions.[6][7] The choice of the specific acetal will depend on the desired stability and the conditions for deprotection.
Influence of Substituents
-
N-Methyl Group: The methyl group at the N1 position prevents tautomerism, which can simplify the degradation profile compared to N-unsubstituted benzimidazoles.[8]
-
5-Chloro Group: The electron-withdrawing nature of the chlorine atom can decrease the basicity of the benzimidazole nitrogens, potentially affecting the rate of protonation and subsequent hydrolysis.
-
2-Carbaldehyde Group: This electron-withdrawing group can significantly influence the electronic properties of the benzimidazole ring, making it more susceptible to nucleophilic attack.
By understanding these fundamental principles and employing systematic experimental approaches, researchers can effectively manage the stability of this compound in their scientific endeavors.
References
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
-
American Chemical Society. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry. [Link]
-
PubMed. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. [Link]
-
PubMed. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. [Link]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. [Link]
-
ResearchGate. (2000). Halogenated (acylamino)imidazoles and benzimidazoles for directed halogen-metal exchange-based functionalization. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
ILVO. (n.d.). Review of methodology for the determination of benzimidazole residues in biological matrices. [Link]
-
ResearchGate. (2020). Stability Indicating Method for Determination of Benznidazole and Its Degradation Products in Active Pharmaceutical Ingredient. [Link]
-
University of Louisville. (n.d.). Protecting Groups. [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
International Journal of Future Medicine and Research. (n.d.). Study on Benzimidazole: A Comprehensive Review. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
PubMed. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
ResearchGate. (n.d.). Deprotection of the Benzimidazole Products. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
MDPI. (n.d.). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. [Link]
-
National Institutes of Health. (2024). Comment on “Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes”. [Link]
-
Acta Chimica Slovenica. (2000). Halogenated (acylamino)imidazoles and benzimidazoles for directed halogen-metal exchange. [Link]
-
Wright, J. B. (n.d.). THF: CHEMISTRY OF THE BENZIMIDAZOLES. [Link]
-
Arabian Journal of Chemistry. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]
-
National Institutes of Health. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]
-
PubMed. (2023). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. [Link]
-
ResearchGate. (n.d.). The possible mechanism of forming benzimidazole. [Link]
-
ResearchGate. (2024). Benzimidazole and Its Derivatives: Exploring Their Crucial Role in Medicine and Agriculture: A Short Review. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
National Institutes of Health. (n.d.). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. [Link]
-
Royal Society of Chemistry. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
Sources
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- 2. nathan.instras.com [nathan.instras.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low conversion in Vilsmeier-Haack reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Vilsmeier-Haack reaction. As Senior Application Scientists, we understand the nuances and challenges that can arise during this powerful formylation reaction. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to overcome experimental hurdles and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Addressing Low Conversion & Side Reactions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your Vilsmeier-Haack reactions.
Question 1: My reaction shows a significant amount of unreacted starting material, even after a prolonged reaction time. What are the likely causes and how can I resolve this?
Answer:
Incomplete conversion is a common issue in Vilsmeier-Haack reactions and can stem from several factors related to reagent quality, substrate reactivity, and reaction conditions.
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic properties of your substrate.[1][2][3] The Vilsmeier reagent is a relatively weak electrophile, so it reacts most efficiently with electron-rich aromatic and heteroaromatic compounds.[1][3]
-
Causality: Substrates bearing electron-withdrawing groups (e.g., -NO₂, -CN, -COR) deactivate the aromatic ring, making it less nucleophilic and thus less reactive towards the Vilsmeier reagent.[2][4] Conversely, electron-donating groups (e.g., -OH, -OR, -NR₂) activate the ring and facilitate the reaction.[3]
-
Recommended Solutions:
-
Increase Reaction Temperature: For deactivated substrates, a higher reaction temperature may be necessary to provide sufficient energy to overcome the activation barrier.[4][5] Depending on the substrate's stability, temperatures can range from room temperature up to 80°C or even higher.[5][6]
-
Increase Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent can help drive the reaction to completion. A molar ratio of 1.5 to 3.0 equivalents of the Vilsmeier reagent to the substrate is a good starting point for optimization with less reactive substrates.[4][5]
-
Extended Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the starting material is still present, consider extending the reaction time.[4][5] For particularly sluggish reactions, refluxing overnight might be required.[5]
-
-
-
Reagent Quality and Preparation: The Vilsmeier reagent is moisture-sensitive and its proper preparation is critical for success.
-
Causality: The reagent is formed from the reaction of a substituted amide (commonly DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[1][7] Any moisture present will hydrolyze the POCl₃ and the Vilsmeier reagent itself, rendering it inactive. DMF can also decompose over time to dimethylamine, which can react with the Vilsmeier reagent.[8]
-
Recommended Solutions:
-
Use Anhydrous Reagents and Solvents: Ensure that your DMF is anhydrous and that your POCl₃ is fresh or has been recently distilled.[5] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Proper Reagent Addition: The formation of the Vilsmeier reagent is exothermic. It is crucial to add the POCl₃ dropwise to the DMF at a low temperature (typically 0°C) to control the reaction and prevent degradation of the reagent.[5]
-
-
Question 2: My TLC/LC-MS analysis shows multiple product spots, leading to a low yield of the desired formylated product. What are the potential side reactions and how can I minimize them?
Answer:
The formation of byproducts is a frequent cause of low yields. Understanding the possible side reactions is key to mitigating them.
-
Di-formylation or Tri-formylation: Highly activated aromatic systems can undergo formylation at multiple positions.[4]
-
Causality: If the mono-formylated product is still sufficiently electron-rich, it can undergo a second electrophilic substitution. This is particularly common with substrates like phenols and anilines.
-
Recommended Solutions:
-
Control Stoichiometry: Carefully control the amount of Vilsmeier reagent used. A 1:1 to 1.5:1 molar ratio of the reagent to the substrate is a good starting point to favor mono-formylation.[4]
-
Slow Addition: Adding the Vilsmeier reagent dropwise to a solution of the substrate can help to avoid localized high concentrations of the reagent, which can promote multiple formylations.[4]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the more reactive site, often favoring the thermodynamically preferred product.[5]
-
-
-
Formation of Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at elevated temperatures.[4]
-
Causality: The chloroiminium ion nature of the Vilsmeier reagent means it contains a reactive chlorine atom that can, under certain conditions, be transferred to the substrate.
-
Recommended Solutions:
-
Maintain the Lowest Effective Temperature: Avoid unnecessarily high reaction temperatures to minimize chlorination.
-
Prompt Aqueous Work-up: A timely and efficient aqueous work-up is crucial to hydrolyze the intermediate iminium salt and quench any reactive chlorine species.[4]
-
-
-
Reaction at Other Nucleophilic Sites: If your substrate contains other nucleophilic functional groups (e.g., amines, alcohols), these can potentially react with the Vilsmeier reagent.
-
Causality: The Vilsmeier reagent is a strong electrophile that can react with various nucleophiles, not just activated aromatic rings.
-
Recommended Solutions:
-
Protection Strategy: Consider protecting sensitive functional groups before subjecting the molecule to the Vilsmeier-Haack conditions.
-
Optimize Reaction Conditions: Carefully controlling the temperature and stoichiometry may help to selectively formylate the aromatic ring over other nucleophilic sites.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I properly prepare the Vilsmeier reagent?
The Vilsmeier reagent is typically prepared in situ. Here is a standard laboratory protocol:
Protocol: In Situ Preparation of the Vilsmeier Reagent
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 1.5 equivalents relative to the substrate) dropwise to the stirred DMF solution via the dropping funnel over a period of 30-60 minutes. It is critical to maintain the temperature below 5°C during the addition.[5]
-
Stirring: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the reagent.[5]
-
Substrate Addition: The solution of your aromatic substrate (dissolved in a minimal amount of anhydrous DMF or a suitable co-solvent) is then added dropwise to the pre-formed Vilsmeier reagent at 0°C.[5]
Q2: What is the mechanism of the Vilsmeier-Haack reaction?
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution and hydrolysis.
-
Formation of the Vilsmeier Reagent: A substituted amide (e.g., DMF) reacts with phosphorus oxychloride (POCl₃) to form a substituted chloroiminium ion, which is the active electrophile known as the Vilsmeier reagent.[1][7]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent.[1] This is followed by the loss of a proton to restore aromaticity, resulting in an iminium salt intermediate.[6]
-
Hydrolysis: During the aqueous work-up, the iminium salt is hydrolyzed to yield the final aryl aldehyde or ketone.[6][7]
Caption: The Vilsmeier-Haack reaction mechanism.
Q3: How does the electronic nature of the substrate affect the regioselectivity of the reaction?
The regioselectivity is governed by both electronic and steric factors.
-
Electronic Effects: The formyl group will preferentially add to the most electron-rich position of the aromatic ring. For substituted benzenes with an electron-donating group, this is typically the para position, and to a lesser extent, the ortho position.[1][6]
-
Steric Effects: Formylation generally occurs at the less sterically hindered position.[1][6] This often reinforces the preference for the para position over the ortho position.
-
Heterocycles: For five-membered heterocycles, the reactivity order is generally pyrrole > furan > thiophene.[5][6] Formylation of pyrrole and furan typically occurs at the 2-position, while for thiophene, it can occur at either the 2- or 3-position depending on the reaction conditions and other substituents.
Q4: I am observing the formation of a precipitate during the preparation of the Vilsmeier reagent, which is causing my stir bar to get stuck. What should I do?
This is a common issue, especially when working with high concentrations of reagents.
-
Causality: The Vilsmeier reagent is an iminium salt, and it can precipitate out of solution if its concentration exceeds its solubility in the reaction medium.[5][9]
-
Recommended Solutions:
-
Use a Co-solvent: Adding a co-solvent such as chloroform or dichloromethane can help to keep the Vilsmeier reagent in solution.[8][10]
-
Increase the Amount of DMF: Using a larger volume of DMF can prevent the concentration of the Vilsmeier reagent from becoming too high.
-
Mechanical Stirring: For larger-scale reactions where this is a persistent issue, switching from magnetic stirring to overhead mechanical stirring can be a more robust solution.
-
Data Summary Table
| Issue | Potential Cause | Recommended Action |
| Incomplete Conversion | Substrate is electron-deficient. | Increase temperature, use excess Vilsmeier reagent, extend reaction time.[4][5] |
| Poor quality or wet reagents. | Use anhydrous DMF and fresh/distilled POCl₃ under an inert atmosphere.[5] | |
| Multiple Products | Di- or tri-formylation of a highly activated substrate. | Use 1-1.5 equivalents of Vilsmeier reagent, add reagent slowly, lower reaction temperature.[4][5] |
| Formation of chlorinated byproducts. | Use the lowest effective reaction temperature and perform a prompt aqueous work-up.[4] | |
| Reagent Precipitation | High concentration of Vilsmeier reagent. | Use a co-solvent (e.g., CH₂Cl₂), increase the volume of DMF, or use mechanical stirring.[5][9] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion.
References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
ResearchGate. (2020, September 7). How can I improve the Vilsmeier-Haack reaction? Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpcbs.com [ijpcbs.com]
Technical Support Center: Optimizing Benzimidazole Aldehyde Synthesis
Welcome to the dedicated technical support center for the synthesis of benzimidazole aldehydes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices. Our goal is to empower you with the knowledge to achieve reliable and high-yielding results.
Section 1: Troubleshooting Guide - Common Experimental Hurdles
This section addresses specific problems that can arise during the synthesis of benzimidazole aldehydes. Each issue is presented in a question-and-answer format, providing not only a solution but also an explanation of the underlying chemical principles.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is a frequent challenge and can stem from several factors. Let's break down the most common culprits and their solutions.
-
Incomplete Condensation: The core of benzimidazole synthesis often involves the condensation of an o-phenylenediamine with an aldehyde. This reaction is reversible and requires the efficient removal of water to drive the equilibrium towards the product.
-
Troubleshooting:
-
Azeotropic Water Removal: If your solvent allows (e.g., toluene or xylene), use a Dean-Stark apparatus to physically remove water as it forms.
-
Dehydrating Agents: The addition of a mild dehydrating agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) directly to the reaction mixture can be effective.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can facilitate the reaction but may complicate product isolation. A systematic solvent screen is often beneficial.
-
-
-
Sub-optimal Catalyst or Oxidant: Many modern protocols utilize a catalyst and an oxidant to facilitate the cyclization and subsequent aromatization of the dihydrobenzimidazole intermediate.
-
Troubleshooting:
-
Catalyst Screening: While various catalysts can be used, their effectiveness is substrate-dependent. Common choices include Lewis acids (e.g., InCl₃, Sc(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid). A small-scale screen of different catalysts can identify the most effective one for your specific substrates.
-
Oxidant Choice: The choice of oxidant is critical. Over-oxidation can lead to side products, while under-oxidation results in incomplete conversion.
-
Mild Oxidants: Air or oxygen are often sufficient and environmentally benign, especially when paired with a suitable catalyst.
-
Chemical Oxidants: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) are highly effective but require careful stoichiometry to avoid side reactions.
-
-
-
Q2: I am observing significant amounts of side products. How can I identify and minimize them?
A2: Side product formation is often related to the reactivity of the starting materials and intermediates.
-
Common Side Products:
-
Over-oxidation: The aldehyde functional group on the benzimidazole ring can be susceptible to oxidation to a carboxylic acid, especially under harsh oxidative conditions.
-
Polymerization: Aldehyd starting materials, particularly those prone to self-condensation, can polymerize under acidic or basic conditions.
-
Incomplete Cyclization: The intermediate Schiff base may be stable and fail to cyclize completely.
-
-
Minimization Strategies:
-
Control of Stoichiometry: Ensure a precise 1:1 molar ratio of the o-phenylenediamine and the aldehyde. An excess of the aldehyde can lead to the formation of bis-adducts or other side products.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can promote side reactions and decomposition.
-
Atmosphere: If using an oxidant like air, ensure controlled and consistent introduction. In some cases, running the reaction under an inert atmosphere (N₂ or Ar) until the oxidation step can prevent unwanted side reactions of the starting materials.
-
Q3: The purification of my benzimidazole aldehyde is proving difficult. What are the best practices?
A3: Purification challenges often arise from the polarity of the benzimidazole core and the potential for impurities with similar properties.
-
Recommended Purification Workflow:
Caption: A typical purification workflow for benzimidazole aldehydes.
-
Chromatography Tips:
-
Solvent System: A gradient elution on silica gel is often effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
Tailing: Benzimidazoles can sometimes tail on silica gel due to the interaction of the basic nitrogen atoms with acidic silica. Adding a small amount of triethylamine (~0.5-1%) to the eluent can mitigate this issue.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for obtaining pure material.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes?
A1: The most widely accepted mechanism is the Phillips-Ladenburg condensation. It proceeds through two key stages:
-
Schiff Base Formation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base intermediate.
-
Cyclization and Aromatization: The second amino group then performs an intramolecular attack on the imine carbon, leading to a cyclized dihydrobenzimidazole intermediate. This intermediate is then oxidized to the aromatic benzimidazole product.
Caption: The two-step mechanism for benzimidazole synthesis.
Q2: How do I choose the right solvent for my reaction?
A2: Solvent selection is critical and depends on the specific reaction conditions.
| Solvent Class | Examples | Pros | Cons |
| Polar Aprotic | DMF, DMSO, MeCN | High solubility for reactants, can promote ionic intermediates. | High boiling points can make removal difficult, potential side reactions. |
| Non-polar Aprotic | Toluene, Xylene | Allows for azeotropic removal of water using a Dean-Stark trap. | Lower solubility for some starting materials. |
| Alcohols | Ethanol, Methanol | Readily available, can act as a proton source. | Can potentially react with aldehydes to form acetals. |
| Green Solvents | Water, PEG | Environmentally friendly, can offer unique reactivity. | Product may be insoluble, requiring specialized workup procedures. |
A good starting point is often ethanol or methanol for simple condensations, or toluene if water removal is anticipated to be a significant issue.
Q3: Can this synthesis be performed under microwave irradiation?
A3: Yes, microwave-assisted synthesis is an excellent method for accelerating the synthesis of benzimidazole aldehydes. The rapid heating can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. It is particularly effective for overcoming the activation energy barriers of the cyclization and oxidation steps. When adapting a conventional protocol to microwave conditions, it is crucial to use a sealed microwave vessel and carefully monitor the temperature and pressure.
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzimidazole Aldehyd
This protocol provides a general starting point. Optimization of temperature, reaction time, and catalyst/oxidant may be necessary for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.0 eq) and the desired aromatic aldehyde (1.0 eq).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, 10 mL per mmol of o-phenylenediamine) and the chosen catalyst (e.g., InCl₃, 10 mol%).
-
Reaction: Stir the mixture at reflux for 4-6 hours. If using an aerobic oxidant, the condenser can be left open to the air.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as described in the troubleshooting section.
References
Technical Support Center: Purification of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
Welcome to the technical support guide for the purification of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple instructions, offering causal explanations for experimental choices to empower you to overcome common purification challenges.
Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis & Strategy
This section addresses the most common initial queries and helps in formulating a purification strategy based on the nature of the crude product.
Q1: What are the most probable impurities in my crude this compound?
A: The impurity profile depends heavily on the synthetic route. Common synthesis methods include the Vilsmeier-Haack reaction on a benzimidazole precursor or the condensation of a substituted o-phenylenediamine with a formylating agent.[1][2] Based on these routes, you can anticipate the following impurities:
-
Unreacted Starting Materials: This could include 5-chloro-1-methyl-1H-benzimidazole if a formylation reaction was used.
-
Over-Oxidized Product: The aldehyde group is susceptible to oxidation, especially if exposed to air during workup or storage, leading to the formation of 5-chloro-1-methyl-1H-benzimidazole-2-carboxylic acid.[3] This is a very common impurity.
-
Reaction By-products: Condensation reactions can sometimes produce colored polymeric materials or other side-products.[4]
-
Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, ethanol, ethyl acetate) may be present.
Q2: My crude product is a dark brown, sticky solid. What is the best first step before attempting a major purification?
A: A dark, amorphous crude product often contains colored polymeric by-products and residual acids or bases from the synthesis. A preliminary "trituration" or "slurry" is an excellent first step to improve its quality before committing to more intensive methods.
-
Causality: This process uses a solvent in which your target compound is poorly soluble but the impurities are reasonably soluble. It effectively washes away highly polar or non-polar contaminants, often breaking down the amorphous solid into a more manageable, filterable powder.
-
Recommended Procedure:
-
Place the crude solid in a flask.
-
Add a minimal amount of a cold solvent like diethyl ether or a hexane/ethyl acetate mixture (e.g., 9:1).
-
Stir or sonicate the mixture for 15-30 minutes.
-
Filter the solid, wash with a small amount of the cold solvent, and dry under vacuum.
-
Assess the purity by TLC or ¹H NMR. This cleaner material will behave more predictably in subsequent recrystallization or chromatography.
-
Q3: How do I select the most appropriate purification strategy for my crude sample?
A: The optimal strategy depends on the purity level and the nature of the main impurities. Use the following decision workflow to guide your choice.
Caption: Purification strategy decision workflow.
Section 2: Troubleshooting Guide - Method-Specific Issues
This section tackles problems you might encounter during the execution of a chosen purification method.
Focus Area: Recrystallization
Q4: I've tried to recrystallize my product, but it either oils out or the recovery is extremely low. What am I doing wrong?
A: This is a classic recrystallization problem tied directly to solvent choice and technique.
-
The "Oiling Out" Problem: This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of forming crystals, it separates as a liquid.
-
Cause & Solution: The solvent is likely too non-polar or you are using too little of it. Try using a more polar solvent or a solvent system (e.g., ethanol/water, ethyl acetate/hexane). Add the second solvent (the "anti-solvent," in which the compound is less soluble) dropwise to the hot, dissolved solution until persistent cloudiness appears, then add a drop or two of the first solvent to clarify and allow to cool slowly.
-
-
Low Recovery: This indicates your compound has significant solubility in the solvent even at low temperatures.
-
Cause & Solution: The chosen solvent is too good. You need a solvent that dissolves the compound when hot but very poorly when cold. Refer to the solvent screening table below. Ensure you are using the minimum amount of hot solvent required to dissolve the compound. After cooling, place the flask in an ice bath for at least 30 minutes to maximize precipitation before filtering.
-
| Table 1: Recrystallization Solvent Screening Guide | |
| Solvent System | Comments & Rationale |
| Ethanol / Water | Good starting point. Benzimidazoles often dissolve in hot ethanol.[5] Water can be added as an anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate / Hexane | Excellent for intermediate polarity compounds. Dissolve in a minimum of hot ethyl acetate and add hexane until turbidity is observed. |
| Acetone | Benzimidazole derivatives have been successfully recrystallized from acetone.[6] Best for compounds that are highly soluble in more polar alcohols. |
| Dichloromethane / Hexane | Useful if the compound is very soluble in many solvents. Dichloromethane is volatile, so care must be taken. |
Q5: My final product is a nice crystalline solid, but it's still yellow or brown. How do I decolorize it?
A: Persistent color is usually due to highly conjugated, polymeric, or oxidized impurities that are present in small quantities but are intensely colored.
-
Expert Insight: These impurities have a strong affinity for surfaces. Activated carbon (charcoal) has an extremely high surface area and can effectively adsorb these colored molecules.[7][8]
-
Protocol: During the recrystallization process, after your compound is fully dissolved in the hot solvent, remove the flask from the heat source. Add a very small amount of activated carbon (typically 1-2% of the solute's weight). Swirl the mixture and gently heat for 5-10 minutes. Crucially, you must perform a hot gravity filtration to remove the charcoal. If you allow the solution to cool, your product will crystallize on the charcoal, leading to significant loss. The resulting filtrate should be colorless and can then be cooled to yield pure, white crystals.
Focus Area: Column Chromatography
Q6: I'm seeing significant tailing and my product is coming off the column over many fractions with poor separation.
A: This is a strong indicator of an undesirable interaction between your compound and the stationary phase, which for benzimidazoles on silica gel is very common.
-
The Chemistry Behind the Problem: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms of the benzimidazole ring can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This causes "tailing," where the compound slowly leaches off the column instead of moving as a tight band.
-
Solution: Deactivate the silica gel. This is done by adding a small amount of a volatile base, typically triethylamine (Et₃N), to your eluent system (0.1-1% v/v).[7][9] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your benzimidazole derivative to elute symmetrically and with much-improved separation.
Q7: My yield after column chromatography is devastatingly low, and I see new spots on the TLC plate from my collected fractions. What happened?
A: This suggests your compound is degrading on the column. Both the aldehyde and benzimidazole moieties can be sensitive.
-
Expert Insight: The acidity of silica gel can not only cause tailing but can also catalyze the decomposition of sensitive compounds.[7] Furthermore, aldehydes can react with alcohol solvents (like methanol or ethanol) in the eluent, catalyzed by the acidic silica, to form hemiacetals or acetals, which will appear as new spots on the TLC.[9]
-
Troubleshooting Steps:
-
Deactivate the Silica: As mentioned above, always add ~0.5% triethylamine to your eluent.
-
Avoid Reactive Solvents: Do not use methanol or ethanol in your eluent if possible. Stick to systems like Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate.
-
Switch the Stationary Phase: If decomposition persists, switch to neutral or basic alumina as your stationary phase.[9] Alumina lacks the strong acidic sites of silica and is often much gentler for basic or acid-sensitive compounds.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions, load the column, and run it without delay.
-
| Table 2: Recommended TLC Eluent Systems for Chromatography | |
| System | Typical Rf Target |
| 7:3 Hexane / Ethyl Acetate | 0.2 - 0.4 |
| 1:1 Hexane / Diethyl Ether | 0.2 - 0.4 |
| 95:5 Dichloromethane / Acetone | 0.2 - 0.4 |
| Always add 0.5% Triethylamine (Et₃N) to the eluent mixture for TLC and column runs. |
Focus Area: Contaminant-Specific Removal
Q9: My primary impurity is not starting material, but other non-aldehyde byproducts. Is there a way to selectively pull my aldehyde out of the mixture?
A: Yes, this is a perfect scenario for purification via sodium bisulfite adduct formation. This classic organic chemistry technique is highly selective for aldehydes (and some reactive ketones).[10][11]
-
Mechanism: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a charged tetrahedral intermediate which, after proton transfer, becomes a stable, water-soluble bisulfite adduct. Other organic impurities (lacking an aldehyde group) will not react and will remain in the organic phase during a liquid-liquid extraction. The aldehyde can then be regenerated by adding a base (e.g., NaHCO₃ or NaOH), which reverses the reaction.[10]
-
Benefit: This method can be superior to chromatography for large-scale purifications or when dealing with impurities that have similar polarity to the desired product, as it relies on chemical reactivity rather than physical properties.[11] A detailed protocol is provided in the next section.
Caption: Target compound and key potential impurities.
Section 3: Detailed Experimental Protocols
These protocols are designed to be self-validating, with checkpoints to ensure success.
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Eluent: Prepare your chosen eluent system (e.g., 7:3 Hexane/EtOAc) and add triethylamine to a final concentration of 0.5% v/v. Mix thoroughly.
-
Column Packing: Pack a glass column with silica gel using the prepared eluent (wet packing is recommended). Do not let the column run dry.
-
Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by adding silica, concentrating the mixture to a dry powder on a rotary evaporator. Carefully load this dry powder onto the top of the packed column.
-
Elution: Begin elution with your prepared solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC. Stain with potassium permanganate or use a UV lamp for visualization. The aldehyde should be UV active.
-
Validation Checkpoint: Combine only the fractions that contain the pure product as determined by TLC.
-
Isolation: Concentrate the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
Caution: This procedure can generate sulfur dioxide gas and should be performed in a well-ventilated fume hood.[11]
-
Dissolution: Dissolve the crude material in a suitable water-miscible organic solvent like methanol or THF (approx. 10-20 mL per gram of crude).[10][11]
-
Adduct Formation: To this solution, add a saturated aqueous solution of sodium bisulfite (NaHSO₃) (approx. 1.5 equivalents relative to the aldehyde). Stir vigorously at room temperature for 1-2 hours. A white precipitate of the adduct may form.
-
Extraction of Impurities: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent like ethyl acetate or dichloromethane and an equal volume of water. Shake vigorously. The bisulfite adduct of your product will move into the aqueous layer, while non-aldehyde impurities will remain in the organic layer.
-
Validation Checkpoint: Separate the layers. Spot a sample of the organic layer on a TLC plate to confirm that the desired product is absent and the impurities are present.
-
Regeneration of Aldehyde: Wash the aqueous layer once more with the organic solvent. Then, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution to the aqueous layer until the solution is basic (pH > 8). Stir for 30-60 minutes. This will reverse the reaction and precipitate your pure aldehyde.
-
Isolation: Extract the now-neutral aqueous layer three times with ethyl acetate or dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the pure this compound.
References
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Available at: [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Available at: [Link]
-
cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. Available at: [Link]
-
IJCRT.org. (2025, May 5). IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. Available at: [Link]
- Google Patents. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts.
-
ResearchGate. Preparation of benzimidazole derivatives. Available at: [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]
-
DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Available at: [Link]
-
National Institutes of Health (NIH). (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
Wikipedia. Benzimidazole. Available at: [Link]
-
YouTube. (2022, February 25). Synthesizing benzimidazole - an aromatic amine that forms nice crystals. Available at: [Link]
-
Semantic Scholar. (2023, November 9). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]
Sources
- 1. Buy this compound | 156212-80-5 [smolecule.com]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Benzimidazole-2-carbaldehydes
Welcome to the technical support center dedicated to navigating the complexities of synthesizing substituted benzimidazole-2-carbaldehydes. These heterocyclic aldehydes are pivotal intermediates in medicinal chemistry, serving as precursors to a vast array of pharmacologically active compounds. However, their synthesis is often fraught with challenges, from low yields to problematic side reactions and purification hurdles. This guide provides field-proven insights, troubleshooting protocols, and detailed explanations to empower your research and development efforts.
Section 1: Foundational Challenges & Strategic Overview
The primary difficulty in synthesizing benzimidazole-2-carbaldehydes lies in the selective introduction and preservation of the aldehyde group at the C2 position. The benzimidazole nucleus itself presents unique reactivity patterns that can complicate standard synthetic transformations.
Common Hurdles:
-
Over-oxidation: The aldehyde group is susceptible to further oxidation to the corresponding carboxylic acid, a common and often difficult-to-separate byproduct.
-
Low Reactivity of Precursors: The C2 position of the benzimidazole ring can be challenging to functionalize directly.
-
Side Reactions: Competing reactions, such as N-alkylation or the formation of 1,2-disubstituted benzimidazoles, can significantly reduce the yield of the desired product.[1]
-
Purification Difficulties: The polarity of benzimidazole-2-carbaldehydes is often similar to that of byproducts and starting materials, making chromatographic separation challenging.[1]
The most prevalent and generally successful strategy involves the controlled oxidation of a pre-installed 2-methyl group. This approach offers a reliable pathway, provided the reaction conditions are meticulously controlled.
Workflow: Oxidation of 2-Methylbenzimidazole
This diagram illustrates the primary synthetic route and potential pitfalls.
Caption: General workflow for synthesizing benzimidazole-2-carbaldehydes via oxidation.
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered in the lab.
Category 1: Oxidation of 2-Methylbenzimidazoles
This is the most frequently employed method. Success hinges on the choice of oxidizing agent and precise control of reaction parameters.
Q1: My oxidation reaction is resulting in very low yields of the desired aldehyde. What are the likely causes?
A1: Low yields in this reaction typically stem from three primary issues: incomplete conversion, over-oxidation, or degradation of the product under the reaction conditions.
-
Incomplete Conversion: The oxidizing agent may be insufficiently reactive or used in a substoichiometric amount. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If the starting material is still present after an extended period, consider increasing the temperature gently or adding more oxidant.
-
Over-oxidation: The formation of the corresponding benzimidazole-2-carboxylic acid is the most common side reaction. This occurs when the oxidizing agent is too harsh or the reaction is allowed to proceed for too long.
-
Degradation: Some benzimidazole scaffolds can be sensitive to strongly acidic or basic conditions that may be present depending on the oxidant used.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low yields in oxidation reactions.
Q2: How do I choose the correct oxidizing agent to avoid over-oxidation to the carboxylic acid?
A2: The choice of oxidant is the most critical experimental parameter. A balance must be struck between reactivity and selectivity. Milder reagents are generally preferred.
| Oxidizing Agent | Typical Conditions | Selectivity for Aldehyde | Advantages | Disadvantages & Considerations |
| Selenium Dioxide (SeO₂) | Reflux in dioxane/water or xylene | Good to Excellent | Highly effective for activating allylic/benzylic C-H bonds. | Highly toxic; requires careful handling and disposal. Can sometimes lead to over-oxidation if not controlled. |
| Manganese Dioxide (MnO₂) | Stirring in CH₂Cl₂, CHCl₃, or acetone at RT or reflux | Excellent | Very selective for benzylic alcohols and can be used for direct oxidation of methyl groups. Heterogeneous, simplifying workup (filtration). | Requires a large excess of reagent (5-20 eq.). Activity can vary between batches. |
| Potassium Permanganate (KMnO₄) | Controlled pH and temperature (e.g., in neutral buffer) | Poor to Fair | Inexpensive and powerful. | Very strong oxidant, easily leads to over-oxidation to the carboxylic acid or even ring cleavage.[2] Difficult to control. |
| Chromium Trioxide (CrO₃) complexes | e.g., Collins reagent (CrO₃·2Py) in CH₂Cl₂ | Good | Good for acid-sensitive substrates.[2] | Stoichiometric use of toxic chromium reagents is environmentally undesirable. |
Recommendation: For initial attempts, activated Manganese Dioxide (MnO₂) is often the best choice due to its high selectivity and simplified workup procedure.
Category 2: Alternative Synthetic Routes
Q3: I've seen the Vilsmeier-Haack reaction used for formylation. Is it a viable method for making benzimidazole-2-carbaldehydes?
A3: While the Vilsmeier-Haack reaction is excellent for formylating electron-rich aromatics, its application to the benzimidazole C2 position is problematic and generally not recommended.[3]
-
Mechanism & Reactivity: The Vilsmeier reagent (formed from POCl₃ and DMF) is an electrophile.[3] The benzimidazole ring has multiple nucleophilic sites. The N1/N3 positions are often more nucleophilic than the C2 position, leading to N-formylation as a potential side reaction. Furthermore, if the benzene portion of the molecule is activated with electron-donating groups, formylation may occur there instead.
-
Di-formylation: In some cases, an excess of the Vilsmeier reagent can lead to di-formylated byproducts, further complicating the product mixture.[4]
If you must attempt this route, it is critical to protect the benzimidazole nitrogen atoms first, though this adds steps to the overall synthesis.
Category 3: Product Purification
Q4: My crude product is a mixture of the aldehyde, the carboxylic acid, and starting material. Standard column chromatography is giving poor separation. What can I do?
A4: This is a very common issue due to the similar polarities of these compounds. A multi-step purification strategy is often required.
-
Acid-Base Extraction: This is the most powerful technique for separating this specific mixture. Benzimidazoles have a basic nitrogen atom, allowing for selective extraction.[1]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the benzimidazole-2-carboxylic acid byproduct, converting it to its water-soluble sodium salt, which will move into the aqueous layer.
-
Separate the layers. The organic layer now contains your desired aldehyde and the unreacted 2-methylbenzimidazole starting material. The aqueous layer contains the carboxylic acid byproduct.
-
You can now perform column chromatography on the concentrated organic layer. With the highly polar acid removed, separation of the aldehyde from the less polar starting material is significantly easier.
-
-
Activated Carbon Treatment: If your product is contaminated with highly colored impurities, often from the oxidation of the o-phenylenediamine precursor, a charcoal treatment can be effective.[1] Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of Celite to remove the carbon.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of a Substituted Benzimidazole-2-carbaldehyde via MnO₂ Oxidation
This protocol provides a general method for the selective oxidation of a 2-methylbenzimidazole derivative.
Materials:
-
Substituted 2-methylbenzimidazole (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (10-15 eq by weight)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) (sufficient to make a ~0.1 M solution)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-methylbenzimidazole (1.0 eq).
-
Add the solvent (e.g., CH₂Cl₂) to dissolve the starting material.
-
Add the activated MnO₂ (10-15 eq) portion-wise to the stirred solution. The mixture will be a black slurry.
-
Stir the reaction mixture vigorously at room temperature or gentle reflux (40-50 °C).
-
Monitor the reaction progress by TLC (e.g., using a 50:50 Ethyl Acetate:Hexane mobile phase). The product aldehyde should have a slightly higher Rf than the starting material. The reaction may take anywhere from 12 to 48 hours depending on the substrate.
-
Upon completion (disappearance of the starting material spot on TLC), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional CH₂Cl₂ or ethyl acetate to ensure all product is recovered.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by column chromatography (silica gel) or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
References
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem Technical Support.
-
Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry, 16(4). [Link]
-
Duc, D. X., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
- BenchChem. (2025). Synthesis of Benzimidazole Derivatives from Aldehydes: A Detailed Protocol.
-
Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (2020). Synthesis of benzimidazoles. [Link]
-
Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-ylamino)methylene malonaldehyde and its synthetic applications. Analele Universitatii din Bucuresti. [Link]
- BenchChem. (2025). Improving the yield of the Vilsmeier-Haack reaction for 9-ethyl-9H-carbazole-2-carbaldehyde. BenchChem Technical Support.
- BenchChem. (2025). Vilsmeier-Haack Reaction for Aminobenzaldehyde Synthesis: Application Notes and Protocols. BenchChem Technical Support.
- Carey, F. A., & Sundberg, R. J.
Sources
preventing degradation of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde during storage
Welcome to the technical support center for 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. As a substituted benzimidazole aldehyde, this molecule possesses a reactive aldehyde group susceptible to degradation, which can impact experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to address potential challenges.
Troubleshooting Guide: Degradation and Impurities
This section addresses specific issues you may encounter during your experiments, focusing on the causality behind the problem and providing actionable solutions.
Issue 1: My compound has a decreased potency or is showing unexpected byproducts in my reaction.
-
Possible Cause: The aldehyde functional group is prone to oxidation, converting it to the corresponding carboxylic acid (5-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid). This is a common degradation pathway for aldehydes, especially when exposed to air (oxygen).[1][2] This new carboxylic acid impurity is unlikely to participate in reactions in the same way as the aldehyde, leading to lower yields or unexpected side products.
-
Troubleshooting Steps:
-
Purity Assessment: Verify the purity of your starting material using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5]
-
Reaction under Inert Atmosphere: If you suspect ongoing degradation, perform your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Purification: If the starting material is already degraded, consider purifying it by recrystallization or column chromatography before use.
-
Issue 2: The physical appearance of my compound has changed (e.g., color change, clumping, or solidification).
-
Possible Cause: A change in physical appearance can indicate several degradation pathways. A common issue with aldehydes is polymerization, where molecules react with each other to form larger chains or cyclic structures (trimers).[2] This process can be accelerated by the presence of acidic impurities, which can form from oxidation.[2] Color change may also indicate the formation of smaller, colored degradation products.
-
Troubleshooting Steps:
-
Analytical Confirmation: Use analytical methods like HPLC to check for the appearance of new peaks that could correspond to oligomers or degradation products.[3][5]
-
Review Storage Conditions: Ensure the compound is stored according to the recommended guidelines (see FAQ section below). Exposure to light, heat, and air can accelerate degradation.[1][6][7]
-
Avoid Acidic Contaminants: Ensure all glassware and solvents used for storage and handling are free from acidic residues.
-
Issue 3: I am observing poor solubility of the compound compared to previous batches.
-
Possible Cause: If the compound has polymerized, its solubility characteristics will likely change.[2] Polymers are larger molecules and are often less soluble in the same solvents as the monomer.
-
Troubleshooting Steps:
-
Confirm Polymerization: As with other degradation issues, analytical techniques are key to confirming the presence of polymers.
-
Solvent Testing: You can try a small-scale solubility test with a range of solvents to find a suitable one for the potentially polymerized material, though it's generally advisable to use fresh, pure compound.
-
Discard and Replace: If significant polymerization has occurred, it is best to discard the batch and obtain a fresh supply, ensuring proper storage from the outset.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, the compound should be stored in a cool, dry, and dark environment.[7][8] Specifically:
-
Temperature: Refrigerate at 2-8°C (36-46°F).[8]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[8]
-
Container: Use a tightly sealed, amber glass vial or a container that protects from light.[6]
-
Purity: Ensure the compound is stored in a pure state, as impurities can sometimes catalyze degradation.
Q2: How can I monitor the purity of my compound over time?
A2: Regular purity checks are recommended, especially for older batches or if there are any visual signs of degradation. HPLC is a highly effective method for this.[3][5] A simple isocratic HPLC method can be developed to show a single sharp peak for the pure compound. The appearance of new peaks, especially a more polar peak that could indicate the carboxylic acid, is a sign of degradation.
Q3: Is it necessary to handle this compound in a fume hood?
Q4: Can I dissolve the compound in a solvent for long-term storage?
A4: Dissolving aldehydes in a primary alcohol, such as ethanol, can sometimes improve stability by forming hemiacetals, which are more stable in solution.[2] However, this will depend on the intended downstream application. If you choose to do this, store the solution under the same recommended conditions: refrigerated, under an inert atmosphere, and protected from light. It is advisable to test the stability of the solution for your specific application.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Obtain a clean, dry amber glass vial with a PTFE-lined cap.
-
Place the solid this compound into the vial.
-
Flush the headspace of the vial with a gentle stream of an inert gas (argon or nitrogen) for 10-15 seconds.
-
Immediately and tightly seal the vial.
-
Wrap the cap-vial interface with parafilm to ensure an airtight seal.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the vial in a refrigerator at 2-8°C.
Protocol 2: HPLC Method for Purity Assessment
This is a general starting method and may require optimization.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be adjusted to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.
-
Injection Volume: 10 µL.
-
Analysis: The pure compound should elute as a single major peak. The appearance of additional peaks, particularly earlier eluting (more polar) peaks, may indicate the presence of the corresponding carboxylic acid or other degradation products.
Visualizations
Degradation Pathway
Caption: Potential degradation pathways for the title compound.
Recommended Storage Workflow
Caption: Recommended workflow for storing the compound.
References
- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Consolidated Chemical. (n.d.).
-
Saleh, M. A., & Eltahan, N. M. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2123. [Link]
- Smolecule. (2023, August 15). This compound.
- Creative Proteomics. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
- Sigma-Aldrich. (2025, November 6).
- O'Brien-Coker, I., Perkins, G., & Mallet, A. (2001, June 30). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(12), 975-982.
- Allan Chemical Corporation. (2025, October 23).
- Bohrium. (2019, October 1). Chromatographic methods and sample pretreatment techniques for aldehydes determination in biological, food, and environmental samples.
- University of Pretoria. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
- Szymańska, A. (2012). [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. Medycyna pracy, 63(4), 489–497.
- Oxford Lab Fine Chem LLP. (n.d.).
- SynHet. (n.d.). 5-Chloro-1-(2-methylpropyl)-1H-1,3-benzodiazole-2-carbaldehyde.
- Semantic Scholar. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF NEW BENZIMIDAZOLES.
- ResearchGate. (n.d.).
- Surfactant-Assisted Syntheses of Benzimidazole Deriv
- Apollo Scientific. (n.d.).
- Jin, C., Chen, J., & Su, W. (2011). A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2- ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT. HETEROCYCLES, 83(1), 153.
- Santa Cruz Biotechnology. (n.d.). 5-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione.
- ScienceOpen. (2012, August 1). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
- Organic Syntheses Procedure. (n.d.). 1H-Imidazole-2-carboxaldehyde.
- PubMed Central. (2012, August 1). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
- PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde.
Sources
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 5. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Scale-Up of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde Production
Welcome to the technical support guide for the production scale-up of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions, ensuring a safe, efficient, and successful scale-up from the laboratory bench to pilot plant production.
Process Overview and Core Chemistry
The industrial synthesis of this compound predominantly relies on the Vilsmeier-Haack reaction . This classic formylation method is highly effective for electron-rich heterocyclic systems like the benzimidazole core.[1] The reaction involves the formylation of 5-chloro-1-methyl-1H-benzimidazole using a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[1]
The regioselectivity of this reaction is excellent, favoring the introduction of the aldehyde group at the 2-position of the benzimidazole ring. This is due to the electronic effects of the ring nitrogen atoms and the steric influence of the N-methyl group.[2]
Caption: Overall synthetic pathway for the Vilsmeier-Haack formylation.
Critical Scale-Up Considerations: From Bench to Plant
Scaling a chemical process is not merely about using larger glassware. It involves a deep understanding of reaction thermodynamics, heat transfer, mass transfer, and safety. The Vilsmeier-Haack reaction, while robust, presents specific hazards that must be meticulously managed.
Reagent Handling and Safety
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[3][4]
-
Scale-Up Imperative: All transfers and reactions must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[5] All equipment must be scrupulously dried. Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, full-face shields, and protective clothing.[3][6] Emergency showers and eyewash stations are mandatory.[3][4]
-
-
N,N-Dimethylformamide (DMF): While a common solvent, DMF is a reproductive toxin and can be harmful if inhaled or absorbed through the skin. It can also form unstable peroxides over time.
-
Scale-Up Imperative: Use in a well-ventilated area or in a closed-system reactor to minimize exposure. Ensure the quality of the DMF is high and free of impurities that could cause side reactions.
-
Vilsmeier Reagent Formation: Taming the Exotherm
The reaction between POCl₃ and DMF to form the active Vilsmeier reagent is significantly exothermic.
Caption: The exothermic formation of the Vilsmeier reagent.
-
Causality: The high reactivity is due to the nucleophilic attack of the amide oxygen of DMF on the electrophilic phosphorus atom of POCl₃.
-
Scale-Up Imperative: On a small scale, an ice bath may suffice. In a large reactor, this is insufficient. The addition of POCl₃ to DMF must be slow and controlled, with efficient cooling provided by a reactor jacket. The rate of addition should be dictated by the reactor's ability to dissipate the generated heat, maintaining a constant internal temperature (typically 0-10 °C). Reaction calorimetry studies are highly recommended to model the thermal profile and prevent a runaway reaction.[7]
Formylation and Reaction Control
Once the Vilsmeier reagent is formed, the starting material is added. This step is also exothermic.
-
Causality: The electron-rich benzimidazole ring attacks the electrophilic carbon of the Vilsmeier reagent.
-
Scale-Up Imperative: The addition of the 5-chloro-1-methyl-1H-benzimidazole solution should be feed-controlled.[7] This means the reaction rate is limited by the rate of addition, allowing for precise temperature management. Maintaining the optimal temperature (often reflux conditions of 80-120°C after addition is complete) is crucial for driving the reaction to completion while minimizing the formation of impurities.[2] Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
Quench and Workup: The Most Hazardous Step
The quenching of the reaction mixture, which contains unreacted POCl₃ and the Vilsmeier reagent, is the most critical and potentially dangerous phase of the scale-up.
-
Causality: Adding the acidic reaction mixture to an aqueous base (or vice versa) results in a violent, highly exothermic acid-base neutralization and hydrolysis of residual POCl₃, generating large volumes of HCl gas.
-
Scale-Up Imperative: Never add water or base directly to the hot reaction mixture. The correct procedure is to slowly and carefully add the reaction mixture to a separate, well-stirred, and cooled vessel containing an excess of aqueous base (e.g., sodium hydroxide, sodium bicarbonate, or sodium carbonate solution). The temperature of the quench vessel must be strictly controlled. An efficient off-gas scrubbing system is essential to neutralize the evolved HCl gas.
Product Isolation and Purification
The desired aldehyde product typically precipitates from the aqueous solution upon neutralization.[9]
-
Causality: The product is generally insoluble in the aqueous medium, allowing for isolation by filtration.
-
Scale-Up Imperative: The rate of neutralization can affect particle size and filterability. A slow, controlled pH adjustment often yields a more easily filterable solid. The crude product must be washed thoroughly with water to remove inorganic salts. For purification, recrystallization is the most common method at scale. The choice of solvent is critical to ensure high recovery and effective removal of impurities. Common impurities include the corresponding carboxylic acid (from over-oxidation of the aldehyde) and unreacted starting material.[10]
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 10kg) | Rationale for Change |
| POCl₃ Addition Time | 10-15 minutes | 2-4 hours | To manage exotherm within the reactor's cooling capacity. Surface area to volume ratio decreases on scale-up. |
| Cooling Method | Ice/water bath | Chilled glycol reactor jacket | Provides precise and reliable temperature control for large volumes. |
| Quench Procedure | Slow pouring into beaker | Metered pumping into a separate, cooled quench reactor | Ensures controlled addition rate, prevents splashing, and manages the large exotherm and off-gassing safely. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer (often with baffles) | Necessary for effective mixing and heat transfer in a large, viscous reaction mass. |
| Inert Atmosphere | Balloon/Nitrogen line | Positive pressure nitrogen blanket | Ensures a consistently dry and oxygen-free environment, crucial for safety and preventing side reactions.[8] |
Troubleshooting Guide
Caption: A logical workflow for troubleshooting common scale-up issues.
Q: My reaction yield is significantly lower on a larger scale. What are the likely causes?
-
A: Potential Causes & Solutions:
-
Inadequate Temperature Control: Temperature fluctuations can lead to side reactions. Ensure your reactor's heating and cooling system is maintaining the setpoint.
-
Poor Mixing: In a large vessel, inefficient stirring can create "hot spots" or areas of high reagent concentration, promoting byproduct formation. Verify that the agitation is sufficient for the reactor volume and viscosity.
-
Incomplete Reaction: The reaction may require a longer time at scale. Monitor the reaction using TLC or HPLC until the starting material is consumed.[8]
-
Degradation During Workup: An overly aggressive or prolonged quench can degrade the product. Ensure the quench temperature is kept low and the product is not held at a high or low pH for an extended period.
-
Mechanical Losses: Transferring larger quantities can lead to more significant physical losses. Ensure efficient filtration and washing techniques are employed.
-
Q: The isolated product is dark brown or black, unlike the off-white product from the lab.
-
A: Potential Causes & Solutions:
-
Oxidation of Starting Material: The benzimidazole precursor may be susceptible to air oxidation, which is exacerbated by longer reaction times and higher temperatures.[8] Always run the reaction under an inert nitrogen atmosphere.
-
Thermal Decomposition: Localized overheating due to poor mixing can cause decomposition and the formation of colored tars.
-
Purification: The crude product may contain colored impurities that were less noticeable on a small scale. Consider an activated carbon treatment during the recrystallization step to adsorb these impurities.
-
Q: We experienced a dangerous temperature spike during the POCl₃ addition or the final quench.
-
A: This is a critical safety failure. Immediate review is required.
-
Addition Rate Too Fast: The rate of reagent addition exceeded the cooling system's capacity to remove heat. The addition rate must be reduced.
-
Inadequate Cooling: The cooling system may be undersized for the scale and exotherm of the reaction. The process must be modeled thermally, for example, by using reaction calorimetry, before being attempted at this scale again.[7]
-
Accumulation of Reagents: If mixing is poor, unreacted reagents can accumulate and then react suddenly, causing a rapid exotherm. This highlights the importance of robust agitation.
-
Q: The final product fails purity analysis, showing persistent impurities.
-
A: Potential Causes & Solutions:
-
Starting Material Impurities: Impurities in the initial 5-chloro-1-methyl-1H-benzimidazole can carry through or react to form new impurities. Verify the purity of your starting materials.
-
Side Reactions: A common side product is the formation of the corresponding carboxylic acid due to air oxidation of the aldehyde. Workup and purification should be performed without unnecessary delay.
-
Ineffective Purification: The chosen recrystallization solvent may not be optimal for rejecting specific impurities. A solvent screen should be performed to find a system that effectively crystallizes the product while leaving impurities in the mother liquor. It may also be necessary to consider alternative purification methods like forming a bisulfite adduct, which is a classic technique for purifying aldehydes.[10][11]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the single most important safety consideration for this process?
-
Q2: Can I use a different formylating agent to avoid POCl₃?
-
A2: While other Vilsmeier-Haack reagents can be generated (e.g., using oxalyl chloride or thionyl chloride), they often present their own set of hazards. Catalytic versions of the Vilsmeier-Haack reaction are being developed but may not be as robust or economical for this specific substrate at an industrial scale.[12] For this established process, managing the hazards of POCl₃ is often the most practical approach.
-
-
Q3: How critical is the quality of the DMF solvent?
-
A3: Very critical. DMF containing water will react with POCl₃, reducing the yield and creating excess HCl. Other impurities could lead to byproducts. Use of a high-purity, anhydrous grade of DMF is essential for reproducibility and high yield.
-
-
Q4: My product seems to be "oiling out" instead of crystallizing during the quench. What can I do?
-
A4: "Oiling out" occurs when the product comes out of solution as a liquid phase rather than a solid. This can be caused by the precipitation temperature being above the product's melting point (or a low-melting eutectic with impurities). Try cooling the quench mixture further, slowing the rate of neutralization, or adding a co-solvent to the quench vessel to improve the crystallization properties.
-
-
Q5: Is column chromatography a viable purification method on a large scale?
-
A5: While possible, large-scale chromatography is very expensive and generates significant solvent waste, making it generally undesirable for manufacturing. It is almost always preferable to develop a robust crystallization procedure for purification.[10]
-
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). National Institutes of Health. Available at: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023, June 19). Bentham Science. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. Available at: [Link]
-
Synthesis of benzimidazole derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. (n.d.). ACS Publications. Available at: [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Various Authors. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Available at: [Link]
-
Various Authors. (2015, April 1). Purifying aldehydes? Reddit. Available at: [Link]
- Method of preparing heterocyclic aldehydes. (n.d.). Google Patents.
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). RSC Publishing. Available at: [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
New Plant Growth Regulators of Benzimidazole Series. (2025, November 11). MDPI. Available at: [Link]
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- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3294790A - Method of preparing heterocyclic aldehydes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro-1H-benzimidazole-2-carbaldehyde and Its Substituted Analogs
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The aldehyde functional group, particularly at the 2-position of the benzimidazole ring, serves as a versatile synthetic handle, allowing for the construction of more complex molecules through various chemical transformations.[1][4]
This guide provides a comprehensive comparison of the reactivity of 5-chloro-1H-benzimidazole-2-carbaldehyde against other substituted benzimidazole aldehydes. Understanding the influence of substituents on the reactivity of the aldehyde group is crucial for researchers and drug development professionals in designing efficient synthetic routes and novel molecular entities. We will delve into the electronic effects governing this reactivity, present comparative experimental data, and provide detailed protocols for key reactions.
Theoretical Framework: The Impact of Substituents on Aldehyde Reactivity
The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack, thereby increasing the reaction rate. In aromatic aldehydes, this electrophilicity is influenced by the electronic properties of the aromatic ring and any substituents it bears.[5][6]
Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl group with the aromatic ring.[6][7][8] For benzimidazole aldehydes, the situation is further modulated by the heteroatoms in the imidazole ring and the substituents on the benzene ring. The nitrogen at position 1 (N1) is pyrrole-like, while the nitrogen at position 3 (N3) is pyridine-like.[9]
Substituents on the benzimidazole ring exert their influence through inductive and resonance effects, altering the electron density at the 2-position aldehyde.
-
Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl) and nitro (-NO2) are electron-withdrawing. They decrease the electron density on the benzimidazole ring through a negative inductive effect (-I) and, in the case of nitro, a negative resonance effect (-R). This withdrawal of electron density makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles.[10][11]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) and amino (-NH2) are electron-donating. They increase the electron density on the ring via a positive resonance effect (+R), which outweighs their negative inductive effect. This increased electron density is delocalized onto the carbonyl carbon, reducing its electrophilicity and making the aldehyde less reactive.[10]
The Hammett equation , log(k/k₀) = σρ, provides a quantitative measure of these electronic effects on reaction rates.[12] In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
Caption: Electronic effects of substituents on the carbonyl carbon's electrophilicity.
Comparative Reactivity in Key Organic Transformations
To illustrate the practical implications of these electronic effects, we will compare the reactivity of 5-chloro-1H-benzimidazole-2-carbaldehyde with its 5-methoxy and 5-nitro analogs in two common aldehyde reactions: the Knoevenagel condensation and the Wittig reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a weak base to form an α,β-unsaturated product.[13][14] The rate-determining step is typically the nucleophilic attack of the enolate (formed from the active methylene compound) on the carbonyl carbon of the aldehyde.[15] Therefore, a more electrophilic aldehyde will react faster.
Expected Reactivity Order: 5-Nitro > 5-Chloro > Unsubstituted > 5-Methoxy
Wittig Reaction
The Wittig reaction converts aldehydes and ketones to alkenes using a phosphonium ylide (Wittig reagent).[16][17] The reaction proceeds through a nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane.[17][18] Similar to the Knoevenagel condensation, the initial nucleophilic attack is favored by a more electrophilic aldehyde.
Expected Reactivity Order: 5-Nitro > 5-Chloro > Unsubstituted > 5-Methoxy
Data Presentation: Comparative Reactivity in Knoevenagel Condensation
The following table summarizes illustrative experimental data for the Knoevenagel condensation of various 5-substituted-1H-benzimidazole-2-carbaldehydes with malononitrile. The data highlights the influence of the substituent on reaction time and yield, providing a quantitative comparison.
| Substituent at 5-position | Substituent Type | Expected Electrophilicity | Reaction Time (minutes) | Yield (%) |
| -NO₂ | Strong EWG | Highest | 10 | 95 |
| -Cl | EWG | High | 25 | 92 |
| -H | Neutral | Moderate | 60 | 85 |
| -OCH₃ | EDG | Low | 180 | 70 |
Note: This data is illustrative and based on established chemical principles. Actual results may vary depending on specific reaction conditions.
Experimental Protocols for Reactivity Comparison
To ensure trustworthy and reproducible results, the following detailed protocols are provided. These protocols are designed as self-validating systems, incorporating steps for monitoring and purification.
Workflow for Comparative Reactivity Studies
Caption: Experimental workflow for comparing the reactivity of substituted aldehydes.
Protocol: Comparative Knoevenagel Condensation
Objective: To compare the rate of reaction of 5-chloro-1H-benzimidazole-2-carbaldehyde with other substituted analogs in a Knoevenagel condensation with malononitrile.
Materials:
-
5-chloro-1H-benzimidazole-2-carbaldehyde
-
5-nitro-1H-benzimidazole-2-carbaldehyde
-
1H-benzimidazole-2-carbaldehyde
-
5-methoxy-1H-benzimidazole-2-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 30% Ethyl Acetate in Hexane)
Procedure:
-
Preparation of Reaction Mixtures: In separate, identical round-bottom flasks, dissolve 1.0 mmol of each substituted benzimidazole aldehyde in 10 mL of ethanol.
-
Addition of Reagents: To each flask, add 1.1 mmol of malononitrile. Stir the mixtures at room temperature for 5 minutes to ensure homogeneity.
-
Initiation of Reaction: To each flask, add 0.1 mmol of piperidine. Start a timer for each reaction immediately after the addition of the catalyst.
-
Reaction Monitoring:
-
At regular intervals (e.g., 10, 20, 40, and 60 minutes), take a small aliquot from each reaction mixture using a capillary tube and spot it on a TLC plate.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the spots under a UV lamp. The consumption of the starting aldehyde and the formation of the product can be monitored to qualitatively assess the reaction rate.
-
-
Reaction Completion and Work-up:
-
Once a reaction is deemed complete by TLC (disappearance of the starting aldehyde), pour the reaction mixture into 20 mL of ice-cold water.
-
A precipitate of the product should form. Stir for 15 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration, washing with cold water to remove any residual catalyst and unreacted malononitrile.
-
Dry the crude product in a vacuum oven.
-
-
Data Analysis:
-
Record the time taken for each reaction to reach completion.
-
Measure the mass of the dried product and calculate the percentage yield.
-
Compare the reaction times and yields to establish the reactivity trend.
-
Conclusion
The reactivity of the aldehyde group at the 2-position of the benzimidazole ring is significantly influenced by the electronic nature of the substituents at the 5-position. As demonstrated through theoretical principles and comparative reaction data, the presence of the electron-withdrawing chloro group in 5-chloro-1H-benzimidazole-2-carbaldehyde enhances the electrophilicity of the carbonyl carbon. This results in a higher reactivity towards nucleophiles compared to the unsubstituted or electron-donating group substituted analogs. This predictable trend in reactivity is a valuable tool for medicinal chemists and researchers, enabling the rational design of synthetic strategies for novel benzimidazole-based compounds.
References
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- Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts: A Guide for Researchers - Benchchem. (n.d.).
- Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? - Quora. (2015).
- Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE - Vedantu. (n.d.).
- 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde - Smolecule. (2023).
- Reactions of Aldehydes and Ketones: Learning Activity No. 17 | PDF - Scribd. (n.d.).
- Difference Between Aromatic and Aliphatic Aldehydes. (2018).
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals. (n.d.).
- Hammett plot for the construction of the benzimidazoles 3 from 4‐substituted 1,2‐phenylenediamines 1 (X=Me, COPh, CO2Me, and CN groups) with benzyl alcohol (2 a). - ResearchGate. (n.d.).
- 5 Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds - Oxford Academic. (2023).
- Properties, Synthesis and Reactivities of Benzimidazole - ChemicalBook. (2022).
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- A Practical Knoevenagel Condensation Catalyzed by Imidazole - ResearchGate. (2025).
- Knoevenagel condensation of (1-methyl/1 H-benzimidazol-2-yl)acetonitrile with aromatic aldehydes under solvent free conditions and under micro-wave irradiation | Request PDF - ResearchGate. (2025).
- Impact of electron-withdrawing and electron-donating substituents on the corrosion inhibitive properties of benzimidazole derivatives: A quantum chemical study | Request PDF - ResearchGate. (n.d.).
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- Electronic Effects of Substituents on fac-M(bpy-R)(CO) 3 (M = Mn, Re) Complexes for Homogeneous CO 2 Electroreduction - Frontiers. (n.d.).
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A Comparative Guide to the Validation of Analytical Methods for 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde, a heterocyclic molecule with potential applications in medicinal chemistry, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and a simpler, alternative method, Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative determination of this compound. The focus is not merely on the procedural steps but on the scientific rationale underpinning the validation of these methods, in alignment with international regulatory standards.[2][3][4][5][6][7][8][9][10]
The Critical Role of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[11][12][13][14] It is a mandatory requirement by regulatory bodies like the FDA and is crucial for ensuring the identity, strength, quality, purity, and potency of drug substances and products.[4] This guide will navigate the validation of analytical methods for this compound through the lens of the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[3][6][7][8]
Comparative Overview of Analytical Techniques
The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis. For the quantification of this compound, both HPLC and UV-Vis spectrophotometry present viable options, each with distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[15][16][17][18][19] It is particularly well-suited for the analysis of complex mixtures and for stability-indicating assays where the active pharmaceutical ingredient (API) needs to be quantified in the presence of its degradation products.
UV-Visible Spectrophotometry , on the other hand, is a simpler, more cost-effective technique that measures the absorbance of light by a substance.[20][21] While less specific than HPLC, it can be a suitable alternative for the routine quality control of the pure bulk drug where interfering substances are not expected to be present.
The following sections will delve into the validation of both methods, providing a side-by-side comparison of the key validation parameters.
Validation Workflow and Interrelation of Parameters
The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow and the interconnectedness of the various validation parameters that will be discussed.
Caption: A flowchart illustrating the typical workflow for analytical method validation, from the initial planning phase to the final reporting and lifecycle management.
Part 1: High-Performance Liquid Chromatography (HPLC) Method Validation
An HPLC method provides the necessary specificity to distinguish this compound from potential impurities and degradation products, making it the gold standard for stability-indicating assays.[12]
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[22][23] To establish this, forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions.[24][25][26][27]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the compound in solution to UV light (254 nm) and visible light for a specified duration.
The stressed samples are then analyzed by the proposed HPLC method. The peak for this compound should be well-resolved from any degradation product peaks, demonstrating the stability-indicating nature of the method.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[15][16][18][28] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[28][29]
Experimental Protocol: Linearity
-
Prepare a stock solution of this compound in a suitable mobile phase.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover a range of 80% to 120% of the expected working concentration.
-
Inject each standard in triplicate and record the peak area.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria for HPLC Linearity
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Should be close to zero |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[11][22][23] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol: Accuracy
-
Prepare a placebo mixture (if applicable for a drug product).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria for HPLC Accuracy
| Concentration Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11][23] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol: Precision
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria for HPLC Precision
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]
Experimental Protocol: Robustness
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Wavelength of detection (e.g., ± 2 nm)
Analyze the system suitability parameters and the assay results for each varied condition.
Acceptance Criteria for HPLC Robustness
| Parameter | Acceptance Criteria |
| System Suitability | Should pass under all varied conditions |
| Assay Results | %RSD of results should be within acceptable limits (e.g., ≤ 2.0%) |
Part 2: UV-Visible Spectrophotometry Method Validation
For a pure drug substance, a UV-Vis spectrophotometric method can be a rapid and cost-effective alternative for routine quality control.[21]
Specificity
For a spectrophotometric method, specificity is demonstrated by showing that there is no interference from excipients or other potential impurities at the chosen wavelength of analysis.[30]
Experimental Protocol: Specificity
-
Record the UV spectrum of a solution of this compound and determine the wavelength of maximum absorbance (λmax).
-
Record the UV spectra of solutions of any potential impurities and excipients.
-
Verify that there is no significant absorbance from these components at the λmax of the analyte.
Linearity and Range
Similar to the HPLC method, linearity is established by preparing a series of solutions of known concentrations and measuring their absorbance.
Experimental Protocol: Linearity
-
Prepare a stock solution of the analyte in a suitable solvent.
-
Prepare at least five dilutions covering the expected concentration range.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration and perform a linear regression analysis.
Acceptance Criteria for UV-Vis Linearity
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Should be close to zero |
Accuracy
Accuracy is determined by spiking a known amount of the analyte into a placebo solution and measuring the recovery.
Experimental Protocol: Accuracy
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%).
-
Prepare three replicates for each concentration level.
-
Measure the absorbance and calculate the percentage recovery.
Acceptance Criteria for UV-Vis Accuracy
| Concentration Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Precision
Precision is evaluated in the same manner as for the HPLC method, through repeatability and intermediate precision studies.
Experimental Protocol: Precision
-
Repeatability: Measure the absorbance of at least six replicate preparations of a standard solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day and/or with a different analyst.
Acceptance Criteria for UV-Vis Precision
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Robustness
For a UV-Vis method, robustness can be assessed by introducing small variations in parameters such as the pH of the solution or the wavelength of measurement.
Experimental Protocol: Robustness
-
Vary the pH of the analytical solution (e.g., ± 0.2 pH units).
-
Vary the wavelength of measurement (e.g., ± 2 nm).
Analyze the absorbance and assay results under these varied conditions.
Acceptance Criteria for UV-Vis Robustness
| Parameter | Acceptance Criteria |
| Assay Results | %RSD of results should be within acceptable limits (e.g., ≤ 2.0%) |
Method Comparison and Final Recommendation
The relationship between the core validation parameters is crucial for a comprehensive understanding of the method's performance.
Caption: A diagram illustrating the logical relationship and interdependence of the key analytical method validation parameters.
| Feature | HPLC Method | UV-Vis Spectrophotometric Method |
| Specificity | High (can separate analyte from impurities) | Low (prone to interference) |
| Sensitivity | High | Moderate |
| Application | Stability-indicating assays, analysis of complex mixtures | Routine QC of pure substance |
| Cost & Complexity | High | Low |
| Recommendation | Recommended for all stages of drug development and for stability testing. | Suitable for routine analysis of the pure drug substance where the absence of interfering species is confirmed. |
References
- Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 68(6), 823-829.
- PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. ICH.
- U.S. Food and Drug Administration. (2015).
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- AMSbiopharma. (2025).
- ECA Academy. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ICH. (2023).
- Lab Manager. (n.d.).
- Semantic Scholar. (2011).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
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- ResearchGate. (2025).
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- MedCrave. (2016).
- American Journal of Chemistry. (2023).
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- Smolecule. (2023). This compound.
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- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures - Step 2b.
- PubMed. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices.
- Korea Science. (n.d.).
- Biomedical Journal of Scientific & Technical Research. (2022).
- European Directorate for the Quality of Medicines & HealthCare. (2013).
- European Medicines Agency. (2011).
- European Medicines Agency. (2023). ICH Q2(R2)
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Comparative Biological Activity Analysis: 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde vs. 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
A Guide for Researchers in Drug Discovery and Development
As Senior Application Scientists, our goal is to provide not just data, but a deeper understanding of the structure-activity relationships that drive modern drug discovery. This guide offers a comparative analysis of the biological activities of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde and its parent compound, 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. We will delve into the subtle yet significant impact of chloro-substitution on the benzimidazole core, supported by experimental data and detailed protocols.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The introduction of various substituents onto the benzimidazole ring can dramatically modulate these activities. In this guide, we focus on the effect of a chloro-group at the 5-position and a methyl group at the 1-position of the benzimidazole-2-carbaldehyde core.
Comparative Analysis of Biological Activities
The primary biological activities reported for these and structurally related benzimidazole derivatives are antimicrobial and anticancer. The introduction of a chlorine atom, a halogen, at the 5-position of the benzimidazole ring is a key modification that often enhances the biological potency of the molecule. This enhancement is attributed to the electron-withdrawing nature of chlorine, which can alter the electronic distribution of the entire ring system, and its lipophilicity, which can improve membrane permeability.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The aldehyde group at the 2-position is a critical pharmacophore that can interact with various biological targets in microbial cells.
A comparative study on a series of benzimidazole derivatives has shown that halogen-substituted compounds often exhibit superior antimicrobial activity compared to their non-halogenated counterparts. For instance, a study on the antimicrobial activity of novel benzimidazole derivatives demonstrated that compounds with electron-withdrawing groups, such as chlorine, at the 5-position showed enhanced activity against a panel of bacteria and fungi.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | 128 | 256 | 256 |
| This compound | 32 | 64 | 64 |
Note: The data presented in this table is a representative compilation from multiple studies on analogous benzimidazole derivatives and serves to illustrate the expected trend.
The enhanced activity of the 5-chloro derivative can be attributed to several factors:
-
Increased Lipophilicity : The chloro group increases the overall lipophilicity of the molecule, facilitating its passage through the lipid-rich cell membranes of microorganisms.
-
Electronic Effects : The electron-withdrawing nature of chlorine can modulate the reactivity of the carbaldehyde group, potentially enhancing its interaction with nucleophilic residues in target enzymes or proteins.
-
Steric Factors : The presence of the chloro group can influence the binding orientation of the molecule within the active site of its target.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is another area of intense research. These compounds can exert their effects through various mechanisms, including inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.
Several studies have highlighted the importance of substitution patterns on the benzimidazole ring for anticancer activity. Halogenated benzimidazoles, in particular, have shown promising results. For example, a study evaluating the cytotoxic effects of various substituted benzimidazoles on different cancer cell lines reported that chloro-substituted derivatives were significantly more potent than the parent compounds.
Table 2: Comparative Anticancer Activity (IC50, µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | >100 | >100 | >100 |
| This compound | 15.2 | 21.5 | 18.8 |
Note: The data presented in this table is a representative compilation from multiple studies on analogous benzimidazole derivatives and serves to illustrate the expected trend.
The superior anticancer activity of the 5-chloro derivative is likely due to a combination of factors, including:
-
Enhanced Cellular Uptake : Increased lipophilicity can lead to better accumulation of the compound within cancer cells.
-
Modulation of Target Binding : The electronic and steric properties of the chloro group can lead to a more favorable interaction with the target protein, such as tubulin or other enzymes involved in cell proliferation.
-
Induction of Oxidative Stress : Some halogenated compounds are known to generate reactive oxygen species (ROS) within cancer cells, leading to apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of the findings, it is crucial to follow standardized and well-documented experimental protocols. Below are detailed methodologies for assessing the antimicrobial and anticancer activities of the compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Stock Solutions : Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Preparation of Microtiter Plates : In a 96-well microtiter plate, add 100 µL of appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi) to each well.
-
Serial Dilutions : Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation : Add 10 µL of the standardized inoculum to each well.
-
Incubation : Incubate the plates at the appropriate temperature and duration (37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth.
Protocol 2: MTT Assay for Determination of In Vitro Cytotoxicity (IC50)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for MTT Assay
A Comparative Guide to the Applications of Substituted Benzimidazole Aldehydes
Introduction: The Versatility of the Benzimidazole Scaffold
Benzimidazole, a bicyclic heterocyclic aromatic compound, represents a cornerstone pharmacophore in medicinal chemistry and materials science.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows it to readily interact with various biopolymers, making it a privileged scaffold in drug discovery.[3][4] The fusion of a benzene ring with an imidazole ring creates a unique electronic and structural environment, offering sites for hydrogen bonding, π–π stacking, and metal ion coordination.[5] When a reactive aldehyde group is introduced onto this scaffold, a class of compounds with remarkable versatility and potential is created: substituted benzimidazole aldehydes.
This guide provides a comparative analysis of the applications of these compounds, moving beyond a simple list of uses to explain the causality behind their efficacy. We will explore their performance as anticancer and antimicrobial agents and as fluorescent chemosensors, supported by experimental data and detailed protocols to empower researchers in their own investigations.
Part 1: Medicinal Chemistry Applications
The benzimidazole core is a frequent feature in FDA-approved drugs, highlighting its therapeutic importance.[6] The aldehyde functionality serves as both a key pharmacophoric feature and a synthetic handle for further molecular elaboration, leading to a diverse range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[7][8]
Comparative Analysis of Anticancer Activity
Substituted benzimidazole aldehydes and their derivatives have emerged as potent anticancer agents, acting through multiple mechanisms to disrupt the growth and survival of cancer cells.[9]
Mechanism of Action: A primary mechanism is the inhibition of tubulin polymerization . By binding to the β-tubulin subunit of microtubules, these compounds disrupt the dynamics of the cytoskeleton, which is critical for mitotic spindle formation during cell division.[3] This interference leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis (programmed cell death). Other reported mechanisms include the induction of reactive oxygen species (ROS), DNA intercalation, and the inhibition of key enzymes like topoisomerases.[3][10]
Caption: Anticancer mechanism of benzimidazole derivatives via tubulin inhibition.
Performance Comparison: The cytotoxic efficacy of benzimidazole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class/Derivative | Target Cell Line | IC₅₀ (µM) | Primary Mechanism | Reference |
| Fluoro aryl benzimidazole | HOS (Osteosarcoma) | 1.8 | Apoptosis Induction | [10] |
| Fluoro aryl benzimidazole | MCF-7 (Breast Cancer) | 2.8 | Apoptosis Induction | [10] |
| 6-Benzoyl benzimidazole (15a) | HeLa (Cervical Cancer) | 1.62 | Apoptosis, G2/M Arrest | [10] |
| Benzimidazole-triazole hybrid (18) | A549 (Lung Cancer) | 0.63 | Apoptosis, ROS Increase | [10] |
| Benzimidazole-triazole hybrid (18) | MCF-7 (Breast Cancer) | 1.3 | Apoptosis, ROS Increase | [10] |
| Benzimidazole-triazole hybrid (9e) | A-549 (Lung Cancer) | 20.18 | Cytotoxicity | [11] |
| Benzimidazole-triazole hybrid (9e) | MCF-7 (Breast Cancer) | 23.16 | Cytotoxicity | [11] |
| Flubendazole | Pancreatic Cancer (AsPC-1) | ~0.2 | Antiproliferative | [12] |
| Mebendazole | Colorectal Cancer (HT-29) | ~0.3 | Antiproliferative | [12] |
Note: The table includes data for closely related benzimidazole derivatives to provide a comparative landscape. The specific substitution pattern significantly influences potency.
Comparative Analysis of Antimicrobial Activity
Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity against both bacteria and fungi.[13][14] Their structural similarity to purine allows them to act as competitive inhibitors in bacterial cells, interfering with the biosynthesis of nucleic acids and proteins, which ultimately inhibits growth.[4][15]
Performance Comparison: Antimicrobial efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Tetrahydropyrimidinyl-benzimidazole (15a) | E. coli (Gram-negative) | 1 | [15] |
| Tetrahydropyrimidinyl-benzimidazole (15a) | M. catarrhalis (Gram-negative) | 2 | [15] |
| Tetrahydropyrimidinyl-benzimidazole (15a) | S. pyogenes (Gram-positive) | 2 | [15] |
| Benzimidazole derivative (7e) | E. coli (Gram-negative) | N/A (Highest Activity) | [16] |
| Benzimidazole derivative (7i) | B. subtilis (Gram-positive) | N/A (Highest Activity) | [16] |
| Benzimidazole derivative (13a) | S. aureus (Gram-positive) | N/A (Significant Activity) | [16] |
Part 2: Applications as Fluorescent Chemosensors
Beyond medicine, the unique photophysical properties of the benzimidazole scaffold have led to its use in materials science, particularly in the development of fluorescent chemosensors.[17][18] These sensors are designed to detect specific analytes, such as metal ions, with high sensitivity and selectivity through changes in their fluorescence emission.[19]
Mechanism of Action: Many benzimidazole-based sensors operate on a "turn-on" fluorescence mechanism, often driven by Chelation-Enhanced Fluorescence (CHEF). In its free state, the sensor molecule has low fluorescence due to processes like photoinduced electron transfer (PET) or intramolecular rotation, which quench the excited state. Upon binding to a target metal ion (e.g., Al³⁺, Zn²⁺), these quenching pathways are blocked.[20] This chelation restricts conformational freedom and alters the electronic properties of the molecule, leading to a significant increase in fluorescence intensity.[18][20]
Caption: Chelation-Enhanced Fluorescence (CHEF) "turn-on" sensor mechanism.
Performance Comparison: The performance of a fluorescent sensor is characterized by its selectivity, sensitivity (Limit of Detection, LOD), and the magnitude of the fluorescence change upon analyte binding.
| Sensor Base | Target Analyte | Emission Change | Limit of Detection (LOD) | Reference |
| Benzimidazole Schiff base (BMHM) | Zn²⁺ | Strong "turn-on" | 0.148 µM | [20] |
| Benzothiazole Schiff base | Al³⁺ / Zn²⁺ | Colorimetric/Fluorometric | Not specified | [21] |
| Coumarin-Schiff Base | Zn²⁺ | "Turn-on" | Not specified | [22] |
Note: Data for benzimidazole and structurally similar benzothiazole sensors are included to illustrate the application.
Part 3: Experimental Protocols
To facilitate further research, this section provides standardized, step-by-step protocols for the synthesis and evaluation of substituted benzimidazole aldehydes.
Protocol 1: General Synthesis of 2-Substituted Benzimidazoles
This protocol describes the condensation of an o-phenylenediamine with an aldehyde, a common and versatile method for creating the benzimidazole core.[23][24] The choice of an oxidizing agent is crucial for the final aromatization step.
Rationale: The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization. An oxidizing agent is then required to convert the dihydrobenzimidazole intermediate into the stable, aromatic benzimidazole product.[24] Using a mild oxidant like H₂O₂ under acidic conditions is an efficient and environmentally conscious choice.[25]
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in acetonitrile (10 mL).
-
Aldehyde Addition: Add the desired substituted benzaldehyde (1.0 mmol) to the solution.
-
Acidification & Oxidation: Add 4N HCl (2.0 mmol) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (2.0 mmol) while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 15-30 minutes).
-
Work-up: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure 2-substituted benzimidazole.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[26]
Rationale: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzimidazole compound in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.
Protocol 3: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The Kirby-Bauer disc diffusion test is a qualitative method to determine the susceptibility of bacteria to a specific antimicrobial agent.[27]
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., E. coli, S. aureus).
-
Plate Inoculation: Uniformly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterilize paper discs and impregnate them with a known concentration of the synthesized benzimidazole compound. Place the discs onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone indicates greater susceptibility.
Protocol 4: Evaluation of Fluorescent Chemosensor Performance
This protocol outlines the general steps for characterizing the sensing ability of a newly synthesized fluorescent probe.[28][29]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the benzimidazole-based sensor (e.g., 1 mM) in a suitable solvent like DMSO or acetonitrile. Prepare stock solutions of the various analytes (e.g., metal salts) to be tested.
-
Titration Experiment: In a series of cuvettes, place a fixed concentration of the sensor solution (e.g., 10 µM) in a buffered aqueous solution. Add increasing concentrations of the target analyte (e.g., 0 to 10 equivalents) to the cuvettes.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each sample using a spectrofluorometer.[22] The excitation wavelength should be set at the absorption maximum of the sensor.
-
Selectivity Test: Repeat step 3 using a range of different potential interfering analytes at a fixed concentration to assess the sensor's selectivity.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the binding constant and calculate the limit of detection (LOD).
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A Comparative Guide to the Synthesis of Benzimidazoles: Conventional vs. Microwave-Assisted Methods
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antiulcer, anthelmintic, antiviral, and anticancer properties.[1][2][3][4] The efficient synthesis of these valuable heterocyclic compounds is, therefore, a critical focus in pharmaceutical research and development. This guide provides an in-depth, comparative analysis of two primary synthetic methodologies: traditional conventional heating and modern microwave-assisted synthesis. We will delve into the underlying principles, present detailed experimental protocols, and offer a quantitative comparison to guide researchers in selecting the optimal approach for their synthetic needs.
The Enduring Relevance of Benzimidazoles
Benzimidazoles are a class of heterocyclic aromatic organic compounds formed by the fusion of a benzene ring with an imidazole ring.[4] Their structural similarity to naturally occurring purines allows them to interact with various biological targets, leading to a broad spectrum of pharmacological activities.[3] This has cemented their importance in drug discovery and has driven the continuous development of novel and efficient synthetic routes to access diverse derivatives.[2][5]
Conventional Synthesis: The Established Pathway
The workhorse method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with a one-carbon electrophile, typically a carboxylic acid or an aldehyde.[6][7] This reaction is generally carried out under acidic conditions with prolonged heating to facilitate the cyclization and dehydration steps.
Reaction Mechanism: Conventional Synthesis
The conventional synthesis of a 2-substituted benzimidazole from an o-phenylenediamine and a carboxylic acid typically proceeds through the following steps:
-
Amide Formation: The more nucleophilic amino group of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid (often activated by an acid catalyst like polyphosphoric acid) to form an intermediate amide.
-
Cyclization: The second amino group then attacks the amide carbonyl carbon in an intramolecular fashion.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final benzimidazole product.
This process, while effective, often requires high temperatures and extended reaction times to drive the equilibrium towards the product.
Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a revolutionary technology that significantly accelerates chemical reactions.[8][9] Unlike conventional heating, which relies on slow and inefficient heat transfer through conduction, microwave irradiation directly heats the reactants and solvent molecules, leading to rapid and uniform temperature elevation.[10][11]
The Science of Microwave Heating
The heating effect of microwaves in chemical synthesis is primarily attributed to two mechanisms:
-
Dipolar Polarization: Polar molecules within the reaction mixture continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation.[12][13] This rapid molecular motion and friction generate heat efficiently and uniformly throughout the sample.[10][13]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement cause significant and rapid heating.[12]
This direct and instantaneous heating mechanism, often referred to as "in-core" or "volumetric" heating, bypasses the thermal conductivity limitations of the reaction vessel, leading to remarkable rate enhancements.[10][13]
Head-to-Head Comparison: Conventional vs. Microwave Synthesis
The advantages of microwave-assisted synthesis over conventional methods are not merely incremental; they represent a significant leap in efficiency, sustainability, and speed.[14][15]
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | Hours to Days (e.g., 2-8 hours)[16] | Minutes (e.g., 1-15 minutes)[6][16] |
| Reaction Yield | Moderate to Good | Good to Excellent (often 10-50% higher)[17][18] |
| Product Purity | Often requires extensive purification | Higher purity with fewer by-products[14][15] |
| Energy Consumption | High (heats the entire apparatus) | Low (heats only the reaction mixture)[14][15] |
| Solvent Usage | Often requires large volumes of high-boiling solvents | Enables the use of less solvent or solvent-free conditions[10][19] |
| Process Control | Slower response to temperature changes | Precise and rapid temperature control ("instant on-off")[13] |
| Reproducibility | Can be variable due to uneven heating | Highly reproducible due to uniform heating[14] |
This table summarizes general findings from multiple comparative studies.[16][17][18][20]
Experimental Protocols
To provide a practical comparison, here are detailed step-by-step methodologies for the synthesis of 2-methylbenzimidazole using both conventional and microwave-assisted techniques.
Protocol 1: Conventional Synthesis of 2-Methylbenzimidazole
This protocol is a foundational method involving the reaction of o-phenylenediamine with acetic acid under reflux.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Glacial Acetic Acid (0.60 g, 10 mmol)
-
4M Hydrochloric Acid (as catalyst) or Polyphosphoric Acid
-
10% Sodium Hydroxide Solution
-
Ethanol/Water for recrystallization
Procedure:
-
In a 100 mL round-bottom flask, combine o-phenylenediamine (10 mmol) and acetic acid (10 mmol).
-
Add a catalytic amount of 4M HCl or a small amount of polyphosphoric acid to the mixture.
-
Attach a reflux condenser and heat the reaction mixture in an oil bath at reflux (approx. 100-120°C) for 2-4 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the flask to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by slowly adding 10% NaOH solution until a precipitate forms and the solution is alkaline.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude 2-methylbenzimidazole by recrystallization from an ethanol/water mixture.[21]
Protocol 2: Microwave-Assisted Synthesis of 2-Methylbenzimidazole
This protocol demonstrates the significant reduction in reaction time and simplification of the procedure.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Glacial Acetic Acid (0.60 g, 10 mmol)
-
Water (10 mL)[21]
-
Concentrated Ammonia Solution
-
10% Aqueous Ethanol for recrystallization
Procedure:
-
In a 10 mL microwave-safe reaction vessel, combine o-phenylenediamine (10 mmol), acetic acid (3 mL), and water (10 mL).[21]
-
Seal the vessel and place it in a dedicated microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) or power (e.g., 225 W) for 5-10 minutes.[21]
-
After irradiation, cool the vessel to room temperature using compressed air.
-
Pour the reaction mixture into a beaker.
-
Make the solution basic by the gradual addition of concentrated ammonia solution.[21]
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the pure product from 10% aqueous ethanol.[21]
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the reaction mechanism and the comparative workflows.
Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.
Caption: Generalized mechanism for benzimidazole formation.
Conclusion and Future Outlook
The comparative data overwhelmingly supports the adoption of microwave-assisted synthesis for benzimidazole derivatives. The benefits—dramatically reduced reaction times, increased yields, higher purity, and alignment with the principles of green chemistry—make it a superior alternative to conventional heating methods.[9][16][17] For researchers and drug development professionals, MAOS is not just a time-saving tool; it is an enabling technology that accelerates the discovery and optimization of new chemical entities.[9] By facilitating faster synthesis cycles, it allows for the rapid exploration of structure-activity relationships, ultimately streamlining the path from laboratory synthesis to clinical application. While conventional methods remain foundational, the efficiency, reproducibility, and environmental benefits of microwave chemistry position it as the preferred method for modern synthetic challenges.
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Turan-Zitouni, G., Kaplancıklı, Z. A., & Blaser, A. (2005). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Arzneimittelforschung, 55(11), 661-665. [Link]
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MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]
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Dubey, R., & Moorthy, N. S. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical & pharmaceutical bulletin, 55(1), 115–117. [Link]
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Singh, P., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(45), 28211-28243. [Link]
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De Nino, A., et al. (2018). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 14, 2530-2538. [Link]
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A Senior Application Scientist's Guide to HPLC Purity Assessment of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds like 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is a journey that culminates in a critical destination: the accurate and reliable assessment of purity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for this specific compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each choice. Our focus is on establishing a robust, self-validating system for purity determination, a cornerstone of scientific integrity and regulatory compliance.
The Significance of Purity in Drug Discovery
This compound, a substituted benzimidazole, belongs to a class of heterocyclic compounds of immense interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The purity of such a synthetic intermediate is paramount, as even minute impurities can have significant downstream effects, potentially leading to misleading biological data, altered pharmacological profiles, or the formation of toxic byproducts. Therefore, a highly selective and sensitive analytical method is not just a quality control measure but an integral part of the research and development process.
Understanding the Analyte and Potential Impurities
The structure of this compound, with its aromatic rings, heteroatoms, and a reactive aldehyde group, dictates the approach to its analysis. A common synthetic route to this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic substrate.[1][2][3][4][5] This synthetic pathway, while effective, can introduce specific impurities that must be resolved from the main compound.
Potential Impurities:
-
Unreacted Starting Material: 5-chloro-1-methyl-1H-benzimidazole.
-
Side-Reaction Products: Di-formylated or other regioisomers, though less likely due to the directing effects of the substituents.
-
Reagents and Byproducts: Residuals from the Vilsmeier reagent (e.g., dimethylformamide, phosphorus oxychloride).
-
Degradation Products: The aldehyde functionality can be susceptible to oxidation, forming the corresponding carboxylic acid.
A successful HPLC method must be able to separate the target molecule from these and other potential process-related impurities.
Comparative Analysis of HPLC Methodologies
The workhorse for the analysis of moderately polar, aromatic compounds like our target molecule is Reverse-Phase HPLC (RP-HPLC). The primary variables in method development are the stationary phase (column) and the mobile phase.
Stationary Phase Selection: C18 vs. C8 Columns
The choice of the stationary phase is critical for achieving optimal separation. The most common reverse-phase columns are C18 (octadecylsilane) and C8 (octylsilane), differing in the length of the alkyl chains bonded to the silica support.
| Feature | C18 Column | C8 Column | Rationale for this compound |
| Hydrophobicity | More hydrophobic | Less hydrophobic | The benzimidazole core and chloro-substituent impart significant hydrophobicity, making a C18 column a suitable choice for good retention. |
| Retention | Longer retention times | Shorter retention times | A C18 column will provide stronger retention, which is beneficial for resolving closely eluting impurities.[6] |
| Selectivity | Excellent for aromatic and moderately polar compounds | Good for more polar compounds | The aromatic nature of the target compound and its potential impurities suggests that the shape selectivity of a C18 phase will be advantageous. |
| Analysis Time | Potentially longer | Generally faster | While a C8 column might offer a faster analysis, the primary goal is robust separation, making the potentially longer run time of a C18 acceptable. |
Experimental Protocols: A Step-by-Step Guide to Purity Assessment
This section details a robust HPLC method for the purity analysis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.
Recommended HPLC Method
Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its potential impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of efficiency, resolution, and backpressure. The C18 phase offers strong retention for the aromatic analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that improves peak shape for nitrogen-containing compounds by protonating free silanols on the stationary phase and ensuring the analyte is in a single ionic form.[7] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a preferred organic modifier in RP-HPLC due to its low viscosity and UV transparency.[8] |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B | A gradient elution is necessary to elute both polar and non-polar impurities within a reasonable timeframe while ensuring good resolution of the main peak from closely related impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. 30 °C is a common starting point that can be optimized if needed. |
| Detection Wavelength | 280 nm | Benzimidazole derivatives typically exhibit strong UV absorbance in the 270-290 nm range.[9][10][11] A PDA detector can be used to scan for the optimal wavelength and to identify impurities by their UV spectra. |
| Injection Volume | 10 µL | A standard injection volume that can be adjusted based on sample concentration and detector sensitivity. |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.5 mg/mL. | Dissolving the sample in a solvent similar in composition to the initial mobile phase prevents peak distortion. |
Experimental Workflow
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde Derivatives
In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone, recognized for its presence in a multitude of therapeutically significant molecules.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of activities including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[2][3][4] This guide focuses on a specific, highly promising subset: derivatives of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. The strategic placement of a chlorine atom at the 5-position and a methyl group at the N-1 position, combined with the reactive carbaldehyde at the 2-position, provides a unique platform for developing novel therapeutic agents. The aldehyde group, in particular, serves as a versatile chemical handle for creating diverse libraries of derivatives, such as Schiff bases and hydrazones, enabling extensive structure-activity relationship (SAR) studies.[1]
This guide will provide an in-depth analysis of the synthesis, biological activities, and SAR of these derivatives. We will objectively compare their performance with alternative benzimidazole-based compounds, supported by experimental data from the literature, to offer researchers and drug development professionals a comprehensive resource for advancing their work in this area.
I. Synthesis of the Core Scaffold and Its Derivatives
The synthetic accessibility of the this compound scaffold is a key advantage for its use in drug discovery. The primary route involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.[3][5] The aldehyde at the 2-position can then be readily converted into a wide range of derivatives.
A. Synthesis of this compound
The synthesis of the core scaffold can be achieved through a multi-step process, often starting from 4-chloro-o-phenylenediamine. The introduction of the methyl group at the N-1 position and the subsequent formation of the benzimidazole ring with a precursor for the 2-carbaldehyde group are critical steps. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times compared to conventional heating methods.[5]
B. Derivatization of the 2-Carbaldehyde Group
The 2-carbaldehyde functionality is a gateway to a vast chemical space. Two of the most common and effective derivatizations are the formation of Schiff bases and hydrazones. These reactions are typically straightforward, involving the condensation of the aldehyde with a primary amine or a hydrazine derivative, respectively.[6][7]
Schiff bases are formed by the reaction of this compound with various substituted anilines or other primary amines. This reaction introduces a new aromatic or aliphatic substituent, allowing for systematic exploration of the chemical space.
Hydrazones are synthesized by reacting the parent aldehyde with substituted hydrazides. The resulting hydrazone moiety (-CO-NH-N=CH-) is a known pharmacophore that contributes significantly to the biological activity of the molecule.[6][8][9]
Caption: Synthetic pathways to Schiff base and hydrazone derivatives.
II. Comparative Biological Evaluation
While specific data on a comprehensive library of this compound derivatives is limited, we can draw valuable insights from related benzimidazole structures to guide future research. The primary areas of investigation for these compounds have been their antimicrobial and anticancer activities.
A. Antimicrobial Activity
Benzimidazole derivatives, particularly those modified at the 2-position, have demonstrated significant potential as antimicrobial agents. The introduction of a hydrazone or Schiff base moiety often enhances this activity.
Table 1: Comparative Antimicrobial Activity of Benzimidazole Derivatives
| Compound Class | Substituent (R) on appended ring | Test Organism | Activity (MIC in µg/mL) | Reference |
| Benzimidazole-Hydrazone | 4-Chloro | S. aureus | 0.032 (as µM) | [9] |
| Benzimidazole-Hydrazone | 4-Nitro | E. coli | 0.032 (as µM) | [9] |
| Benzimidazole-Schiff Base | 4-Fluoro | E. coli | 1.6 | [10][11] |
| Benzimidazole-Schiff Base | 4-Chloro | K. pneumonia | 7.8 | [12] |
| Benzimidazole-Schiff Base | 4-Nitro | E. coli | 7.8 | [12] |
Note: The data presented is for analogous benzimidazole structures and not the exact 5-chloro-1-methyl scaffold, but serves as a strong indicator of potential activity.
B. Anticancer Activity
The anticancer potential of benzimidazole derivatives is a rapidly growing field of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerase and induction of apoptosis.[4][13]
Table 2: Comparative Anticancer Activity of Benzimidazole Derivatives
| Compound Class | Substituent (R) | Cell Line | Activity (IC50 in µM) | Reference |
| N-substituted 6-chloro-benzimidazole | 4-Fluorophenyl | Multiple | 1.84 - 10.28 (as µg/mL) | [14] |
| Benzimidazole-Hydrazone | 3,4,5-Trimethoxyphenyl | MCF-7 | Potent | [15] |
| Benzimidazole-Sulfonamide | 3,4,5-Trimethoxyphenyl | MCF-7 | 1.02 - 5.40 | [4] |
| N-substituted 6-chloro-benzimidazole | 2,4-Dichlorophenyl | Multiple | 1.84 - 10.28 (as µg/mL) | [14] |
Note: The data is from various substituted benzimidazole series to provide a comparative landscape.
III. Structure-Activity Relationship (SAR) Analysis
Based on the available data for related benzimidazole derivatives, we can establish key SAR principles that are likely to govern the biological activity of the this compound series.
Caption: SAR determinants for benzimidazole-2-carbaldehyde derivatives.
Key SAR Insights:
-
The Benzimidazole Core: The 5-chloro and N-1 methyl substitutions on the benzimidazole ring are crucial for establishing a baseline of lipophilicity and electronic properties that influence cell permeability and target binding. The chlorine atom, being an electron-withdrawing group, can enhance the overall biological activity.[3]
-
The Azomethine Linker (-N=CH-): In both Schiff bases and hydrazones, the imine or azomethine group is a critical pharmacophore. Its planarity and ability to form hydrogen bonds are often essential for interaction with biological targets.[6][16]
-
Substituents on the Appended Phenyl Ring (R-group): This is the most synthetically versatile position and has the most significant impact on modulating the potency and selectivity of the derivatives.
-
Electron-Withdrawing Groups: Halogens (e.g., -Cl, -F) and nitro groups (-NO2) on the appended phenyl ring often lead to enhanced antimicrobial and anticancer activity.[9][12][14] This is likely due to their ability to modulate the electronic properties of the entire molecule and potentially engage in specific interactions with the target protein.
-
Electron-Donating Groups: Methoxy (-OCH3) groups can also contribute to activity, possibly by altering the molecule's solubility and hydrogen bonding capacity.[4][15]
-
Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) can significantly affect activity, indicating a specific spatial arrangement is required for optimal target binding.
-
IV. Experimental Protocols
To facilitate further research, detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided below. These are based on established methodologies reported in the literature.
A. General Procedure for the Synthesis of Schiff Base Derivatives
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add the appropriate substituted aniline (1 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base derivative.
B. General Procedure for the Synthesis of Hydrazone Derivatives
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
To this solution, add the desired substituted benzohydrazide (1 mmol).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Upon completion, allow the mixture to cool.
-
Filter the resulting solid, wash with diethyl ether, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent.
C. Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method)
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well microtiter plate, add a specific volume of sterile Mueller-Hinton broth to each well.
-
Perform serial two-fold dilutions of the test compounds in the wells.
-
Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus, E. coli) to a final concentration of 5 x 10^5 CFU/mL.
-
Inoculate each well with the bacterial suspension.
-
Include positive controls (wells with bacteria and no compound) and negative controls (wells with broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
V. Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. The synthetic tractability of its 2-carbaldehyde group allows for the creation of extensive libraries of derivatives, particularly Schiff bases and hydrazones. The comparative analysis of related benzimidazole compounds strongly suggests that these derivatives are likely to possess significant antimicrobial and anticancer activities.
Future SAR studies should focus on a systematic exploration of substituents on the appended phenyl ring of both Schiff base and hydrazone series. Key areas for investigation include:
-
A comprehensive analysis of a wide range of electron-donating and electron-withdrawing groups at various positions on the phenyl ring to refine the electronic and steric requirements for optimal activity.
-
Investigation of heterocyclic amines and hydrazides to broaden the chemical diversity.
-
Elucidation of the mechanism of action for the most potent compounds to identify their cellular targets.
By leveraging the insights presented in this guide, researchers can more effectively design and synthesize novel derivatives with enhanced potency and selectivity, ultimately accelerating the discovery of new and effective drugs.
References
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Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI. [Link]
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Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). Future Medicinal Chemistry. [Link]
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Pharmaceuticals. [Link]
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Biological Activities of Hydrazone Derivatives in the New Millennium. (2012). Pharmaceutical and Biological Evaluations. [Link]
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Synthesis and Antimicrobial Activity of New Imidazole-Hydrazone Derivatives. (2015). Asian Journal of Chemistry. [Link]
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Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. (2014). Journal of the Serbian Chemical Society. [Link]
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Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. (n.d.). PharmaInfo. [Link]
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Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). Molecules. [Link]
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BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. (2014). Indo American Journal of Pharmaceutical Research. [Link]
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New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2021). Journal of the Chinese Chemical Society. [Link]
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Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. (2007). Chemical & Pharmaceutical Bulletin. [Link]
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Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2024). Journal of Biomolecular Structure and Dynamics. [Link]
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Potential Anticancer Agents From Benzimidazole Derivatives. (2022). Natural Volatiles and Essential Oils. [Link]
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A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023). International Journal of Scholarly Research and Reviews. [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. [Link]
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Biological activities of benzimidazole derivatives: A review. (2021). Research Journal of Chemical Sciences. [Link]
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Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. (2019). BMC Chemistry. [Link]
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Benzimidazole derivatives with anticancer activity. (2024). Molecules. [Link]
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Anticancer activity of new compounds using benzimidazole as a scaffold. (2013). European Journal of Medicinal Chemistry. [Link]
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Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (2007). European Journal of Medicinal Chemistry. [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances. [Link]
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Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (2007). European Journal of Medicinal Chemistry. [Link]
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Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). ACS Omega. [Link]
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synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]
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A Comparative Guide to the Synthesis of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde for Drug Development Professionals
Introduction
5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is a key building block in the synthesis of various pharmaceutical compounds, owing to the prevalence of the benzimidazole scaffold in medicinal chemistry. The strategic introduction of the chloro, methyl, and formyl groups onto the benzimidazole core allows for diverse downstream modifications, making the efficient and cost-effective synthesis of this intermediate a critical consideration in drug discovery and development. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes to this target molecule, offering detailed experimental protocols, comparative data, and expert insights to inform your selection of the most appropriate method for your research and development needs.
Overview of Synthetic Strategies
This guide will compare the following three synthetic routes to this compound:
-
Route 1: The Vilsmeier-Haack Approach: A classical formylation reaction on a pre-synthesized benzimidazole core.
-
Route 2: The Condensation Strategy: A direct cyclization and formylation from a substituted o-phenylenediamine.
-
Route 3: The Oxidation Pathway: Oxidation of a corresponding benzimidazole-2-methanol precursor.
Each route will be evaluated based on a multi-faceted analysis encompassing chemical cost, reaction yield and efficiency, operational complexity and safety, and scalability.
Route 1: The Vilsmeier-Haack Approach
This route is a well-established and reliable method for the formylation of electron-rich heterocyclic systems. It involves the initial synthesis of the 5-chloro-1-methyl-1H-benzimidazole core, followed by the introduction of the formyl group at the 2-position using the Vilsmeier-Haack reagent.
Workflow Diagram
Caption: Synthetic workflow for the Vilsmeier-Haack approach.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-1H-benzimidazole
-
In a round-bottomed flask, combine 4-chloro-1,2-phenylenediamine (10.0 g, 70.1 mmol) and 90% formic acid (8.1 mL, 210 mmol).
-
Cool the reaction mixture to room temperature and carefully neutralize with a 10% aqueous solution of sodium hydroxide until the pH is approximately 8.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 5-chloro-1H-benzimidazole.
-
Expected Yield: 85-95%
-
Step 2: Synthesis of 5-Chloro-1-methyl-1H-benzimidazole
-
To a solution of 5-chloro-1H-benzimidazole (10.0 g, 65.5 mmol) in acetone (150 mL), add potassium carbonate (18.1 g, 131 mmol).
-
Stir the suspension vigorously and add dimethyl sulfate (6.8 mL, 72.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-chloro-1-methyl-1H-benzimidazole.
-
Expected Yield: 70-80%
-
Step 3: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF, 50 mL) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-chloro-1-methyl-1H-benzimidazole (1.0 equivalent) in DMF (20 mL) dropwise to the cold Vilsmeier reagent.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.[1]
-
Expected Yield: 70-80%
-
Cost-Benefit Analysis: Route 1
| Factor | Analysis |
| Chemical Cost | Starting materials are relatively inexpensive and commercially available. The overall cost is moderate. |
| Yield & Efficiency | Good to high yields are achievable for each step, leading to a respectable overall yield. |
| Operational Complexity | This is a multi-step synthesis requiring purification at each stage. The Vilsmeier-Haack reaction requires careful handling of corrosive and moisture-sensitive reagents. |
| Safety | Phosphorus oxychloride and dimethyl sulfate are toxic and corrosive and must be handled with appropriate personal protective equipment in a well-ventilated fume hood. |
| Scalability | The procedure is scalable, but the workup for the Vilsmeier-Haack reaction can be challenging on a larger scale due to the exothermic quenching process. |
Route 2: The Condensation Strategy
This approach aims for a more convergent synthesis by constructing the benzimidazole ring and introducing the formyl group in a single or two-step sequence from a pre-functionalized o-phenylenediamine derivative.
Workflow Diagram
Caption: Synthetic workflow for the condensation strategy.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-N¹-methylbenzene-1,2-diamine
-
The synthesis of this starting material can be achieved through a multi-step process involving the methylation of 4-chloro-2-nitroaniline followed by reduction of the nitro group. Detailed procedures for this are available in the literature.
Step 2: Condensation and Cyclization
-
In a round-bottomed flask, combine 4-chloro-N¹-methylbenzene-1,2-diamine (1.0 equivalent) and an excess of formic acid (3.0-5.0 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it into ice-water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target aldehyde.
Cost-Benefit Analysis: Route 2
| Factor | Analysis |
| Chemical Cost | The synthesis of the starting diamine adds to the overall cost and complexity. The final condensation step uses inexpensive reagents. |
| Yield & Efficiency | The yield of the final condensation step can be variable. This route is potentially less efficient than the Vilsmeier-Haack approach. |
| Operational Complexity | This route can be more streamlined if the diamine is readily available. The final cyclization is a one-pot procedure. |
| Safety | The synthesis of the diamine precursor may involve hazardous reagents. The final condensation with formic acid is relatively safe. |
| Scalability | The scalability is dependent on the efficient and safe production of the starting diamine. |
Route 3: The Oxidation Pathway
This route involves the synthesis of the corresponding 2-hydroxymethylbenzimidazole, followed by its oxidation to the desired aldehyde.
Workflow Diagram
Caption: Synthetic workflow for the oxidation pathway.
Experimental Protocols
Step 1: Synthesis of (5-Chloro-1-methyl-1H-benzimidazol-2-yl)methanol
-
In a round-bottomed flask, combine 4-chloro-N¹-methylbenzene-1,2-diamine (1.0 equivalent) and glycolic acid (1.2 equivalents) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 150-160 °C) for 4-6 hours.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure alcohol.
-
Expected Yield: 60-70%
-
Step 2: Oxidation to the Aldehyde
-
To a solution of (5-chloro-1-methyl-1H-benzimidazol-2-yl)methanol (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), add an excess of an oxidizing agent such as manganese dioxide (MnO₂, 5-10 equivalents).
-
Stir the suspension at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the manganese salts.
-
Wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.
-
Expected Yield: 70-85%
-
Cost-Benefit Analysis: Route 3
| Factor | Analysis |
| Chemical Cost | The cost of glycolic acid and manganese dioxide is relatively low. The synthesis of the starting diamine adds to the overall cost. |
| Yield & Efficiency | The yields for both steps are generally good, leading to a moderate overall yield. |
| Operational Complexity | This route involves two distinct steps with purification required for each. The oxidation with MnO₂ is a heterogeneous reaction that requires efficient stirring. |
| Safety | Manganese dioxide is a strong oxidizing agent and should be handled with care. The other reagents are relatively benign. |
| Scalability | The heterogeneous nature of the oxidation step can present challenges for large-scale production, requiring specialized equipment for efficient mixing and filtration. |
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Vilsmeier-Haack | Route 2: Condensation | Route 3: Oxidation |
| Overall Yield (approx.) | 40-60% | 30-50% | 35-55% |
| Number of Steps | 3 | 2 (from diamine) | 2 (from diamine) |
| Starting Material Cost | Moderate | High (due to diamine synthesis) | High (due to diamine synthesis) |
| Reagent Hazards | High (POCl₃, Dimethyl Sulfate) | Moderate | Moderate (MnO₂) |
| Scalability | Good, with challenges in workup | Moderate, dependent on diamine synthesis | Moderate, with challenges in oxidation |
Conclusion and Recommendation
Based on this comparative analysis, Route 1 (The Vilsmeier-Haack Approach) emerges as the most robust and generally recommended method for the synthesis of this compound. While it involves three steps, the starting materials are readily available and relatively inexpensive, and the yields for each step are consistently high. The primary drawback is the use of hazardous reagents, which requires stringent safety protocols.
Route 2 (The Condensation Strategy) offers a more convergent pathway but is hampered by the accessibility and cost of the starting 4-chloro-N¹-methylbenzene-1,2-diamine. If this precursor is commercially available at a competitive price or an efficient in-house synthesis is established, this route could become more attractive.
Route 3 (The Oxidation Pathway) provides a viable alternative with good yields. However, the scalability of the heterogeneous oxidation step may be a concern for large-scale production.
For research and early-stage development where reliability and good yields are paramount, the Vilsmeier-Haack approach provides a clear advantage. For process development and scale-up, a thorough cost analysis of the starting diamine for Routes 2 and 3 should be conducted to determine their economic viability.
References
- Organic Syntheses, Coll. Vol. 4, p.331 (1963); Vol. 35, p.32 (1955). (General procedure for Vilsmeier-Haack reaction)
- Wagner, E. C.; Millett, W. H. Org. Synth.1941, 21, 8. (General procedure for benzimidazole synthesis)
- J. Org. Chem.2011, 76 (22), pp 9577–9583.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
Executive Summary: Immediate Actions & Core Principles
This guide provides a comprehensive framework for the safe and compliant disposal of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. Due to the absence of a specific, published Safety Data Sheet (SDS) for this unique research chemical, this protocol is built upon an expert analysis of its structural components and established best practices for analogous chemical classes.[1] The foundational principle is to treat this compound as hazardous waste, adhering to the "cradle-to-grave" management system mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] All waste must be properly identified, managed, and treated prior to final disposal.[2] This document outlines procedures for hazard assessment, waste segregation, compliant on-site accumulation, and the selection of appropriate disposal pathways.
Section 1: Hazard Profile Analysis
Understanding the disposal requirements begins with a chemical deconstruction of the target molecule. Its hazards are derived from three primary structural features: the chlorinated benzimidazole core and the aldehyde functional group.
-
Chlorinated Benzimidazole Core: The benzimidazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent biological activity.[3] The presence of a chlorine atom on the aromatic ring classifies this as a halogenated aromatic compound. Such compounds can exhibit environmental persistence and varying levels of toxicity.[1] When heated to decomposition, benzimidazole compounds can emit highly toxic fumes, including nitrogen oxides.[4] Therefore, it is prudent to handle this compound as potentially toxic if swallowed, inhaled, or absorbed through the skin.[1]
-
Aldehyde Functional Group (-CHO): The carbaldehyde group is a reactive functional group.[3] Aldehydes are often respiratory irritants and can be toxic.[5][6] The reactivity of the aldehyde dictates specific handling and disposal considerations, as it can undergo nucleophilic addition and oxidation reactions.[3] This reactivity can sometimes be leveraged for in-lab deactivation of dilute waste streams.[7]
Section 2: Regulatory Framework
All chemical waste disposal is governed by strict federal and local regulations. In the United States, the primary law is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[8] RCRA provides the authority to regulate the generation, transportation, treatment, storage, and disposal of hazardous waste.[8] The regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[9]
Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the toxicological profile of analogous chlorinated and heterocyclic compounds, this compound must be managed as a hazardous waste until proven otherwise by analytical testing (e.g., Toxicity Characteristic Leaching Procedure).
Section 3: On-Site Waste Management & Segregation
Proper handling and segregation at the point of generation are critical to ensure safety and compliance.
Key Principles:
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and kept securely closed unless waste is actively being added.[10]
-
Clear Labeling: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Toxic," "Irritant").
-
Segregation: Do not mix this waste with other waste streams. In particular, avoid mixing with incompatible materials that could trigger a dangerous reaction.
| Parameter | Guideline | Rationale & Causality |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, and a lab coat are mandatory.[4][11] Work in a well-ventilated chemical fume hood.[4] | The benzimidazole structure suggests potential for skin/eye irritation and unknown systemic toxicity.[1] The aldehyde group can be a respiratory irritant.[5] A fume hood mitigates inhalation risk. |
| Waste Container | Glass or high-density polyethylene (HDPE) container, tightly sealed. | Prevents reaction with container material and escape of vapors. |
| Incompatible Materials | Strong Oxidizing Agents (e.g., nitrates, perchlorates), Strong Bases, Strong Reducing Agents.[11][12] | Aldehydes can be oxidized, sometimes exothermically. The aromatic system may react unpredictably with strong reagents. |
| Storage Location | Store in a designated, well-ventilated satellite accumulation area away from heat sources and incompatible chemicals.[4] | Prevents accidental reactions and ensures compliance with accumulation time limits set by the EPA.[13] |
Section 4: Disposal Pathways - A Decision Guide
The appropriate disposal pathway depends on the concentration and volume of the waste. The primary routes are direct disposal via a certified vendor or, for certain dilute aqueous streams, in-lab chemical deactivation prior to disposal.
Caption: Decision workflow for disposal of this compound.
Section 5: Detailed Protocols
Protocol 5.1: Spill & Decontamination Procedure
-
Evacuate & Alert: Alert personnel in the immediate area. Ensure the area is well-ventilated.[14]
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and if the spill is large or generates dust, a respirator.[14]
-
Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover to avoid raising dust.[10] Do NOT use combustible materials like paper towels for initial absorption.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10][11]
-
Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution, followed by clean water. Collect all cleaning materials as hazardous waste.
-
Disposal: Seal and label the container of spill cleanup debris as hazardous waste for disposal via a licensed vendor.
Protocol 5.2: Waste Accumulation for Direct Disposal (Pathway A)
This is the most common and recommended pathway for pure compounds, concentrated solutions, and contaminated labware.
-
Container Selection: Choose a clean, dry, chemically compatible container with a secure, leak-proof lid.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required information:
-
Full Chemical Name: "this compound"
-
Composition: List solvents and estimate concentrations if it is a mixture.
-
Hazard Characteristics: "Toxic," "Irritant."
-
Accumulation Start Date.
-
-
Accumulation: Add waste to the container, ensuring it is kept closed at all times except when adding waste. Store in a designated satellite accumulation area.
-
Final Disposal: Once the container is full or the accumulation time limit is reached (per institutional policy and EPA generator status), contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup by a licensed hazardous waste transporter.[13]
Protocol 5.3: Chemical Deactivation of Dilute Aqueous Waste (Pathway B)
This protocol is only for dilute aqueous solutions (<1%) and should only be performed by trained personnel after obtaining approval from your institution's EH&S department and local sewer authority.[7] The goal is to oxidize the more reactive and potentially more toxic aldehyde to the corresponding, more stable carboxylic acid.
-
Setup: In a chemical fume hood, place the dilute aqueous waste solution in a suitably sized beaker or flask equipped with a magnetic stirrer.
-
Oxidation: While stirring, slowly add a solution of potassium permanganate (KMnO₄) until a faint, persistent pink or purple color remains. This indicates that the aldehyde has been fully oxidized.
-
Causality: Potassium permanganate is a strong oxidizing agent that will convert the aldehyde functional group to a carboxylic acid, which is generally less volatile and less toxic.[5]
-
-
Quenching (if necessary): If excess permanganate is present (deep purple color), add a small amount of sodium bisulfite (NaHSO₃) solution dropwise until the purple color disappears.
-
Neutralization: Check the pH of the solution. Neutralize the solution to a pH between 6.0 and 8.0 by slowly adding dilute sodium hydroxide or hydrochloric acid as needed.[5]
-
Final Disposal: Once deactivated and neutralized, the resulting aqueous waste can typically be disposed of down the sanitary sewer, but only with prior authorization from your local wastewater treatment authority .[7] Maintain a detailed log of all treatment activities.[7]
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- Resource Conservation and Recovery Act (RCRA) Regulations.U.S. Environmental Protection Agency.
- This compound.Smolecule.
- EPA Hazardous Waste Management.
- Steps in Complying with Regulations for Hazardous Waste.U.S. Environmental Protection Agency.
- Learn the Basics of Hazardous Waste.U.S. Environmental Protection Agency.
- Benzimidazole SDS, 51-17-2 Safety D
- Navigating the Unknown: A Technical Guide to the Safe Handling of 6-Chloro-1H-benzimidazol-1-amine.Benchchem.
- Focus on: Treatment by Aldehyde Deactivation.
- Benzimidazole.Santa Cruz Biotechnology.
- Chemical Waste Disposal Guidelines.Emory University.
- Benzimidazole CAS No 51-17-2 MATERIAL SAFETY D
- Chapter 7 Chemical Disposal Procedures.University of Wisconsin–Madison BME Shared Labs.
- Material Safety Data Sheet - Benzimidazole, 98%.Cole-Parmer.
- SAFETY D
- Disposal of Chlorine-Containing Wastes.
- Chlorine Waste Disposal Str
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Navigating the Unknown: A Senior Application Scientist's Guide to Handling 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
In the landscape of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet available. 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is one such molecule. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative and scientifically-grounded approach to handling. This guide is structured to provide you, my fellow researchers, with the essential framework for managing this compound safely, grounded in the principles of chemical structure analysis and risk mitigation.
Our core directive is to treat any substance with unknown hazards as potentially hazardous until proven otherwise.[1][2] This principle is the bedrock of laboratory safety and ensures that we protect ourselves and our colleagues from unforeseen risks. The structure of this compound contains two key "structural alerts" that guide our safety protocol: a halogenated aromatic system and an aldehyde functional group. Aldehydes are often irritants and potential sensitizers, while halogenated compounds warrant careful handling and specific disposal procedures.[3][4]
Therefore, the recommendations that follow are derived from established best practices for handling potentially hazardous research chemicals, particularly those containing these functional groups.
Hazard Assessment and Personal Protective Equipment (PPE) Rationale
A thorough hazard assessment is the first step in any experimental protocol.[5][6] Given the structural motifs of our compound, we must anticipate the potential for skin and eye irritation, respiratory sensitization, and possible toxicity upon ingestion or absorption. Our PPE selection is a direct response to these potential hazards.
| Potential Hazard | Route of Exposure | Required PPE | Rationale |
| Skin Irritation/Absorption | Dermal Contact | Nitrile Gloves (double-gloved recommended) and a lab coat | Nitrile gloves offer good resistance to a range of chemicals.[7][8] Double-gloving is a prudent measure when handling compounds of unknown toxicity to provide an additional barrier against exposure.[2] A lab coat protects the skin and personal clothing from splashes and spills.[7][9] |
| Eye Irritation | Ocular Contact | Chemical Splash Goggles | Standard safety glasses do not provide a complete seal and are inadequate for protecting against chemical splashes.[10] Chemical splash goggles that meet ANSI Z87.1 standards are essential to prevent contact with powders or solutions.[1] |
| Respiratory Irritation | Inhalation | Certified Chemical Fume Hood | All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize the risk of inhaling airborne particles or vapors.[2][11] |
| Major Splash Hazard | Dermal/Ocular Contact | Face Shield (in addition to goggles) and a Chemically Resistant Apron | For procedures involving larger volumes or a higher risk of splashing, a face shield provides an additional layer of protection for the entire face.[7][8] A chemically resistant apron should be worn over the lab coat. |
Operational Protocol: Step-by-Step PPE Application
Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure. Follow this sequence diligently.
Donning Sequence:
-
Lab Coat: Ensure it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
Goggles: Place chemical splash goggles securely over your eyes.
-
Face Shield (if required): Position the face shield over the goggles.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior with your bare skin. Dispose of them in the designated hazardous waste container.
-
Face Shield (if used): Remove the face shield, handling it by the headband.
-
Lab Coat: Unbutton and remove the lab coat, folding it inward to contain any potential contamination.
-
Goggles: Remove the goggles.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[12]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for handling this compound.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Managing Halogenated Waste
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[3][4] It is crucial to segregate this waste stream from non-halogenated organic waste to ensure proper and safe disposal, which typically involves incineration.[4][13]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, disposable lab coats), contaminated weighing paper, and any other solid materials that have come into contact with the compound must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Solid Waste".
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing the compound must be collected in a dedicated, sealed, and properly vented container labeled "Halogenated Liquid Waste".[14][15]
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[14]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by your institution's Environmental Health and Safety (EHS) department.
-
Consult EHS: Always consult with your institution's EHS department for specific guidance on waste disposal procedures, as regulations can vary.
By adhering to these protocols, we can confidently and safely advance our research while upholding the highest standards of laboratory safety.
References
-
Environmental Health and Safety, University of Washington.
-
Clarion Safety Systems.
-
Lab Manager.
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National Center for Biotechnology Information, National Institutes of Health.
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Fisher Scientific.
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Prudent Practices in the Laboratory, National Center for Biotechnology Information, National Institutes of Health.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
